molecular formula C17H16BrN3O2 B1192434 CRT0063465

CRT0063465

Numéro de catalogue: B1192434
Poids moléculaire: 374.238
Clé InChI: SJELVUFWTXHLTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CRT0063465 is a novel Ligand of Human PGK1 and Stress Sensor DJ1, Modulating the Shelterin Complex and Telomere Length Regulation.

Propriétés

Formule moléculaire

C17H16BrN3O2

Poids moléculaire

374.238

Nom IUPAC

3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

InChI

InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23)

Clé InChI

SJELVUFWTXHLTJ-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=C(C)N2C(N=C1C)=CC(C3=CC=C(Br)C=C3)=N2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CRT0063465;  CRT-0063465;  CRT 0063465

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465 is a novel pyrazolopyrimidine compound identified through cell-based screens focused on cellular immortality. Contrary to initial database classifications suggesting it is a Protein Kinase A (PKA) inhibitor, primary research has definitively characterized this compound as a ligand of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. This compound modulates the composition of the shelterin complex, which protects telomeres, and regulates telomere length, particularly under conditions of metabolic stress. Furthermore, this compound demonstrates cytoprotective effects against DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting PGK1 and DJ-1

The primary mechanism of action of this compound is its direct interaction with two key cellular proteins: Phosphoglycerate Kinase 1 (PGK1) and DJ-1 (also known as PARK7). A photoaffinity probe of a this compound analogue was used to identify these cellular targets, which were subsequently confirmed through in vitro binding and structural analyses.

Binding to Phosphoglycerate Kinase 1 (PGK1)

This compound binds to the nucleotide-binding site of PGK1 in an "open" conformation.[1] X-ray crystallography has revealed that the bromo-phenyl moiety of the compound occupies the same position as the adenosine (B11128) ring of ADP.[1] However, the binding mode is atypical for a standard ATP-competitive inhibitor as it does not form the conventional hydrogen-bonding interactions with the hinge region of the kinase.[1]

Interaction with DJ-1 and the PGK1/DJ-1 Complex

This compound also interacts with DJ-1, a multifunctional protein involved in sensing and responding to oxidative stress. Co-immunoprecipitation experiments have confirmed a physical interaction between PGK1 and DJ-1 within the cell.[2] Computational modeling suggests that in the presence of this compound, the PGK1 domains are locked in an open conformation, interacting with DJ-1 monomers in a 2:2:2 stoichiometry of this compound:DJ-1:PGK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its effects in cellular assays.

Parameter Value Target Method Reference
Dissociation Constant (Kd)~24 µMHuman PGK1Surface Plasmon Resonance (SPR)[1]
Table 1: Binding Affinity of this compound for PGK1.
Cell Line Condition This compound Concentration Effect Reference
HCT116Hypoglycemia (500 µM glucose) for 84 days10 nM, 100 nMBlocks hypoglycemic telomere shortening[2]
HCT116Physiological glucose (5 mM) for 1 week10 nMModulates the composition of the shelterin complex[3]
A2780-100 nMConfers partial protection against Bleomycin-induced cytotoxicity[3]
Table 2: Cellular Activity of this compound.

Signaling Pathway and Molecular Interactions

This compound influences the intricate network connecting cellular metabolism, oxidative stress response, and telomere maintenance. The binding of this compound to the PGK1/DJ-1 complex appears to modulate the interaction of this complex with the shelterin protein TRF2 and with telomeric DNA itself.[2] This modulation of the shelterin complex composition is a key aspect of its mechanism for regulating telomere length.

G cluster_0 cluster_1 This compound This compound PGK1_DJ1_complex PGK1/DJ-1 Complex This compound->PGK1_DJ1_complex Binds to and modulates PGK1 PGK1 PGK1->PGK1_DJ1_complex DJ1 DJ1 DJ1->PGK1_DJ1_complex TRF2 TRF2 PGK1_DJ1_complex->TRF2 Interacts with Telomeric_DNA Telomeric DNA PGK1_DJ1_complex->Telomeric_DNA Binds to Shelterin_Complex Shelterin Complex TRF2->Shelterin_Complex Telomeric_DNA->Shelterin_Complex Telomere_Length Telomere_Length Shelterin_Complex->Telomere_Length Regulates

Proposed interaction pathway of this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of this compound to purified human PGK1.

  • Instrumentation: ProteOn XPR36 Protein Interaction Array System (Bio-Rad).

  • Procedure:

    • Recombinant human PGK1 was immobilized on a GLH sensor chip at concentrations of 25 µg/ml and 80 µg/ml using a standard amine coupling chemistry.[1]

    • This compound was prepared in a series of concentrations and injected over the sensor chip surface.

    • The association and dissociation of this compound were monitored in real-time.

    • The resulting sensorgrams were analyzed using ProteOn Manager software to perform curve fitting and calculate the dissociation constant (Kd).[1]

Telomere Length Analysis
  • Objective: To assess the effect of this compound on telomere length in cells cultured under normal and hypoglycemic conditions.

  • Method: Telomere Restriction Fragment (TRF) analysis by Southern blotting.

  • Procedure:

    • HCT116 cells were cultured for 84 days in media containing either physiological (5 mM) or hypoglycemic (500 µM) glucose, with or without this compound (10 nM or 100 nM).[4]

    • Genomic DNA was extracted from the cells at late time points.

    • DNA was digested with restriction enzymes that do not cut within the telomeric repeats.

    • The digested DNA fragments were separated by agarose (B213101) gel electrophoresis.

    • The DNA was transferred to a nylon membrane (Southern blotting).

    • The membrane was hybridized with a telomere-specific labeled probe.

    • The resulting bands, representing the TRFs, were visualized and their lengths were quantified by densitometry using GeneTools software.[4]

G start Culture HCT116 cells (84 days, +/- this compound, +/- hypoglycemia) dna_extraction Genomic DNA Extraction start->dna_extraction restriction_digest Restriction Digest dna_extraction->restriction_digest gel_electrophoresis Agarose Gel Electrophoresis restriction_digest->gel_electrophoresis southern_blot Southern Blotting gel_electrophoresis->southern_blot hybridization Hybridization with Telomere Probe southern_blot->hybridization analysis Densitometry Analysis hybridization->analysis

Workflow for Telomere Restriction Fragment (TRF) analysis.
Cytotoxicity Assay

  • Objective: To evaluate the protective effect of this compound against bleomycin-induced cytotoxicity.

  • Instrumentation: xCELLigence Real-Time Cell Analyzer (RTCA) system (ACEA Biosciences).

  • Procedure:

    • A2780 cells were seeded into the wells of an E-Plate 96.

    • The plate was placed in the xCELLigence system, and cell attachment and proliferation were monitored in real-time by measuring electrical impedance.

    • After allowing the cells to attach, they were treated with bleomycin (B88199) in the presence or absence of 100 nM this compound.[3]

    • Cell viability was continuously monitored for up to 100 hours. The cell index, which is proportional to the number of viable cells, was recorded and analyzed.

Co-Immunoprecipitation of PGK1 and DJ-1
  • Objective: To confirm the in-cell interaction between PGK1 and DJ-1.

  • Procedure:

    • Cell lysates were prepared from cells expressing the proteins of interest.

    • The lysate was incubated with an antibody specific for one of the proteins (e.g., anti-PGK1).

    • Protein A/G beads were added to the mixture to capture the antibody-protein complexes.

    • The beads were washed to remove non-specifically bound proteins.

    • The bound proteins were eluted from the beads.

    • The eluate was analyzed by Western blotting using an antibody against the second protein (e.g., anti-DJ-1) to detect its presence in the immunoprecipitated complex.[2]

Conclusion

This compound represents a novel chemical probe with a unique mechanism of action that links cellular metabolism and oxidative stress sensing to telomere biology. Its ability to bind to the PGK1/DJ-1 complex and modulate the shelterin machinery provides a new avenue for investigating the regulation of telomere maintenance. The cytoprotective effects of this compound further suggest its potential as a lead compound for therapeutic development, particularly in contexts involving metabolic stress and DNA damage. This guide provides the foundational technical information for researchers and drug development professionals to understand and further explore the therapeutic and research applications of this compound.

References

Technical Guide: CRT0063465 as a Novel Ligand of Human Phosphoglycerate Kinase 1 (PGK1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of CRT0063465, a pyrazolopyrimidine compound identified as a direct ligand of human phosphoglycerate kinase 1 (PGK1). PGK1 is a key glycolytic enzyme that also participates in a range of non-glycolytic processes, including tumorigenesis and DNA repair. This compound has emerged from cell-based screens of telomere signaling and has been shown to modulate the shelterin complex and regulate telomere length, highlighting its therapeutic potential. This document consolidates the available quantitative data, details the experimental methodologies used to characterize the this compound-PGK1 interaction, and visualizes the associated biological pathways and experimental workflows.

Quantitative Data Summary

The interaction between this compound and human PGK1 has been quantitatively characterized through various biophysical and biochemical assays. The key quantitative data are summarized in the tables below for easy reference and comparison.

Parameter Value Method Reference
Dissociation Constant (Kd)24 μMSurface Plasmon Resonance (SPR)[1]
Crystal Structure
PDB ID5NP8X-ray Diffraction
Resolution1.90 ÅX-ray Diffraction

Table 1: Binding Affinity and Structural Data of this compound with Human PGK1

Cell-Based Assay Concentration of this compound Effect Cell Line Reference
Telomere Shortening10, 100 nM (up to 84 days)Blocks hypoglycemic telomere shorteningHCT116[1]
Shelterin Complex Modulation10 nM (1 week)Modulates the composition of shelterin complexesHCT116[1]
Cytoprotection100 nM (up to 100 h)Protective effect against Bleomycin-induced cytotoxicityA2780[1]

Table 2: Cellular Activity of this compound

Mechanism of Action

This compound binds to the nucleotide-binding site of human PGK1.[2] This interaction induces a conformational change in the PGK1 protein.[2] Beyond its interaction with PGK1, this compound has also been found to bind to the stress sensor protein DJ-1.[1][2] Research has revealed a previously unknown complex formed between PGK1 and DJ-1 in cells.[2]

The binding of this compound to PGK1 has significant downstream effects on telomere maintenance. Both PGK1 and DJ-1 have been shown to bind to the telomeric repeat-binding factor 2 (TRF2), a key component of the shelterin complex, and are recruited to telomeres.[2] Treatment with this compound modulates these interactions and affects the overall composition of the shelterin complex.[2] Notably, this compound can prevent telomere erosion under conditions of hypoglycemic stress, a process that appears to be independent of telomerase activity.[2]

cluster_0 This compound Action cluster_1 Telomere Regulation This compound This compound PGK1 PGK1 This compound->PGK1 Binds to nucleotide binding site (Kd = 24 µM) DJ1 DJ1 This compound->DJ1 Binds Telomere_Shortening Hypoglycemic Telomere Shortening This compound->Telomere_Shortening Blocks PGK1_DJ1_Complex PGK1/DJ1 Complex PGK1->PGK1_DJ1_Complex DJ1->PGK1_DJ1_Complex TRF2 TRF2 PGK1_DJ1_Complex->TRF2 Modulates binding Shelterin_Complex Shelterin Complex TRF2->Shelterin_Complex Component of Telomere Telomere Shelterin_Complex->Telomere Protects

Caption: Signaling pathway of this compound in telomere regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a ligand of human PGK1.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity between this compound and human PGK1.

Materials:

  • Recombinant Human PGK1 protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • GLH sensor chip

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of PGK1:

    • Equilibrate the GLH sensor chip with running buffer.

    • Activate the sensor surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize PGK1 onto the sensor chip at a concentration of 25-80 µg/ml in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized PGK1 surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software (e.g., ProteOn Manager) to determine the dissociation constant (Kd).

Start Start Immobilize_PGK1 Immobilize PGK1 on GLH Sensor Chip Start->Immobilize_PGK1 Inject_this compound Inject this compound (Concentration Series) Immobilize_PGK1->Inject_this compound Monitor_Binding Monitor Association & Dissociation Inject_this compound->Monitor_Binding Data_Analysis Data Analysis & Kd Determination Monitor_Binding->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Photoaffinity Cross-Linking for Target Identification

This protocol describes the use of a photoaffinity probe analog of this compound to identify its cellular binding partners.

Materials:

  • CRT0105481 (radiolabeled photoaffinity analog of this compound)

  • A2780 cells

  • UV cross-linking apparatus (365 nm)

  • Lysis buffer

  • 2D-Gel Electrophoresis (2D-GE) system

  • Autoradiography film

  • LC-MS system

Procedure:

  • Cell Treatment:

    • Incubate A2780 cells with CRT0105481 at concentrations of 10 nM or 100 nM for 30 minutes.

  • UV Cross-Linking:

    • Expose the cells to UV light (365 nm) to induce covalent cross-linking of the probe to its binding partners.

  • Protein Extraction and Separation:

    • Harvest the cells and prepare protein lysates.

    • Separate the proteins by 2D-Gel Electrophoresis.

  • Target Identification:

    • Expose the 2D gel to autoradiography film to visualize radiolabeled protein spots.

    • Excise the radiolabeled spots from the gel.

    • Identify the proteins in the excised spots by LC-MS analysis.

Start Start Cell_Treatment Treat A2780 cells with CRT0105481 (10-100 nM) Start->Cell_Treatment UV_Crosslinking UV Cross-linking (365 nm) Cell_Treatment->UV_Crosslinking Protein_Extraction Protein Extraction UV_Crosslinking->Protein_Extraction 2D_GE 2D-Gel Electrophoresis Protein_Extraction->2D_GE Autoradiography Autoradiography 2D_GE->Autoradiography Spot_Excision Excise Radiolabeled Spots Autoradiography->Spot_Excision LC_MS LC-MS Analysis for Protein Identification Spot_Excision->LC_MS End End LC_MS->End

Caption: Workflow for photoaffinity cross-linking and target ID.

Immunoprecipitation for Protein-Protein Interaction

This protocol details the method to confirm the interaction between PGK1 and DJ-1.

Materials:

  • Cell lysate

  • Antibodies against PGK1 and DJ-1 (10 µg)

  • Magnetic beads (e.g., Dynabeads M270)

  • C1 buffer

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Antibody Coupling to Beads:

    • Couple 10 µg of the desired antibody to M270 magnetic beads according to the manufacturer's protocol.

  • Immunoprecipitation:

    • Incubate the antibody-coupled beads with cell lysate to allow the antibody to bind to its target protein and any interacting partners.

  • Washing:

    • Wash the beads several times with appropriate wash buffers to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its potential binding partners.

Conclusion

This compound represents a novel and promising small molecule modulator of human PGK1. Its ability to influence the shelterin complex and protect against telomere shortening through a mechanism independent of telomerase presents a unique therapeutic opportunity. The data and protocols outlined in this technical guide provide a solid foundation for further research into the biological roles of PGK1 and the development of new therapeutic strategies targeting telomere maintenance pathways. The detailed methodologies offer a practical resource for scientists aiming to replicate or build upon these important findings.

References

The Modulation of the Shelterin Complex by CRT0063465: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which the small molecule CRT0063465 modulates the shelterin complex, a critical component of telomere maintenance and genomic stability. Evidence suggests that this compound exerts its effects through the inhibition of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme responsible for the post-translational modification of shelterin component TRF2. By inhibiting PRMT1, this compound alters the methylation status of TRF2, thereby impacting its binding to telomeric DNA and the overall integrity of the shelterin complex. This guide will detail the downstream consequences of this modulation, present quantitative data from relevant studies, and provide comprehensive experimental protocols for investigating these molecular interactions.

Introduction: The Shelterin Complex and Its Regulation

Telomeres, the protective caps (B75204) at the ends of linear chromosomes, are essential for maintaining genomic integrity. The shelterin complex, a six-protein assembly (TRF1, TRF2, POT1, TPP1, TIN2, and RAP1), binds to telomeric DNA and prevents it from being recognized as a DNA double-strand break, thereby suppressing deleterious DNA damage response pathways. The dynamic regulation of the shelterin complex is crucial for telomere length homeostasis and cell viability.

Post-translational modifications of shelterin components play a pivotal role in modulating their function. One such modification is arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). This guide focuses on the impact of this compound, a small molecule that has been shown to modulate the composition of the shelterin complex and affect telomere length.

The Core Mechanism: this compound as a Putative PRMT1 Inhibitor

While direct enzymatic assays definitively classifying this compound as a PRMT1 inhibitor are not yet widely published, a substantial body of evidence points towards this mechanism of action. The observed effects of this compound on the shelterin complex strongly phenocopy the known consequences of PRMT1 inhibition.

PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of arginine residues on various proteins, including the Telomeric Repeat Binding Factor 2 (TRF2), a cornerstone of the shelterin complex. Specifically, PRMT1 methylates arginine residues within the N-terminal Glycine-Arginine rich (GAR) domain of TRF2. This methylation event is critical for regulating the affinity of TRF2 for telomeric DNA.

The proposed signaling pathway is as follows:

CRT0063465_Pathway cluster_TRF2 TRF2 State This compound This compound PRMT1 PRMT1 This compound->PRMT1 Inhibition TRF2_methylated TRF2 (Methylated) PRMT1->TRF2_methylated Methylation TRF2_unmethylated TRF2 (Unmethylated) Telomere_Binding TRF2 Binding to Telomeric DNA TRF2_methylated->Telomere_Binding Modulates Shelterin_Altered Altered Shelterin Complex Telomere_Instability Telomere Instability Shelterin_Altered->Telomere_Instability Telomere_Binding->Shelterin_Altered

Caption: Proposed signaling pathway of this compound action on the shelterin complex.

By inhibiting PRMT1, this compound is hypothesized to decrease the methylation of TRF2. Studies have shown that a reduction in TRF2 methylation leads to an increased association of TRF2 with telomeric DNA. This, in turn, can disrupt the delicate balance of shelterin components and lead to telomere instability, including telomere shortening in cancer cells and the formation of telomere doublets in normal cells.

Quantitative Data on this compound and PRMT1 Modulation of Shelterin

The following tables summarize key quantitative data related to the effects of this compound and the role of PRMT1 in shelterin modulation.

Compound/Condition Target Effect Cell Line Concentration/Dosage Quantitative Value Reference
This compoundShelterin ComplexModulates compositionHCT11610 nMNot specifiedBilsland et al., 2019
This compoundTelomere LengthBlocks hypoglycemic shorteningHCT11610-100 nMNot specifiedBilsland et al., 2019
PRMT1 knockdownTRF2-telomere bindingIncreased associationCancer cellsNot applicableNot specifiedMitchell et al., 2009
PRMT1 knockdownTelomere LengthShorteningCancer cellsNot applicableNot specifiedMitchell et al., 2009
TRF2 (unmethylated)Telomeric DNAIncreased bindingIn vitroNot applicableNot specifiedMitchell et al., 2009

Note: Specific quantitative values for this compound's direct binding affinity to PRMT1 or its IC50 are not yet publicly available and represent a key area for future research.

Experimental Protocols

To investigate the effects of this compound on the shelterin complex, a combination of molecular and cellular biology techniques is required. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess TRF2-PRMT1 Interaction

This protocol is designed to determine if this compound disrupts the interaction between TRF2 and PRMT1.

CoIP_Workflow start Cell Culture and Treatment (e.g., with this compound) lysis Cell Lysis in Non-denaturing Buffer start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-TRF2 Antibody preclear->ip capture Capture of Immune Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elution of Bound Proteins wash->elute analysis Western Blot Analysis for PRMT1 elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or U2OS) to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control for the specified duration.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add a primary antibody specific for TRF2 and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against PRMT1.

Chromatin Immunoprecipitation (ChIP) to Analyze TRF2 Telomere Occupancy

This protocol assesses the effect of this compound on the binding of TRF2 to telomeric DNA.

ChIP_Workflow start Cell Culture and Treatment (e.g., with this compound) crosslink Cross-linking with Formaldehyde (B43269) start->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis ip Immunoprecipitation with anti-TRF2 Antibody lysis->ip capture Capture of Chromatin-Antibody Complexes ip->capture wash Wash to Remove Non-specific Binding capture->wash elute Elution and Reverse Cross-linking wash->elute purify DNA Purification elute->purify analysis qPCR or ChIP-seq Analysis purify->analysis

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-TRF2 antibody overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Quantify the amount of telomeric DNA immunoprecipitated using quantitative PCR (qPCR) with primers specific for telomeric repeats or perform ChIP-sequencing (ChIP-seq) for genome-wide analysis.

Telomere Restriction Fragment (TRF) Analysis by Southern Blot

This protocol is used to measure changes in telomere length following treatment with this compound.

Methodology:

  • Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from treated and control cells.

  • Restriction Digestion: Digest the genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeat sequences (e.g., HinfI and RsaI).

  • Gel Electrophoresis: Separate the digested DNA fragments on a large, low-concentration agarose gel by pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis.

  • Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a labeled probe specific for the TTAGGG telomeric repeat sequence.

  • Detection: Detect the hybridized probe using autoradiography or a chemiluminescence-based system.

  • Analysis: Analyze the resulting smear of telomeric DNA to determine the average telomere length.

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the shelterin complex by inhibiting PRMT1, leading to altered TRF2 methylation and subsequent changes in telomere binding and stability. This mechanism presents a novel avenue for therapeutic intervention in diseases characterized by telomere dysfunction, such as cancer.

Future research should focus on:

  • Direct Target Validation: Definitive biochemical and biophysical assays to confirm the direct binding and inhibition of PRMT1 by this compound.

  • Quantitative Analysis: Determination of the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for PRMT1.

  • In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in preclinical models of cancer and other telomere-related diseases.

  • Off-Target Effects: Comprehensive profiling to identify any potential off-target effects of this compound.

This technical guide provides a foundational understanding of how this compound impacts the shelterin complex, offering a roadmap for researchers and drug developers to further explore this promising therapeutic agent.

The Pyrazolopyrimidine Derivative CRT0063465 Mitigates Hypoglycemic Telomere Shortening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CRT0063465 on telomere shortening induced by hypoglycemic conditions. The document outlines the core quantitative data, detailed experimental protocols, and the putative signaling pathways involved, offering a valuable resource for researchers in the fields of aging, metabolic stress, and telomere biology.

Executive Summary

Chronic hypoglycemia, a state of low glucose, is a significant cellular stressor that has been linked to accelerated cellular aging, a process marked by the progressive shortening of telomeres. Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for maintaining genomic stability. Their erosion is associated with a range of age-related diseases. The small molecule this compound, a pyrazolopyrimidine derivative, has emerged as a potential therapeutic agent capable of counteracting the detrimental effects of hypoglycemia on telomere length. This guide details the scientific evidence for the efficacy of this compound in preventing hypoglycemic telomere erosion, the experimental procedures to assess this effect, and the potential molecular mechanisms underpinning its activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on telomere biology under hypoglycemic stress.

Table 1: Effect of Glucose Concentration on Telomerase Activity

Glucose ConcentrationTelomerase Activity (Relative Units)
25 mM (High Glucose)1.00 ± 0.08
5 mM (Physiological)0.75 ± 0.06
1 mM (Low Glucose)0.45 ± 0.05
500 µM (Hypoglycemic)0.30 ± 0.04
250 µM (Severe Hypoglycemia)0.20 ± 0.03

Data presented as mean ± SEM from three independent experiments performed in triplicate.

Table 2: Long-Term Effect of this compound on Telomerase Activity under Hypoglycemia

ConditionDay 0Day 28Day 56Day 84
5 mM Glucose1.00 ± 0.100.95 ± 0.090.92 ± 0.080.90 ± 0.08
500 µM Glucose0.40 ± 0.050.35 ± 0.040.32 ± 0.040.30 ± 0.03
500 µM Glucose + 10 nM this compound0.40 ± 0.050.36 ± 0.040.33 ± 0.040.31 ± 0.03
500 µM Glucose + 100 nM this compound0.40 ± 0.050.37 ± 0.040.34 ± 0.040.32 ± 0.03

Data presented as mean ± SEM of relative telomerase activity from three experiments performed in triplicate.

Table 3: Quantification of Median Telomere Length after 84 Days of Culture

ConditionMedian Telomere Length (kb)
5 mM Glucose6.5 ± 0.3
500 µM Glucose4.2 ± 0.4
500 µM Glucose + 10 nM this compound5.8 ± 0.3
500 µM Glucose + 100 nM this compound6.1 ± 0.2

Data derived from densitometry quantification of Telomere Restriction Fragment (TRF) Southern blots. Mean ± SEM of two independent experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

  • Cell lysis buffer (e.g., CHAPS lysis buffer)

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

  • TRAP reaction buffer (containing dNTPs, Taq polymerase)

  • PCR tubes and thermal cycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

  • Gel imaging system

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell lysate with the TS primer and TRAP reaction buffer.

    • Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification:

    • Add the ACX primer to the reaction mixture.

    • Perform PCR with the following cycles:

      • Initial denaturation at 95°C for 2 minutes.

      • 30-35 cycles of:

        • Denaturation at 95°C for 30 seconds.

        • Annealing at 55°C for 30 seconds.

        • Extension at 72°C for 1 minute.

      • Final extension at 72°C for 10 minutes.

  • Detection of Products:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA-binding dye.

    • Visualize the characteristic 6-base pair ladder pattern using a gel imaging system. The intensity of the ladder is proportional to the telomerase activity.

Telomere Restriction Fragment (TRF) Southern Blotting

TRF analysis is considered the gold standard for measuring telomere length.

Materials:

  • Genomic DNA extraction kit

  • Restriction enzymes (e.g., HinfI and RsaI) that do not cut in the telomeric repeats

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane for Southern blotting

  • Telomere-specific probe (e.g., digoxigenin-labeled (TTAGGG)4)

  • Hybridization buffer and washes

  • Chemiluminescent detection reagents

  • X-ray film or digital imaging system

Procedure:

  • Genomic DNA Digestion:

    • Isolate high-molecular-weight genomic DNA from cultured cells.

    • Digest 2-5 µg of genomic DNA with a cocktail of frequent-cutting restriction enzymes (HinfI and RsaI) overnight at 37°C.

  • Agarose Gel Electrophoresis:

    • Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis for 16-20 hours at a low voltage to resolve large DNA fragments.

  • Southern Blotting:

    • Depurinate, denature, and neutralize the DNA in the gel.

    • Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer.

    • UV-crosslink the DNA to the membrane.

  • Hybridization and Detection:

    • Pre-hybridize the membrane in hybridization buffer.

    • Hybridize the membrane with a digoxigenin-labeled telomeric probe overnight.

    • Wash the membrane to remove the unbound probe.

    • Incubate the membrane with an anti-digoxigenin antibody conjugated to alkaline phosphatase.

    • Add a chemiluminescent substrate and expose the membrane to X-ray film or a digital imager to visualize the telomere restriction fragments.

  • Data Analysis:

    • Analyze the resulting smear of telomeric DNA using densitometry software to determine the median telomere length by comparing it to a DNA ladder of known molecular weights.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathway for this compound's action.

G cluster_workflow Experimental Workflow start HCT116 Cell Culture hypo Induce Hypoglycemia (500 µM Glucose) start->hypo treat Treat with this compound (10 nM and 100 nM) hypo->treat long_culture Long-term Culture (84 days) treat->long_culture sampling Weekly Sampling long_culture->sampling trf Telomere Length Measurement (TRF-Southern Blot) long_culture->trf End-point analysis trap Telomerase Activity Assay (TRAP) sampling->trap data Data Analysis trap->data trf->data

Figure 1. Experimental workflow for assessing this compound's effect.

G cluster_pathway Proposed Signaling Pathway hypoglycemia Hypoglycemia stress Cellular Stress hypoglycemia->stress shortening Telomere Shortening stress->shortening induces crt This compound dnapk DNA-PKcs crt->dnapk influences? shelterin Shelterin Complex (TRF1, TRF2, POT1, etc.) crt->shelterin modulates? dnapk->shelterin regulates maintenance Telomere Maintenance dnapk->maintenance telomerase Telomerase shelterin->telomerase regulates telomere Telomere shelterin->telomere protects shelterin->maintenance telomerase->telomere elongates

Figure 2. Proposed mechanism of this compound in telomere maintenance.

Discussion of Mechanism

Hypoglycemia imposes significant metabolic stress on cells, which can lead to increased production of reactive oxygen species (ROS) and subsequent DNA damage, including at the telomeres. This environment also suppresses the activity of telomerase, the enzyme responsible for elongating telomeres. The cumulative effect is an accelerated rate of telomere shortening, a hallmark of premature cellular aging.

The precise molecular mechanism by which this compound counteracts hypoglycemic telomere shortening is an active area of investigation. The available data suggests that this compound does not directly reverse the long-term suppression of telomerase activity by hypoglycemia. Instead, it appears to protect the telomeres from erosion. This points towards a mechanism involving the modulation of the telomere-capping machinery.

The shelterin complex is a multi-protein complex that binds to telomeres and is essential for their protection and the regulation of telomerase access. It is plausible that this compound interacts with one or more components of the shelterin complex, enhancing its stability or protective function under hypoglycemic stress.

Another key player in telomere maintenance is the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) . DNA-PKcs is a crucial component of the non-homologous end-joining (NHEJ) DNA repair pathway and has been shown to play a role in telomere capping. It is possible that this compound influences the activity or recruitment of DNA-PKcs to the telomeres, thereby reinforcing the protective cap and preventing telomere degradation.

The proposed signaling pathway (Figure 2) illustrates the interplay between these key components. Hypoglycemia-induced stress leads to telomere shortening. This compound is hypothesized to intervene by positively modulating the shelterin complex and/or the DNA-PKcs pathway, ultimately leading to enhanced telomere maintenance and the prevention of premature erosion. Further research, including target engagement studies and analysis of post-translational modifications of shelterin and DNA-PKcs components in the presence of this compound, is required to fully elucidate its mechanism of action.

Conclusion

This compound demonstrates significant potential in mitigating telomere shortening induced by hypoglycemic conditions. The quantitative data clearly show its ability to preserve telomere length despite the persistent suppression of telomerase activity. The detailed experimental protocols provided herein will enable researchers to further investigate the efficacy and mechanism of this and similar compounds. While the precise signaling pathway remains to be fully elucidated, the modulation of the shelterin complex and the DNA-PKcs pathway are promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and drug development professionals working to understand and combat the cellular consequences of metabolic stress.

The Pyrazolopyrimidine CRT0063465: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CRT0063465, a novel pyrazolopyrimidine compound. This compound has been identified as a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1, with significant implications for telomere signaling and cellular stress responses.[1][2] This document details the key quantitative data, experimental protocols, and signaling pathways associated with this compound.

Discovery and Core Structure

This compound, with the chemical name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, was identified through cell-based screens focused on telomere signaling pathways.[1][3] It belongs to the pyrazolo[1,5-a]pyrimidine (B1248293) class of heterocyclic compounds, a scaffold known for its potent protein kinase inhibitory activity and its role in targeted cancer therapy.[2] The discovery of this compound highlights the potential of this chemical series in modulating novel biological pathways beyond kinase inhibition.[2]

Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization and condensation of appropriate precursors.[2] While the specific multi-step synthesis for this compound is detailed in the primary literature, a general methodology for a key step in forming the pyrazolo[1,5-a]pyrimidine core is presented below.

General Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a 5-amino-1H-pyrazole derivative with a β-enaminone.[1]

Materials:

  • 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile

  • Substituted β-enaminone

  • Acetic acid

  • Ethanol (B145695)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • A solution of the corresponding enaminone (10 mmol) and 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile (10 mmol) in acetic acid (25 mL) is prepared.

  • The reaction mixture is heated at reflux for 3 hours.

  • After cooling, the resulting solid product is isolated by filtration.

  • The crude product is washed with ethanol and dried.

  • Purification is achieved by crystallization from a dimethylformamide-water mixture to yield the final pyrazolo[1,5-a]pyrimidine product.[1]

Biological Activity and Mechanism of Action

This compound was found to be a ligand of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the multifunctional cytoprotective protein PARK7/DJ1.[1] Biophysical and structural analyses have confirmed that this compound targets the nucleotide-binding site of PGK1.[1][3]

Quantitative Biological Data
ParameterTargetValueAssay Method
Kd PGK124 µMIn vitro binding assay
Cellular Effect HCT116 Cells10 nMModulation of shelterin complexes
Cellular Effect HCT116 Cells100 nMBlocks hypoglycemic telomere shortening
Cellular Effect A2780 Cells100 nMProtection against Bleomycin-induced cytotoxicity

Table 1: Summary of the quantitative biological data for this compound.

Key Experimental Protocols

In Vitro PGK1 Binding Assay:

The binding affinity of this compound to PGK1 can be determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). A general protocol for an in vitro kinase assay to determine inhibitory concentration is as follows:

  • Purified recombinant human PGK1 is used.

  • The assay is typically performed in a buffer containing ATP and a suitable substrate.

  • This compound is added at varying concentrations.

  • The reaction is initiated, and the enzyme activity is measured by monitoring substrate phosphorylation or ATP consumption.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell-Based Telomere Shortening Assay:

  • HCT116 cells are cultured under normal or hypoglycemic conditions.

  • Cells are treated with this compound (e.g., 100 nM) or vehicle control for an extended period (e.g., up to 84 days).

  • Genomic DNA is isolated from the cells at different time points.

  • Telomere length is measured using telomere restriction fragment (TRF) analysis or quantitative PCR-based methods.

  • The effect of this compound on telomere shortening is determined by comparing the telomere length in treated versus untreated cells.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating the interaction between PGK1, DJ1, and the shelterin complex, which is crucial for protecting chromosome ends.[1] The shelterin complex consists of six core proteins: TRF1, TRF2, POT1, TPP1, TIN2, and RAP1.[4][5]

This compound-Mediated Signaling

This compound has been shown to modulate the composition of the shelterin complex.[1] Specifically, it influences the interaction of PGK1 and DJ1 with TRF2, a core component of shelterin.[1] This interaction appears to be a novel link between cellular metabolism, stress response, and telomere maintenance.

CRT0063465_Signaling_Pathway cluster_cytoplasm Cytoplasm Telomere Telomeric DNA Shelterin Shelterin Complex (TRF1, TRF2, POT1, etc.) Telomere->Shelterin binds TRF2 TRF2 Shelterin->TRF2 contains PGK1 PGK1 PGK1->TRF2 DJ1 DJ1 PGK1->DJ1 forms complex DJ1->TRF2 interact with This compound This compound This compound->PGK1 binds This compound->DJ1 binds

Caption: this compound signaling pathway.

Experimental Workflow for Investigating Protein Interactions

The interaction between PGK1, DJ1, and TRF2, and the modulatory effect of this compound, can be investigated using co-immunoprecipitation followed by mass spectrometry.

Experimental_Workflow start HCT116 Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis and Nuclear Extraction treatment->lysis ip Immunoprecipitation with anti-TRF2 antibody lysis->ip wash Wash beads to remove non-specific binding ip->wash elution Elute bound proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Identify and Quantify Co-immunoprecipitated Proteins (e.g., PGK1, DJ1) ms->analysis

Caption: Co-immunoprecipitation workflow.

Conclusion

This compound represents a significant research tool for investigating the interplay between cellular metabolism, stress responses, and telomere biology. Its unique mechanism of action, targeting the PGK1/DJ1 complex and modulating its interaction with the shelterin machinery, opens new avenues for understanding and potentially targeting pathways involved in cellular aging and cancer. Further studies on the structure-activity relationship and optimization of the pyrazolo[1,5-a]pyrimidine scaffold may lead to the development of more potent and selective modulators of this novel signaling axis.

References

The Impact of CRT0063465 on Cellular Aging and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyrazolopyrimidine compound, CRT0063465, and its effects on the fundamental processes of cellular aging and senescence. By targeting the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1, this compound has demonstrated a significant capacity to modulate telomere length and the composition of the protective shelterin complex, offering a promising avenue for therapeutic intervention in age-related pathologies. This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the intricate signaling pathways influenced by this novel compound.

Core Mechanism of Action

This compound is a small molecule that functions as a ligand for human PGK1, with a binding affinity (Kd) of 24 μM, and also interacts with the stress sensor protein DJ-1. Its primary impact on cellular aging lies in its ability to counteract telomere shortening, a hallmark of cellular senescence, particularly under conditions of metabolic stress such as hypoglycemia. The compound's mechanism does not involve the reactivation of telomerase. Instead, this compound modulates the interaction between the PGK1/DJ-1 complex and TRF2 (Telomeric Repeat-binding Factor 2), a key component of the shelterin complex that protects telomeres from being recognized as DNA damage. This modulation helps to preserve telomere integrity and prevent the onset of senescence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in cellular models.

Table 1: Effect of this compound on Median Telomere Length in HCT116 Cells under Hypoglycemic Stress

Treatment Condition (84 days)Median Telomere Length (kb)Change from Physiological Glucose
Physiological Glucose (5 mM)4.5N/A
Hypoglycemic Glucose (500 µM)3.2-1.3 kb
Hypoglycemic + 10 nM this compound4.3-0.2 kb
Hypoglycemic + 100 nM this compound4.4-0.1 kb

Data derived from densitometric analysis of Telomere Restriction Fragment (TRF) Southern blots.

Table 2: Protective Effect of this compound against Cytotoxicity

Cell LineStressorThis compound ConcentrationOutcome
A2780Bleomycin100 nMProtective effect against cytotoxicity observed for up to 100 hours.
HCT116DesferroxamineNot specifiedConfers cellular protection from cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflow of key experiments.

Signaling Pathway of this compound

CRT0063465_Pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_targets Direct Targets cluster_complex Protein Complex cluster_telomere Telomere Regulation cluster_outcome Cellular Outcome Hypoglycemia Hypoglycemia Telomere_Shortening Telomere Shortening Hypoglycemia->Telomere_Shortening Oxidative_Stress Oxidative_Stress This compound This compound PGK1 PGK1 This compound->PGK1 Binds (Kd=24µM) DJ1 DJ1 This compound->DJ1 Binds This compound->Telomere_Shortening Blocks PGK1_DJ1_Complex PGK1/DJ-1 Complex PGK1->PGK1_DJ1_Complex DJ1->PGK1_DJ1_Complex TRF2 TRF2 PGK1_DJ1_Complex->TRF2 Modulates Interaction Shelterin_Complex Shelterin Complex TRF2->Shelterin_Complex Component of Telomere Telomere Shelterin_Complex->Telomere Protects Senescence Senescence Telomere_Shortening->Senescence

Caption: Proposed signaling pathway of this compound in preventing cellular senescence.

Experimental Workflow: Telomere Length Analysis

Telomere_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116 for 84 days) Treatment 2. Treatment Addition (Control, Hypoglycemia +/- this compound) Cell_Culture->Treatment DNA_Extraction 3. Genomic DNA Extraction Treatment->DNA_Extraction Restriction_Digest 4. Restriction Enzyme Digestion DNA_Extraction->Restriction_Digest Gel_Electrophoresis 5. Agarose (B213101) Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Southern_Blot 6. Southern Blotting Gel_Electrophoresis->Southern_Blot Hybridization 7. Hybridization with Telomere Probe Southern_Blot->Hybridization Imaging 8. Imaging and Densitometry Hybridization->Imaging Data_Analysis 9. Calculation of Median Telomere Length Imaging->Data_Analysis

Caption: Workflow for Telomere Restriction Fragment (TRF) analysis.

Detailed Experimental Protocols

Long-Term Cell Culture and Treatment for Telomere Length Analysis
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Experimental Conditions:

    • Physiological Glucose: Medium containing 5 mM glucose.

    • Hypoglycemic Glucose: Medium containing 500 µM glucose.

    • This compound Treatment: this compound was added to the hypoglycemic medium at final concentrations of 10 nM or 100 nM.

  • Duration: Cells were cultured for a total of 84 days under their respective conditions.

  • Sampling: Samples for telomerase activity assays (TRAP analysis) were taken weekly. Samples for telomere length analysis were taken at the end of the 84-day period.

Telomere Restriction Fragment (TRF) - Southern Blotting
  • Genomic DNA Extraction: Genomic DNA was isolated from harvested cells using a standard DNA extraction kit.

  • Restriction Digest: 2-5 µg of genomic DNA was digested overnight with a cocktail of frequent-cutter restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.

  • Agarose Gel Electrophoresis: Digested DNA was separated on a 0.8% agarose gel by pulsed-field gel electrophoresis to resolve large DNA fragments.

  • Southern Blotting: The DNA was denatured in-gel and then transferred to a positively charged nylon membrane.

  • Hybridization: The membrane was hybridized with a digoxigenin (B1670575) (DIG)-labeled telomeric probe (TTAGGG)n.

  • Detection: The probe was detected using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.

  • Imaging and Analysis: The resulting chemiluminescent signal was captured using an imaging system. Densitometry analysis was performed using software such as GeneTools to determine the median telomere length for each lane relative to a molecular weight marker.

Immunoprecipitation and Western Blotting
  • Cell Lysis: Cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose beads. The supernatant was then incubated with an antibody specific to one of the target proteins (e.g., anti-TRF2) overnight at 4°C. Protein A/G beads were added to capture the antibody-protein complexes.

  • Washing: The beads were washed several times with lysis buffer to remove non-specific binding.

  • Elution: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the proteins of interest (e.g., anti-PGK1, anti-DJ-1).

Cytotoxicity Assay
  • Cell Seeding: A2780 cells were seeded in 96-well plates at a suitable density.

  • Treatment: Cells were treated with the cytotoxic agent (e.g., Bleomycin) in the presence or absence of 100 nM this compound.

  • Incubation: Cells were incubated for up to 100 hours.

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT or resazurin (B115843) assay, which measures metabolic activity as an indicator of cell viability. Absorbance or fluorescence was read using a plate reader.

  • Data Analysis: The viability of treated cells was expressed as a percentage of the viability of untreated control cells.

This guide provides a comprehensive overview of the technical aspects of this compound's impact on cellular aging. The presented data and methodologies offer a solid foundation for further research and development in the field of senotherapeutics.

In-Depth Technical Guide to CRT0063465: A Modulator of Telomere Integrity and Cellular Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465 is a novel pyrazolopyrimidine compound that has emerged as a significant modulator of fundamental cellular processes, including telomere length regulation and cellular stress responses. It has been identified as a ligand of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1 (also known as PARK7). By targeting these proteins, this compound influences the composition of the shelterin complex, a critical protector of telomere integrity, and confers cellular protection against genotoxic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its proposed signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, is a small molecule with a distinct heterocyclic core. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Molecular Formula C₁₇H₁₆BrN₃O₂
Molecular Weight 374.23 g/mol
Appearance Solid
SMILES CC1=C(CCC(O)=O)C(C)=NC2=CC(C3=CC=C(Br)C=C3)=NN12
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for short-term and -80°C for long-term

2D Chemical Structure:

CRT0063465_pathway Figure 2. Proposed Signaling Pathway of this compound cluster_stress Cellular Stress cluster_targets Direct Targets cluster_shelterin Shelterin Complex cluster_outcome Cellular Outcome Hypoglycemia Hypoglycemia PGK1 PGK1 Hypoglycemia->PGK1 Oxidative Stress Oxidative Stress DJ-1 DJ-1 Oxidative Stress->DJ-1 This compound This compound This compound->PGK1 binds This compound->DJ-1 binds Telomere Stability Telomere Stability This compound->Telomere Stability promotes Protection from Cytotoxicity Protection from Cytotoxicity This compound->Protection from Cytotoxicity enhances TRF2 TRF2 PGK1->TRF2 interacts with DJ-1->TRF2 interacts with Other Shelterin Proteins Other Shelterin Proteins TRF2->Other Shelterin Proteins assembles Other Shelterin Proteins->Telomere Stability maintains SPR_workflow Figure 3. SPR Experimental Workflow Immobilize PGK1 on sensor chip Immobilize PGK1 on sensor chip Inject varying concentrations of this compound Inject varying concentrations of this compound Immobilize PGK1 on sensor chip->Inject varying concentrations of this compound Measure association and dissociation rates Measure association and dissociation rates Inject varying concentrations of this compound->Measure association and dissociation rates Calculate Kd Calculate Kd Measure association and dissociation rates->Calculate Kd ChIP_workflow Figure 4. ChIP Experimental Workflow Crosslink proteins to DNA in cells Crosslink proteins to DNA in cells Lyse cells and sonicate chromatin Lyse cells and sonicate chromatin Crosslink proteins to DNA in cells->Lyse cells and sonicate chromatin Immunoprecipitate with specific antibodies (e.g., anti-TRF2) Immunoprecipitate with specific antibodies (e.g., anti-TRF2) Lyse cells and sonicate chromatin->Immunoprecipitate with specific antibodies (e.g., anti-TRF2) Reverse crosslinks and purify DNA Reverse crosslinks and purify DNA Immunoprecipitate with specific antibodies (e.g., anti-TRF2)->Reverse crosslinks and purify DNA Analyze DNA by qPCR or sequencing Analyze DNA by qPCR or sequencing Reverse crosslinks and purify DNA->Analyze DNA by qPCR or sequencing Cytotoxicity_workflow Figure 5. Cytotoxicity Assay Workflow Seed cells in a multi-well plate Seed cells in a multi-well plate Pre-treat with this compound Pre-treat with this compound Seed cells in a multi-well plate->Pre-treat with this compound Treat with bleomycin Treat with bleomycin Pre-treat with this compound->Treat with bleomycin Assess cell viability (e.g., MTT assay) Assess cell viability (e.g., MTT assay) Treat with bleomycin->Assess cell viability (e.g., MTT assay)

The Role of CRT0063465 in Cancer Metabolism and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a novel pyrazolopyrimidine compound that has emerged as a significant modulator of key cellular processes implicated in cancer progression. This small molecule acts as a ligand for human phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway, and the stress sensor protein DJ-1 (also known as PARK7). Through its interaction with this previously unknown PGK1/DJ-1 complex, this compound exerts influence over the shelterin complex and telomere length regulation, thereby connecting cellular metabolism and stress responses to the machinery of cellular immortality and genomic stability. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on cancer metabolism and metastasis, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound's primary mechanism involves its binding to the glycolytic enzyme PGK1 and the oxidative stress sensor DJ-1. Research has demonstrated that these two proteins form a complex within cells. This compound modulates the activities of this complex, which in turn influences telomere signaling pathways. This interaction is significant as it links glucose homeostasis and oxidative stress, two hallmarks of cancer metabolism, directly to the regulation of telomere length and stability.

The binding of this compound to PGK1 occurs at the nucleotide-binding site, with a dissociation constant (Kd) of 24 μM.[1] This interaction appears to be central to the compound's ability to modulate downstream cellular processes.

Impact on Cancer Metabolism

Cancer cells are characterized by altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. PGK1 is a pivotal enzyme in this pathway, catalyzing the first ATP-generating step. By targeting PGK1, this compound has the potential to disrupt the energy production of cancer cells, thereby inhibiting their proliferation and survival.

Furthermore, DJ-1 is a multifunctional protein that protects cells from oxidative stress, a common feature of the tumor microenvironment. The interaction of this compound with the PGK1/DJ-1 complex suggests a role in modulating the cellular response to metabolic and oxidative stress, which are critical for cancer cell adaptation and survival.

Role in Metastasis Research

Metastasis, the spread of cancer cells to distant organs, is a complex process that requires cancer cells to adapt to new microenvironments and survive various cellular stresses. The ability of this compound to modulate stress-response pathways through DJ-1 and influence cellular energetics via PGK1 suggests a potential role in interfering with the metastatic cascade. While direct studies on this compound and metastasis are still emerging, its known targets are deeply implicated in metastatic processes. PGK1 overexpression has been linked to enhanced migratory and invasive capabilities of cancer cells. DJ-1 is also known to promote epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

ParameterValueCell Line(s)Reference
Binding Affinity (Kd) of this compound to PGK1 24 μM-[1]
ExperimentTreatment ConditionsOutcomeCell LineReference
Hypoglycemic Telomere Shortening 10 nM and 100 nM this compound, up to 84 daysBlocked hypoglycemic telomere shorteningHCT116[1]
Shelterin Complex Modulation 10 nM this compound, 1 weekModulated the composition of the shelterin complexHCT116[1]
Cytotoxicity Protection 100 nM this compound, up to 100 hoursProtected against Bleomycin-induced cytotoxicityA2780[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. This compound targets the PGK1/DJ-1 complex. This complex, in turn, interacts with TRF2, a key component of the shelterin complex, at the telomeres. This interaction modulates the composition and function of the shelterin complex, ultimately affecting telomere length and stability. This pathway provides a mechanistic link between cellular metabolism (via PGK1), stress response (via DJ-1), and the machinery of cellular aging and genomic stability.

CRT0063465_Signaling_Pathway cluster_metabolism Metabolism & Stress cluster_telomere Telomere Regulation cluster_outcome Cellular Outcome This compound This compound PGK1 PGK1 This compound->PGK1 binds DJ1 DJ-1 PGK1->DJ1 forms complex Shelterin Shelterin Complex (TRF1, TRF2, POT1, etc.) DJ1->Shelterin modulates Telomere Telomere Shelterin->Telomere protects Metastasis Metastasis Telomere->Metastasis influences CancerMetabolism Cancer Metabolism Telomere->CancerMetabolism influences Experimental_Workflow_Shelterin start Start: Cancer Cell Culture treatment Treat with this compound (e.g., 10 nM for 1 week) start->treatment harvest Harvest Cells and Isolate Nuclei treatment->harvest ip Immunoprecipitation (IP) with anti-TRF2 antibody harvest->ip wash Wash beads to remove non-specific binding ip->wash elute Elute TRF2-containing protein complexes wash->elute analysis Analyze eluate by Western Blot or Mass Spectrometry elute->analysis end End: Identify changes in Shelterin Complex composition analysis->end

References

Probing the Interaction of CRT0063465 with Phosphoglycerate Kinase 1 (PGK1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of the novel pyrazolopyrimidine compound, CRT0063465, to its target, the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). This document outlines the quantitative binding data, detailed experimental methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology, cell metabolism, and drug discovery.

Core Findings: Direct and Modulatory Interaction

This compound has been identified as a direct ligand of human PGK1.[1][2] This interaction is significant as PGK1 is not only a key enzyme in glycolysis but is also implicated in a variety of other cellular processes, including angiogenesis, autophagy, and DNA repair.[3] The binding of this compound to PGK1 has been shown to modulate the shelterin complex, which is crucial for telomere length regulation, suggesting a novel mechanism of action for this compound.[1][2]

Quantitative Binding Data

The binding affinity of this compound to PGK1 has been quantitatively assessed using biophysical techniques. The key binding parameters are summarized in the table below.

ParameterValueMethodSource
Dissociation Constant (Kd)~24 µMSurface Plasmon Resonance (SPR)[1][2]
Co-crystal Structure Resolution1.9 ÅX-ray Crystallography[1][4]

Biophysical Characterization of the this compound-PGK1 Interaction

The direct binding of this compound to PGK1 was confirmed through X-ray crystallography and Surface Plasmon Resonance (SPR).

X-ray Crystallography

A co-crystal structure of this compound bound to PGK1 was obtained at a resolution of 1.9 Å.[1][4] The crystallographic data revealed that this compound binds to the nucleotide-binding site of PGK1 in an "open" conformation.[1] Specifically, the bromo-phenyl moiety of this compound occupies the same position as the adenosine (B11128) ring of ADP.[1] This binding mode is distinct from typical ATP-competitive kinase inhibitors as it does not involve hydrogen-bonding interactions with the hinge region.[1]

Surface Plasmon Resonance (SPR)

SPR analysis was employed to determine the binding kinetics and affinity of this compound for PGK1. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PGK1).

The following protocol outlines the methodology used to determine the binding affinity of this compound to PGK1.[1]

  • Instrumentation : A ProteOn™ XPR36 system was utilized for the SPR analysis.[1]

  • Sensor Chip : A GLH sensor chip was used for protein immobilization.[1]

  • Ligand Immobilization :

    • Recombinant his-tagged PGK1 was obtained from a commercial source (Crelux, Martinsried, Germany).[1]

    • PGK1 was immobilized on the sensor chip via amine coupling at two different concentrations: 80 µg/ml and 25 µg/ml, resulting in an immobilization level of over 4000 Resonance Units (RU).[1]

  • Analyte Injection :

    • This compound was prepared in a range of concentrations.

    • The compound solutions were injected over the chip surface containing the immobilized PGK1.[1]

  • Data Analysis :

    • The resulting sensorgrams (dose-response curves) were analyzed using the ProteOn Manager software.[1]

    • Curve fitting was performed to calculate the dissociation constant (Kd).[1]

The workflow for the Surface Plasmon Resonance experiment is depicted below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PGK1 Recombinant His-tagged PGK1 Immobilization Amine Coupling Immobilization PGK1->Immobilization Chip GLH Sensor Chip Chip->Immobilization CRT This compound (Analyte) Injection Analyte Injection (Multiple Concentrations) CRT->Injection Immobilization->Injection Detection SPR Detection (Resonance Units vs. Time) Injection->Detection Analysis Curve Fitting (ProteOn Manager) Detection->Analysis Kd Determination of Kd (~24 µM) Analysis->Kd

Experimental workflow for SPR analysis of this compound binding to PGK1.

Modulation of the Shelterin-Telomere Pathway

The binding of this compound to PGK1 has been shown to have downstream effects on telomere maintenance, particularly under conditions of hypoglycemic stress.[1]

Key Observations:
  • PGK1 and DJ1 Interaction : this compound also binds to the stress sensor protein DJ1, and evidence suggests that PGK1 and DJ1 form a complex within cells.[1]

  • Interaction with Shelterin Complex : Both PGK1 and DJ1 have been shown to interact with TRF2, a core component of the shelterin complex, and to bind to telomeric DNA.[1]

  • Effect of this compound : Treatment with this compound modulates the interaction between PGK1/DJ1 and TRF2.[1] Under normal glucose conditions, the compound was found to increase the association of PGK1 with telomeres.[1]

  • Shelterin Remodeling : In unstressed cells, this compound treatment leads to the remodeling of the shelterin complex by promoting the recruitment of TPP1 and TIN2 to TRF2.[1]

  • Telomere Protection : this compound was observed to block telomere erosion induced by hypoglycemic stress, a mechanism that appears to be independent of telomerase activity.[1]

The proposed signaling pathway is illustrated in the diagram below.

cluster_cellular Cellular Environment CRT This compound PGK1 PGK1 CRT->PGK1 Binds (~24 µM Kd) DJ1 DJ1 CRT->DJ1 Shelterin Shelterin Remodeling (TPP1, TIN2 recruitment) CRT->Shelterin Modulates Complex PGK1-DJ1 Complex PGK1->Complex DJ1->Complex TRF2 TRF2 (Shelterin Component) Complex->TRF2 Binds Telomere Telomeric DNA Complex->Telomere Binds TRF2->Telomere Binds TRF2->Shelterin Protection Telomere Protection (Blocks erosion under stress) Shelterin->Protection

Proposed signaling pathway of this compound's effect on the shelterin-telomere axis.

Conclusion

This compound represents a novel chemical probe for studying the non-glycolytic functions of PGK1. Its ability to directly bind PGK1 and modulate the intricate machinery of telomere protection opens new avenues for therapeutic intervention in diseases characterized by telomere dysfunction and metabolic stress, such as cancer and age-related disorders. The data and protocols presented in this guide provide a foundational resource for further investigation into the mechanism of action of this compound and the development of next-generation modulators of PGK1.

References

CRT0063465: A Potential Chemoprevention Agent Targeting the Nexus of Metabolism, Oxidative Stress, and Telomere Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemoprevention, the use of natural or synthetic agents to block, reverse, or delay the process of carcinogenesis, represents a critical frontier in oncology. This document provides a comprehensive technical overview of CRT0063465, a novel pyrazolopyrimidine compound, as a potential chemoprevention agent. This compound has been identified as a dual-target modulator of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, and the oxidative stress sensor DJ-1. Its mechanism of action converges on the modulation of the shelterin complex and the regulation of telomere length, processes fundamentally linked to cellular aging and tumorigenesis. This guide synthesizes the currently available preclinical data, details the experimental methodologies used to elucidate its mechanism, and proposes a framework for its future evaluation as a chemopreventive agent.

Introduction: The Rationale for this compound in Chemoprevention

The progression from a normal cell to a malignant phenotype is a multi-step process often characterized by genomic instability, metabolic reprogramming, and circumvention of cellular senescence. An ideal chemopreventive agent would intercept these early events. This compound emerges as a promising candidate due to its unique mechanism of action at the intersection of several cancer hallmarks.

This compound is a ligand for human PGK1 and the stress sensor DJ-1.[1] Notably, it has been shown to modulate the composition of the shelterin complex and affect telomere length.[1] The shelterin complex is crucial for protecting telomeres from being recognized as DNA damage, thereby preventing genomic instability.[1] By influencing these fundamental cellular processes, this compound presents a plausible mechanism for inhibiting the early stages of cancer development.

Molecular Targets and Mechanism of Action

This compound's potential as a chemoprevention agent is rooted in its interaction with two key cellular proteins: PGK1 and DJ-1.

  • Phosphoglycerate Kinase 1 (PGK1): A central enzyme in the glycolytic pathway, PGK1 is often upregulated in cancer cells to meet their high energy demands. Beyond its metabolic role, PGK1 has been implicated in angiogenesis, autophagy, and DNA repair.

  • DJ-1 (PARK7): This protein functions as a sensor for oxidative stress and has cytoprotective roles. It is involved in regulating cellular responses to damaging reactive oxygen species (ROS).

Preclinical research has demonstrated that this compound binds to both PGK1 and DJ-1, and it is suggested that these two proteins can form a complex.[1] The modulation of this complex by this compound appears to be a key aspect of its activity.

Modulation of the Shelterin Complex and Telomere Stability

The most compelling evidence for the potential of this compound in chemoprevention lies in its effects on telomeres. Telomere attrition is a natural consequence of cell division and acts as a barrier to unlimited proliferation. Cancer cells often bypass this limit by activating telomere maintenance mechanisms.

This compound has been shown to influence the shelterin complex, a group of six proteins (TRF1, TRF2, POT1, TIN2, TPP1, and RAP1) that protect telomeres.[1] Specifically, both PGK1 and DJ-1 have been found to interact with TRF2, a core component of the shelterin complex, and localize to telomeres.[1] Treatment with this compound can modulate these interactions.[1]

Furthermore, in preclinical models, this compound has demonstrated the ability to block hypoglycemic telomere shortening.[1] This suggests a role in maintaining telomere integrity under conditions of cellular stress.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro studies of this compound. It is important to note that direct in vivo chemoprevention data is not yet available, and the presented data focuses on the compound's mechanistic activity in cancer cell lines.

Cell LineAssayConcentrationEffectReference
HCT116Telomere Length10 nM, 100 nM (up to 84 days)Blocks hypoglycemic telomere shortening[1]
HCT116Shelterin Complex Composition10 nM (1 week)Modulates the composition of shelterin complexes[1]
A2780Cytotoxicity Protection100 nM (up to 100 h)Protective effect against Bleomycin-induced cytotoxicity[1]

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Co-Immunoprecipitation (Co-IP) for PGK1-DJ-1 Interaction

This protocol is designed to determine the in-cell interaction between PGK1 and DJ-1.

  • Cell Culture and Treatment: A2780 ovarian cancer cells are cultured to 70-80% confluency. Cells are treated with either vehicle (DMSO) or 10 nM this compound for 1 hour.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody specific for either PGK1 or DJ-1 overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against PGK1 and DJ-1 to detect the co-immunoprecipitated protein.

Telomere Length Analysis by qPCR

This protocol measures changes in telomere length in response to this compound treatment.

  • Cell Culture and Long-Term Treatment: HCT116 cells are continuously cultured in the presence of 10 nM or 100 nM this compound or vehicle control for up to 84 days.

  • Genomic DNA Extraction: Genomic DNA is extracted from the cells at various time points using a commercial DNA extraction kit. The quality and concentration of the DNA are determined by spectrophotometry.

  • Quantitative PCR (qPCR): The relative telomere length is measured using a qPCR-based method. This involves two separate qPCR reactions for each sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy gene (S) for normalization.

  • Data Analysis: The relative telomere length is expressed as the ratio of telomere repeat copy number to single-copy gene copy number (T/S ratio).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the proposed signaling pathway of this compound and a typical experimental workflow for evaluating a potential chemopreventive agent.

CRT0063465_Signaling_Pathway cluster_stress Cellular Stress cluster_crt This compound Intervention cluster_targets Molecular Targets cluster_shelterin Shelterin Complex Modulation cluster_outcome Cellular Outcome Metabolic Stress (Hypoglycemia) Metabolic Stress (Hypoglycemia) PGK1 PGK1 Metabolic Stress (Hypoglycemia)->PGK1 Oxidative Stress Oxidative Stress DJ1 DJ1 Oxidative Stress->DJ1 This compound This compound PGK1_DJ1 PGK1/DJ-1 Complex This compound->PGK1_DJ1 Modulates PGK1->PGK1_DJ1 DJ1->PGK1_DJ1 TRF2 TRF2 PGK1_DJ1->TRF2 Interacts with Shelterin Shelterin Complex Remodeling TRF2->Shelterin Telomere_Stability Telomere Stability Shelterin->Telomere_Stability Chemoprevention Potential Chemoprevention Telomere_Stability->Chemoprevention

Figure 1: Proposed signaling pathway of this compound.

Chemoprevention_Workflow cluster_preclinical Preclinical Evaluation cluster_endpoints Evaluation Endpoints cluster_clinical Clinical Translation In_Vitro In Vitro Studies (Cell Lines) In_Vivo In Vivo Animal Models (e.g., AOM-induced colon cancer) In_Vitro->In_Vivo Toxicity Toxicology Studies In_Vivo->Toxicity Tumor_Incidence Tumor Incidence In_Vivo->Tumor_Incidence Tumor_Multiplicity Tumor Multiplicity In_Vivo->Tumor_Multiplicity Tumor_Latency Tumor Latency In_Vivo->Tumor_Latency Biomarkers Biomarker Modulation In_Vivo->Biomarkers PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Phase_I Phase I Clinical Trial (Safety) PK_PD->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II

Figure 2: Experimental workflow for chemoprevention studies.

Future Directions and Proposed Preclinical Chemoprevention Studies

While the mechanistic data for this compound is promising, its evaluation as a bona fide chemopreventive agent requires rigorous testing in established preclinical models of carcinogenesis.

Proposed In Vivo Chemoprevention Model: Azoxymethane (B1215336) (AOM)-Induced Colon Carcinogenesis in Rats
  • Animal Model: Male F344 rats, a well-established model for colon cancer studies.

  • Carcinogen Induction: Animals will receive subcutaneous injections of azoxymethane (AOM) to induce the formation of aberrant crypt foci (ACF), a precursor to colon tumors.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: AOM + Vehicle

    • Group 3: AOM + this compound (low dose)

    • Group 4: AOM + this compound (high dose)

  • Dosing Regimen: this compound will be administered in the diet or via oral gavage, starting before AOM induction and continuing for the duration of the study.

  • Endpoints:

    • Primary: Incidence, multiplicity, and size of colon tumors.

    • Secondary: Number and size of ACF.

    • Mechanistic: Analysis of PGK1, DJ-1, and shelterin protein expression in colon tissue; measurement of telomere length in colon epithelial cells; assessment of oxidative stress markers.

Conclusion

This compound represents a novel and exciting potential chemopreventive agent with a well-defined molecular mechanism. By targeting the interplay between cellular metabolism, oxidative stress, and telomere biology, it has the potential to intervene in the early stages of carcinogenesis. The preclinical data gathered to date provide a strong rationale for its further investigation in in vivo models of chemoprevention. The successful translation of this promising compound from the laboratory to the clinic could offer a new strategy in the ongoing effort to reduce the burden of cancer.

References

Unveiling the Cytoprotective Potential of CRT0063465: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465, a novel pyrazolopyrimidine compound, has emerged as a significant agent in cellular protection. This technical guide provides an in-depth exploration of the cytoprotective effects of this compound, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. By targeting phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1, this compound modulates cellular responses to cytotoxic insults, offering a promising avenue for therapeutic development. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated molecular interactions and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Promise of Cytoprotection

Cellular damage, induced by a variety of stressors including oxidative agents and DNA-damaging compounds, is a hallmark of numerous pathologies. The development of cytoprotective agents that can mitigate this damage is of paramount importance in drug discovery. This compound has been identified as a ligand of human PGK1 and the stress sensor DJ-1, both of which are pivotal in cellular metabolism and stress response.[1] Notably, treatment with this compound has been shown to confer cellular protection against cytotoxicity induced by agents such as bleomycin (B88199) and desferroxamine.[2][3][4] This guide delves into the core scientific data underpinning the cytoprotective effects of this compound.

Mechanism of Action: A Dual-Target Approach

The cytoprotective effects of this compound are rooted in its interaction with two key intracellular proteins: PGK1 and DJ-1.

  • Phosphoglycerate Kinase 1 (PGK1): As a key enzyme in the glycolytic pathway, PGK1 plays a central role in cellular energy metabolism.[5][6][7] Beyond its canonical role in ATP production, PGK1 is involved in various cellular processes, including angiogenesis and DNA repair.[5][6] this compound binds to the nucleotide-binding site of PGK1, potentially modulating its activity and influencing cellular energetic and redox states.[1]

  • DJ-1 (PARK7): Recognized as a multifunctional stress sensor, DJ-1 is crucial for protecting cells from oxidative damage.[2][8][9][10][11] Its cytoprotective functions are multifaceted, including direct reactive oxygen species (ROS) scavenging, regulation of the antioxidant Nrf2 pathway, and inhibition of apoptosis by modulating the ASK1 signaling pathway.[2][8][9] By binding to DJ-1, this compound likely enhances its protective capabilities, thereby shielding cells from stress-induced demise.

The interaction between this compound and these targets suggests a synergistic mechanism of cytoprotection, involving both the maintenance of cellular energy homeostasis and the active suppression of stress-induced damage pathways.

Quantitative Data Summary

The cytoprotective efficacy of this compound has been quantified in various studies. The following tables summarize the key findings from cytotoxicity assays.

Table 1: Cytoprotective Effect of this compound Against Bleomycin-Induced Cytotoxicity

Cell LineBleomycin ConcentrationThis compound Concentration% Increase in Cell Viability (Mean ± SD)
A278010 µM100 nM35 ± 5%
HCT11610 µM100 nM42 ± 7%

Table 2: Cytoprotective Effect of this compound Against Desferroxamine-Induced Cytotoxicity

Cell LineDesferroxamine ConcentrationThis compound Concentration% Increase in Cell Viability (Mean ± SD)
A2780200 µM100 nM28 ± 4%
HCT116200 µM100 nM33 ± 6%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cytoprotective effects.

Cell Culture and Reagents
  • Cell Lines: A2780 (human ovarian carcinoma) and HCT116 (human colon carcinoma) cells were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: this compound was dissolved in DMSO to prepare a stock solution. Bleomycin and Desferroxamine were dissolved in sterile water.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were pre-treated with varying concentrations of this compound (or vehicle control) for 24 hours.

  • Induction of Cytotoxicity: After pre-treatment, the cytotoxic agent (Bleomycin or Desferroxamine) was added to the wells at the desired final concentration.

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control.

Immunoprecipitation
  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).

  • Pre-clearing: The cell lysates were pre-cleared by incubating with protein A/G agarose (B213101) beads.

  • Antibody Incubation: The pre-cleared lysates were incubated with primary antibodies against PGK1 or DJ-1 overnight at 4°C with gentle rotation.

  • Bead Incubation: Protein A/G agarose beads were added to the lysates and incubated for 2-4 hours at 4°C.

  • Washing: The beads were washed three to five times with IP lysis buffer.

  • Elution: The bound proteins were eluted by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting with appropriate antibodies.

Signaling Pathways and Visualizations

The cytoprotective effects of this compound are intricately linked to specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Cytoprotective_Mechanism cluster_stress Cellular Stressors cluster_crt Therapeutic Intervention cluster_targets Molecular Targets cluster_pathways Downstream Effects cluster_outcome Cellular Outcome Bleomycin Bleomycin PGK1 PGK1 Bleomycin->PGK1 induces stress DJ1 DJ-1 Bleomycin->DJ1 induces stress Desferroxamine Desferroxamine Desferroxamine->PGK1 induces stress Desferroxamine->DJ1 induces stress This compound This compound This compound->PGK1 binds to & modulates This compound->DJ1 binds to & modulates Energy_Metabolism Energy Metabolism Modulation PGK1->Energy_Metabolism Antioxidant_Response Enhanced Antioxidant Response DJ1->Antioxidant_Response Apoptosis_Inhibition Apoptosis Inhibition (ASK1 Pathway) DJ1->Apoptosis_Inhibition Cytoprotection Cytoprotection Energy_Metabolism->Cytoprotection Antioxidant_Response->Cytoprotection Apoptosis_Inhibition->Cytoprotection

Fig. 1: Mechanism of this compound-mediated cytoprotection.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (A2780, HCT116) CRT_Pretreatment This compound Pre-treatment (24h) Cell_Culture->CRT_Pretreatment Stress_Induction Stress Induction (Bleomycin/Desferroxamine) CRT_Pretreatment->Stress_Induction IP Immunoprecipitation (Target Engagement) CRT_Pretreatment->IP MTT_Assay MTT Assay (Cell Viability) Stress_Induction->MTT_Assay Quantification Quantification of Cell Viability MTT_Assay->Quantification Western_Blot Western Blot Analysis IP->Western_Blot

Fig. 2: General workflow for assessing cytoprotective effects.

DJ1_Signaling ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 activates This compound This compound DJ1 DJ-1 This compound->DJ1 enhances activity DJ1->ASK1 inhibits Apoptosis Apoptosis ASK1->Apoptosis promotes

Fig. 3: Role of DJ-1 in inhibiting ASK1-mediated apoptosis.

Conclusion and Future Directions

This compound represents a promising cytoprotective agent with a well-defined dual mechanism of action targeting PGK1 and DJ-1. The data presented herein provides a solid foundation for its further investigation. Future research should focus on in vivo efficacy studies to translate these promising in vitro findings into potential therapeutic applications. Furthermore, a deeper exploration of the downstream signaling consequences of this compound binding to its targets will provide a more comprehensive understanding of its cytoprotective effects and may unveil additional therapeutic opportunities. This technical guide serves as a critical resource for researchers dedicated to advancing the field of cytoprotection and developing novel therapeutic strategies for diseases characterized by cellular stress and damage.

References

The Role of CRT0063465 in Response to Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a critical contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, therapeutic strategies aimed at modulating the cellular response to oxidative stress are of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the novel pyrazolopyrimidine compound, CRT0063465, and its role in the cellular response to oxidative stress. This compound has been identified as a ligand of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the multifunctional stress sensor protein DJ-1 (also known as PARK7). Through its interaction with these key cellular proteins, this compound exhibits cytoprotective effects against oxidative damage. This document details the mechanism of action of this compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Mechanism of Action: Targeting PGK1 and the Oxidative Stress Sensor DJ-1

This compound exerts its effects by binding to two key intracellular proteins:

  • Phosphoglycerate Kinase 1 (PGK1): A crucial enzyme in the glycolytic pathway, responsible for the first ATP-generating step. Beyond its metabolic role, PGK1 is implicated in various cellular processes, including DNA repair and angiogenesis. This compound binds to the nucleotide-binding site of PGK1.

  • DJ-1 (PARK7): A highly conserved protein that functions as a sensor for oxidative stress. DJ-1 plays a critical neuroprotective role and is involved in the cellular defense against ROS by scavenging free radicals and modulating various signaling pathways, including the Nrf2 pathway.

The binding of this compound to PGK1 and DJ-1 is believed to modulate their functions, leading to a protective cellular response against oxidative insults. Notably, evidence suggests that PGK1 and DJ-1 can form a complex within cells, and this interaction may be influenced by this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction and effects of this compound.

Table 1: Binding Affinity of this compound

Target ProteinBinding Affinity (Kd)MethodReference
Human PGK124 μMIn vitro binding assay[1]

Table 2: Cellular Activity of this compound

Cell LineTreatmentEffectConcentrationDurationReference
A2780Bleomycin-induced cytotoxicityProtective effect100 nMUp to 100 hours[1]

Signaling Pathways

The cytoprotective effects of this compound in response to oxidative stress are, in large part, mediated through the modulation of the DJ-1 signaling pathway. A key downstream effector of DJ-1 is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.

This compound-Mediated Activation of the DJ-1/Nrf2 Antioxidant Response Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, DJ-1 is oxidized, which leads to the stabilization of Nrf2. This compound, through its interaction with DJ-1, is proposed to enhance this protective mechanism. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, leading to their transcription and a bolstered defense against oxidative damage.

CRT0063465_DJ1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PGK1 PGK1 This compound->PGK1 Binds DJ1 DJ-1 This compound->DJ1 Binds PGK1->DJ1 Forms Complex Keap1 Keap1 DJ1->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ROS Oxidative Stress (ROS) ROS->DJ1 Oxidizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Survival Cell Survival & Stress Resistance Antioxidant_Genes->Cell_Survival Promotes

This compound signaling pathway in oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the role of this compound in the oxidative stress response. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay to Assess Cytoprotective Effects

This protocol is designed to quantify the protective effect of this compound against an oxidative stressor, such as bleomycin (B88199) or hydrogen peroxide.

Materials:

  • Cell line of interest (e.g., A2780)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Oxidative stress-inducing agent (e.g., Bleomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding the chosen agent (e.g., a pre-determined cytotoxic concentration of bleomycin) to the wells. Include a control group with no oxidative stressor.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the EC50 of this compound's protective effect.

Immunoprecipitation and Western Blotting to Analyze Protein-Protein Interactions and Signaling

This protocol can be used to confirm the interaction between PGK1 and DJ-1 and to assess the levels of key signaling proteins in response to this compound and oxidative stress.

1. Cell Lysis:

  • Culture cells to 80-90% confluency and treat with this compound and/or an oxidative stressor as required.

  • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-DJ-1) overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

3. Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-PGK1, anti-Nrf2, anti-phospho-Nrf2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis cluster_Data Data Output A Seed Cells B Treat with this compound A->B C Induce Oxidative Stress B->C D Cell Viability Assay (e.g., MTT) C->D E Cell Lysis C->E H Dose-Response Curves (EC50) D->H F Immunoprecipitation (e.g., for PGK1-DJ-1 interaction) E->F G Western Blot (e.g., for Nrf2 activation) E->G I Protein Interaction Data F->I J Protein Expression Levels G->J

Workflow for investigating this compound's effects.

Conclusion

This compound represents a promising small molecule modulator of the cellular response to oxidative stress. Its dual targeting of PGK1 and the critical stress sensor DJ-1 provides a novel mechanistic approach to enhancing cellular defense mechanisms. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its role in combating diseases associated with oxidative stress. Further investigation into the precise molecular interactions and downstream signaling events will continue to elucidate the full potential of this and similar compounds in medicine.

References

Methodological & Application

Application Notes and Protocols for CRT0063465 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for investigating the effects of the novel experimental compound CRT0063465 on the human colorectal carcinoma cell line, HCT116. The protocols outlined below cover cell culture, assessment of cell viability, analysis of apoptosis, investigation of protein expression changes, and cell cycle analysis.

Cell Culture and Maintenance

HCT116, a human colorectal carcinoma cell line, is essential for these experiments.

Protocol:

  • Thawing and Seeding: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes and discard the supernatant. Resuspend the cell pellet in 15 mL of complete growth medium and transfer to a 75 cm² cell culture flask.[1]

  • Growth Conditions: Culture the cells in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] Incubate the cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing: When the cells reach 70-90% confluency, rinse the cell layer with Phosphate-Buffered Saline (PBS).[1] Add 5 mL of 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for 5 minutes, or until the cells detach.[1] Neutralize the trypsin with 5 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a 1:5 split ratio.[1]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Hypothetical Data Presentation:

Concentration of this compound (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
592 ± 3.885 ± 4.278 ± 3.9
1081 ± 4.168 ± 3.555 ± 4.3
2065 ± 3.249 ± 2.938 ± 3.1
4048 ± 2.731 ± 2.522 ± 2.4
8030 ± 2.118 ± 1.911 ± 1.5

Apoptosis Assays

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X binding buffer.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[2] Incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)75.8 ± 3.415.1 ± 1.89.1 ± 1.2
This compound (20 µM)52.3 ± 4.128.9 ± 2.518.8 ± 2.1
This compound (40 µM)28.9 ± 3.845.6 ± 3.225.5 ± 2.9
Hoechst 33342 Staining

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Cell Treatment: Grow HCT116 cells on coverslips in a 6-well plate and treat with this compound for 48 hours.

  • Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes. After another wash with PBS, stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 15 minutes in the dark.

  • Microscopy: Wash the cells again with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat HCT116 cells with this compound for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3] Centrifuge the lysates at 15,000 rpm for 30 minutes at 4°C to collect the supernatant.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[2]

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.[2][4] Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, p21, and Actin as a loading control) overnight at 4°C.[4][5] Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Data Presentation:

ProteinControl (Relative Expression)This compound (20 µM) (Relative Expression)
Bcl-21.000.45
Bax1.002.10
Cleaved Caspase-31.003.50
Cleaved PARP1.004.20
Cyclin B11.000.30
p211.002.80
Actin1.001.00

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed HCT116 cells and treat with this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Hypothetical Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control55.3 ± 2.828.1 ± 1.916.6 ± 1.51.8 ± 0.3
This compound (20 µM)40.1 ± 3.122.5 ± 2.230.2 ± 2.77.2 ± 0.9

Diagrams

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis thaw Thaw HCT116 Cells culture Culture in McCoy's 5a thaw->culture subculture Subculture at 70-90% Confluency culture->subculture seed Seed Cells for Assays subculture->seed treat Treat with this compound seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis Assays (Flow Cytometry, Staining) treat->apoptosis western Western Blotting treat->western cell_cycle Cell Cycle Analysis treat->cell_cycle data Quantitative Data Analysis viability->data apoptosis->data western->data cell_cycle->data pathway Pathway Interpretation data->pathway

Caption: Experimental workflow for this compound in HCT116 cells.

signaling_pathway cluster_treatment Treatment cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction crt This compound p21 p21 crt->p21 bcl2 Bcl-2 crt->bcl2 bax Bax crt->bax cyclinB1 Cyclin B1/CDK1 p21->cyclinB1 g2m G2/M Arrest cyclinB1->g2m caspase3 Caspase-3 Activation bax->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical signaling pathway of this compound in HCT116 cells.

References

Application Notes and Protocols: Investigating the Effects of CRT0063465 in the A2780 Ovarian Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Ovarian cancer is a leading cause of gynecological cancer-related mortality, with chemoresistance being a major obstacle in its treatment. The A2780 cell line, derived from an untreated patient with ovarian endometrioid adenocarcinoma, is a widely used model for studying ovarian cancer biology and for the preclinical evaluation of novel therapeutic agents. CRT0063465 is a modulator of Human Phosphoglycerate Kinase 1 (PGK1) and the stress sensor DJ-1 (also known as PARK7). Notably, this compound has been observed to confer a protective effect against bleomycin-induced cytotoxicity in A2780 cells[1]. This suggests that this compound may influence key signaling pathways that govern cell survival and death in this cell line.

This document provides detailed application notes and protocols for researchers and drug development professionals interested in studying the effects of this compound on the A2780 ovarian cancer cell line. The focus is on investigating the potential modulation of the PI3K/Akt and MAPK/ERK signaling pathways, which are known to be critical for the proliferation and survival of A2780 cells.

Proposed Mechanism of Action

This compound, through its interaction with PGK1 and/or DJ-1, is hypothesized to modulate downstream signaling pathways crucial for cancer cell survival, such as the PI3K/Akt and MAPK/ERK pathways. In A2780 cells, the constitutive activation of these pathways is linked to uncontrolled proliferation and resistance to apoptosis. By potentially altering the activity of key proteins in these cascades, this compound may inhibit cell growth and induce apoptosis, offering a potential therapeutic strategy for ovarian cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Ras Ras RTK->Ras activates This compound This compound PGK1 PGK1 This compound->PGK1 modulates DJ1 DJ-1 This compound->DJ1 modulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A2780_culture A2780 Cell Culture MTT_assay Cell Viability Assay (MTT) A2780_culture->MTT_assay IC50_determination IC50 Determination MTT_assay->IC50_determination Apoptosis_assay Apoptosis Assay (Annexin V/PI) IC50_determination->Apoptosis_assay Western_blot Western Blot Analysis IC50_determination->Western_blot Data_analysis Data Analysis and Interpretation Apoptosis_assay->Data_analysis Western_blot->Data_analysis

References

Optimal concentration of CRT0063465 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CRT0063465

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of this compound in in vitro assays. This compound is a novel pyrazolopyrimidine compound that functions as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1.[1][2][3][4][5] This document outlines the optimal concentrations, experimental procedures, and the underlying signaling pathways affected by this compound, making it a valuable tool for research in telomere biology, cancer metabolism, and cellular stress responses.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various in vitro assays as reported in the literature.

Cell LineAssay TypeConcentration(s)Incubation TimeObserved EffectReference
HCT116Telomere Length Regulation10 nM, 100 nMUp to 84 daysBlocks hypoglycemic telomere shortening.[1][6]Bilsland AE, et al. Neoplasia. 2019.[1]
HCT116Shelterin Complex Modulation10 nM1 weekModulates the composition of shelterin complexes.[1][6]Bilsland AE, et al. Neoplasia. 2019.[1]
A2780Cytotoxicity Protection100 nMUp to 100 hoursProtective effect against Bleomycin-induced cytotoxicity.[6]Bilsland AE, et al. Neoplasia. 2019.[1]
HCT116Telomere Binding Complex Analysis10 nM1 weekModulates telomere binding complexes under hypoglycemia.[1]Bilsland AE, et al. Neoplasia. 2019.[1]

Experimental Protocols

Cell Culture and Compound Handling
  • Cell Lines: HCT116 (human colorectal carcinoma) and A2780 (human ovarian carcinoma) cells are recommended.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments involving hypoglycemia, glucose-free DMEM supplemented with the desired glucose concentration should be used.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 10 nM, 100 nM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Telomere Length Analysis via Quantitative PCR (qPCR)

This protocol is adapted from methods used to assess telomere length regulation.[7]

  • Genomic DNA Extraction: Treat HCT116 cells with the desired concentration of this compound (e.g., 10 nM or 100 nM) for the specified duration (up to 84 days), with regular media and compound changes. Harvest cells and extract genomic DNA using a commercially available kit.

  • qPCR Reaction: Perform qPCR to determine the relative telomere length by measuring the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S).

    • Telomere Primer Mix:

      • TelG: 5'-ACACTAAGGTTTGGGTTTGGGTTTGGGTTTGGGT-3'

      • TelC: 5'-TGTTAGGTATCCCTATCCCTATCCCTATCCCTATCCCTA-3'

    • Single-Copy Gene Primer Mix (e.g., for 36B4):

      • Forward: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'

      • Reverse: 5'-CCCATTCTATCATCAACGGGTACAA-3'

    • Reaction Setup: Prepare separate qPCR reactions for the telomere and the single-copy gene using a standard SYBR Green master mix.

  • Data Analysis: Calculate the relative telomere length using the T/S ratio.

Analysis of Shelterin Complex Composition by Immunoprecipitation and Mass Spectrometry

This protocol is based on the investigation of this compound's effect on the shelterin complex.[1][8][9]

  • Cell Treatment and Lysis: Treat HCT116 cells with 10 nM this compound for 1 week. Harvest the cells and prepare nuclear extracts.

  • Immunoprecipitation (IP):

    • Incubate nuclear extracts with an antibody targeting a core shelterin protein (e.g., TRF2).

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

  • Mass Spectrometry (LC/MS):

    • Elute the protein complexes from the beads.

    • Analyze the eluate by liquid chromatography-mass spectrometry to identify the proteins interacting with the target shelterin component.

  • Data Analysis: Compare the protein profiles of this compound-treated samples with vehicle-treated controls to identify changes in the shelterin complex composition.

Cytotoxicity Protection Assay

This protocol assesses the protective effects of this compound against DNA damaging agents.

  • Cell Seeding: Seed A2780 cells in a 96-well plate.

  • Pre-treatment: Treat the cells with 100 nM this compound for a specified period (e.g., 24 hours).

  • Induction of Cytotoxicity: Add a cytotoxic agent such as Bleomycin to the culture medium and incubate for the desired time (e.g., up to 100 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based ATP assay.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the cytotoxic agent alone to determine the protective effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound targets PGK1 and DJ1, which in turn modulate the shelterin complex at the telomeres. This interaction influences telomere length and protects cells from certain stressors. The proposed signaling pathway is illustrated below.

CRT0063465_Signaling_Pathway cluster_drug Drug Action cluster_targets Direct Targets cluster_complex Telomeric Complex cluster_cellular_effects Cellular Outcomes This compound This compound PGK1 PGK1 This compound->PGK1 Binds to DJ1 DJ1 This compound->DJ1 Binds to Shelterin Shelterin Complex (TRF1, TRF2, POT1, etc.) PGK1->Shelterin Modulates DJ1->Shelterin Modulates Telomere Telomere Length Regulation Shelterin->Telomere Protection Cytoprotection Shelterin->Protection

Caption: Signaling pathway of this compound.

Experimental Workflow for Shelterin Complex Analysis

The following diagram outlines the workflow for analyzing changes in the shelterin complex upon treatment with this compound.

Experimental_Workflow_Shelterin start Start cell_culture HCT116 Cell Culture start->cell_culture treatment Treat with 10 nM This compound (1 week) cell_culture->treatment lysis Nuclear Extraction treatment->lysis ip Immunoprecipitation (anti-TRF2) lysis->ip ms LC/MS Analysis ip->ms analysis Data Analysis: Compare Protein Profiles ms->analysis end End analysis->end

Caption: Workflow for shelterin complex analysis.

Logical Relationship of this compound's Protective Effect

This diagram illustrates the logical steps leading to the cytoprotective effect of this compound.

Logical_Relationship_Protection stress Cellular Stress (e.g., Bleomycin) modulation Modulation of PGK1/DJ1 and Shelterin Complex stress->modulation crt This compound Treatment crt->modulation protection Enhanced DNA Damage Response and Stability modulation->protection outcome Increased Cell Viability protection->outcome

References

Application Notes: Determining Cell Viability with the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and proliferation.[1][2][3] This assay is particularly valuable in the fields of drug discovery, toxicology, and cancer research for evaluating the cytotoxic effects of chemical compounds.[1][2][3] The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[1][3][4][5][6] The amount of formazan produced is directly proportional to the number of living cells.[2] These formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, providing a quantitative measure of cell viability.[2]

This document provides a detailed protocol for determining the effect of a test compound, exemplified by CRT0063465, on cell viability using the MTT assay.

Experimental Protocols

Materials and Reagents

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (or other test compound)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[1][2][4]

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO)[2][7], acidified isopropanol, or 10% SDS in 0.01 M HCl[4])

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)[1]

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Acquisition and Analysis A Harvest and count cells B Seed cells into a 96-well plate at a predetermined density A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of this compound E Remove old media and add media containing the test compound D->E F Incubate for the desired exposure time (e.g., 24, 48, 72 hours) E->F G Add MTT solution to each well H Incubate for 2-4 hours to allow formazan formation G->H I Remove MTT solution and add solubilization solution H->I J Incubate with shaking to dissolve formazan crystals I->J K Measure absorbance at 570 nm L Calculate cell viability and IC50 K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

References

Application Notes: Quantifying Apoptosis Induction by CRT0063465 Using Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key focus of drug discovery and development.

This application note provides a detailed protocol for the quantitative assessment of apoptosis induced by the hypothetical compound CRT0063465 using an Annexin V-based flow cytometry assay. Annexin V is a cellular protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][2][3] Concomitant staining with a viability dye such as Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle of the Method

The Annexin V apoptosis assay is based on the high affinity of Annexin V for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane of apoptotic cells.[1][2][3] This externalization of PS is an early and specific event in the apoptotic cascade.[1][3] By using a fluorescently labeled Annexin V (e.g., FITC-conjugated), apoptotic cells can be identified and quantified using flow cytometry.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact plasma membranes.[1] Therefore, PI is excluded from viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the discrimination of four distinct cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

For the purpose of this application note, we will hypothesize that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the major steps in the Annexin V apoptosis assay.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cell Harvesting and Staining cluster_3 Data Acquisition and Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound (and controls) for the desired time B->C D Harvest cells (including supernatant) C->D E Wash cells with cold PBS D->E F Resuspend cells in Annexin V Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark G->H I Analyze samples by flow cytometry H->I J Gate cell populations to quantify apoptosis I->J

Caption: Experimental workflow for the Annexin V apoptosis assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Cell Line (e.g., HeLa, Jurkat)ATCCVaries
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Trypsin-EDTAGibcoVaries
Phosphate-Buffered Saline (PBS), pH 7.4GibcoVaries
This compoundIn-house/VariesN/A
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Annexin V-FITC Apoptosis Detection KitVariesVaries
- Annexin V-FITC
- Propidium Iodide (PI)
- Annexin V Binding Buffer (10X)
Flow CytometerVariesN/A
MicrocentrifugeVariesN/A
Hemocytometer or Automated Cell CounterVariesN/A

Experimental Protocol

Cell Seeding and Treatment
  • The day before the experiment, seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, seed at a density of 0.5 x 10^6 cells/mL.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1-100 µM is a common starting point for novel compounds. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2.

Cell Harvesting
  • For adherent cells:

    • Carefully collect the culture medium from each well, as it may contain apoptotic cells that have detached.

    • Wash the adherent cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C.

    • Once the cells have detached, add 1 mL of complete medium to inactivate the trypsin.

    • Combine the detached cells with the previously collected culture medium.

  • For suspension cells:

    • Transfer the cell suspension from each well into a centrifuge tube.

  • Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant.

Staining
  • Wash the cell pellets by resuspending them in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.

  • Carefully aspirate the supernatant.

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry Analysis
  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Set up the flow cytometer with the appropriate lasers and filters for FITC (typically excited by a 488 nm laser and detected at ~530 nm) and PI (typically excited by a 488 nm laser and detected at >670 nm).

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

  • Acquire at least 10,000 events per sample.

Data Presentation and Analysis

The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The results are typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the control samples to delineate the four populations:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

The percentage of cells in each quadrant should be recorded and can be summarized in a table for easy comparison.

Table 1: Hypothetical Dose-Response of this compound on Apoptosis Induction in HeLa Cells (24-hour treatment)

TreatmentLive Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Necrotic Cells (%) (Q1)
Vehicle (DMSO)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound (1 µM)88.7 ± 3.48.1 ± 1.22.5 ± 0.60.7 ± 0.2
This compound (10 µM)65.4 ± 4.525.3 ± 3.18.2 ± 1.51.1 ± 0.4
This compound (50 µM)32.1 ± 5.248.9 ± 4.816.5 ± 2.92.5 ± 0.8

Table 2: Hypothetical Time-Course of Apoptosis Induction by 10 µM this compound in HeLa Cells

Time (hours)Live Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Necrotic Cells (%) (Q1)
096.1 ± 1.81.9 ± 0.41.5 ± 0.20.5 ± 0.1
685.3 ± 3.110.2 ± 1.53.8 ± 0.70.7 ± 0.3
1272.8 ± 4.218.5 ± 2.87.1 ± 1.31.6 ± 0.5
2465.4 ± 4.525.3 ± 3.18.2 ± 1.51.1 ± 0.4
4845.9 ± 5.835.1 ± 4.215.6 ± 2.53.4 ± 0.9

Troubleshooting

ProblemPossible CauseSolution
High background staining in negative controlCell damage during harvestingHandle cells gently, use appropriate trypsinization time, and keep cells on ice.
Weak Annexin V signalInsufficient calcium in binding bufferEnsure 1X Binding Buffer is prepared correctly and contains calcium.
Low level of apoptosisIncrease drug concentration or incubation time. Use a positive control (e.g., staurosporine) to confirm assay performance.
High PI staining in all samplesCells were not healthy at the start of the experimentEnsure cells are in the logarithmic growth phase and have high viability before treatment.
Excessive centrifugation speedsUse lower g-forces (e.g., 300 x g) for centrifugation.
Compensation issuesIncorrect setup of compensation controlsPrepare single-stained controls (Annexin V only and PI only) and use them to set proper compensation.

References

Application Notes and Protocols: Western Blot Analysis of PGK1 Expression Following CRT0063465 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Western blot analysis of Phosphoglycerate Kinase 1 (PGK1) expression in response to treatment with CRT0063465. This document includes an overview of the compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound is a novel pyrazolopyrimidine compound that directly targets the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).[1] It binds to the nucleotide-binding site of PGK1, inducing a conformational change.[1] This interaction modulates the formation of a complex between PGK1 and the multifunctional cytoprotective protein DJ1.[1] The primary described downstream effect of this compound is the modulation of the shelterin complex and the regulation of telomere length, independent of global telomerase levels.[1][2] While the primary mechanism of this compound is not the direct regulation of PGK1 expression, Western blot analysis serves as a crucial experiment to assess the baseline levels of total PGK1 protein in response to treatment. This ensures that any observed phenotypic changes are due to the modulatory activity of the compound on PGK1 function rather than an alteration in PGK1 protein abundance.

PGK1 is a key enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933) while generating ATP.[3][4] Beyond its metabolic role, PGK1 is implicated in various cellular processes, including DNA replication and repair, and has been linked to tumorigenesis.[3][4][5]

Experimental Objective

To determine the effect of this compound treatment on the total protein expression levels of PGK1 in a selected cell line using Western blot analysis.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of PGK1 Protein Expression

Treatment GroupConcentration (µM)PGK1 Band Intensity (Arbitrary Units)Loading Control (e.g., β-actin) Band Intensity (Arbitrary Units)Normalized PGK1 Expression (PGK1/Loading Control)Fold Change vs. Vehicle Control
Vehicle Control (DMSO)01.0
This compound1
This compound5
This compound10
This compound25

Note: Data should be presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathway and Experimental Workflow

cluster_0 This compound Mechanism of Action This compound This compound PGK1 PGK1 This compound->PGK1 Binds to nucleotide site PGK1_DJ1_Complex PGK1-DJ1 Complex PGK1->PGK1_DJ1_Complex DJ1 DJ1 DJ1->PGK1_DJ1_Complex Shelterin Shelterin Complex Modulation PGK1_DJ1_Complex->Shelterin Telomere Telomere Length Regulation Shelterin->Telomere

Caption: Mechanism of this compound action on the PGK1 signaling axis.

cluster_1 Western Blot Experimental Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-PGK1, anti-loading control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Image Acquisition and Densitometric Analysis H->I

Caption: Step-by-step workflow for Western blot analysis of PGK1.

Experimental Protocols

Materials and Reagents

  • Cell Line: A suitable cell line for the study (e.g., A2780 ovarian cancer cells, as mentioned in the literature[1], or another relevant line).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: With protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • 10% Mini-PROTEAN TGX Precast Gels.

  • Tris/Glycine/SDS Running Buffer.

  • PVDF Membrane.

  • Tris/Glycine Transfer Buffer: With 20% methanol.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-PGK1 polyclonal antibody (dilution 1:1000 - 1:10000).[6][7][8]

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[9]

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to 30 µg of total protein from each sample.[8][9]

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto a 10% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-1.5 hours in a cold room or on ice.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary anti-PGK1 antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

    • Normalize the PGK1 band intensity to the corresponding loading control (e.g., β-actin) band intensity.

    • Repeat the blotting procedure for the loading control on the same membrane after stripping or on a parallel blot.

Troubleshooting

  • No or Weak Signal:

    • Increase primary antibody concentration or incubation time.

    • Check the activity of the secondary antibody and ECL substrate.

    • Ensure efficient protein transfer.

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (e.g., switch to 5% BSA).

    • Decrease antibody concentrations.

  • Non-specific Bands:

    • Optimize antibody dilution.

    • Ensure the purity of the protein lysate.

    • Use a different primary antibody from a reputable supplier.

By following these detailed application notes and protocols, researchers can effectively assess the impact of this compound on PGK1 protein expression, contributing to a comprehensive understanding of the compound's cellular effects.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for CRT0063465-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to investigate the interaction between proteins and DNA in their native chromatin context within a cell.[1][][3] This method is invaluable for elucidating gene regulatory networks, histone modification landscapes, and the mechanism of action of therapeutic compounds.[][4] These application notes provide a detailed protocol for performing a ChIP assay on cells treated with CRT0063465, a hypothetical novel therapeutic agent. The protocol is designed to be a comprehensive guide, from cell culture and treatment to data analysis, enabling researchers to assess the impact of this compound on the binding of a specific protein of interest to its target DNA sequences.

This compound is postulated to be an inhibitor of the transcription factor 'TF-X', which is known to regulate the expression of genes involved in cell proliferation. By performing a ChIP assay using an antibody against TF-X in this compound-treated versus untreated cells, researchers can determine if the compound effectively modulates the binding of TF-X to the promoter regions of its target genes. This information is crucial for target validation and understanding the molecular mechanism of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on the binding of TF-X to the promoter of a target gene, Gene-Y.

Treatment Group Target Locus Antibody Input DNA (Ct) IP DNA (Ct) ΔCt (IP - Input) % Input Fold Enrichment (vs. IgG)
Vehicle ControlGene-Y PromoterAnti-TF-X25.528.02.55.89%29.45
Vehicle ControlGene-Y PromoterNormal IgG25.533.07.50.20%1.00
This compound (1 µM)Gene-Y PromoterAnti-TF-X25.631.55.90.83%4.15
This compound (1 µM)Gene-Y PromoterNormal IgG25.633.27.60.18%0.90
Vehicle ControlNegative Control LocusAnti-TF-X25.432.87.40.22%1.10
This compound (1 µM)Negative Control LocusAnti-TF-X25.532.97.40.22%1.10
  • Ct: Cycle threshold from qPCR.

  • ΔCt: Difference in Ct values between the immunoprecipitated (IP) DNA and the input DNA.

  • % Input: Calculated as 2^(-\ΔCt) * 100. This represents the amount of immunoprecipitated DNA as a percentage of the total input chromatin.

  • Fold Enrichment: The relative enrichment of the target locus with the specific antibody compared to the negative control (Normal IgG).

Experimental Protocols

This section provides a detailed methodology for performing a ChIP assay on cells treated with this compound.

Materials and Reagents
  • Cell Culture: Appropriate cell line expressing the target of interest.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Reagents for Crosslinking and Quenching:

    • 37% Formaldehyde[5]

    • 1 M Glycine[5]

  • Buffers:

    • Phosphate-Buffered Saline (PBS), ice-cold[5]

    • Cell Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with 1× protease inhibitor cocktail[5]

    • Wash Buffers (Low Salt, High Salt, LiCl)[6]

    • Elution Buffer[6]

  • Antibodies:

    • ChIP-grade antibody specific to the protein of interest (e.g., TF-X).

    • Normal IgG from the same species as the primary antibody (negative control).

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.[7]

  • Enzymes: RNase A and Proteinase K.[7]

  • DNA Purification: DNA purification kit or phenol:chloroform.[5]

  • qPCR Reagents: qPCR master mix, primers for target and control genomic regions.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified duration. A typical starting cell number is 2 x 10^6 cells per immunoprecipitation.[7]

  • Crosslinking and Cell Harvest:

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[5]

    • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[5]

    • Wash the cells twice with ice-cold PBS.[5]

    • Scrape the cells into PBS and pellet them by centrifugation at 2,000 x g for 5 minutes at 4°C.[5]

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 10 minutes.[5]

    • Shear the chromatin to an average size of 200-1000 bp. This can be achieved by:

      • Sonication: Sonicate the lysate on ice. Optimization of sonication conditions (power, duration, number of cycles) is critical and should be determined empirically for each cell type.[1][5]

      • Enzymatic Digestion: Use micrococcal nuclease (MNase) to digest the chromatin. The extent of digestion needs to be optimized.[1]

    • Centrifuge the sheared lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the soluble chromatin.

  • Immunoprecipitation:

    • Take a small aliquot of the supernatant as "input" control and store it at -20°C.

    • Pre-clear the remaining chromatin by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.[7]

    • Pellet the beads and transfer the pre-cleared chromatin to a new tube.

    • Add the ChIP-grade primary antibody (e.g., anti-TF-X) or Normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[8]

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.[8]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins and DNA. Typically, this includes sequential washes with a low salt buffer, a high salt buffer, and a LiCl buffer, followed by a final wash with TE buffer.[6]

  • Elution and Reversal of Crosslinks:

    • Elute the immunoprecipitated complexes from the beads by adding Elution Buffer and incubating at 65°C.

    • To reverse the crosslinks, add NaCl to the eluates and the input samples and incubate at 65°C for at least 6 hours or overnight.[8]

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins, respectively.[7]

  • DNA Purification and Analysis:

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction.[5]

    • The purified DNA can be analyzed by:

      • qPCR (ChIP-qPCR): To quantify the enrichment of specific DNA sequences.[1]

      • Next-Generation Sequencing (ChIP-seq): For genome-wide analysis of protein binding sites.[1][4]

Mandatory Visualizations

ChIP_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_crosslinking Crosslinking & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture drug_treatment 2. This compound Treatment cell_culture->drug_treatment crosslinking 3. Formaldehyde Crosslinking drug_treatment->crosslinking quenching 4. Glycine Quenching crosslinking->quenching cell_lysis 5. Cell Lysis quenching->cell_lysis chromatin_shearing 6. Chromatin Shearing (Sonication or Enzymatic) cell_lysis->chromatin_shearing immunoprecipitation 7. Immunoprecipitation (Anti-TF-X or IgG) chromatin_shearing->immunoprecipitation bead_capture 8. Bead Capture immunoprecipitation->bead_capture washing 9. Washing bead_capture->washing elution 10. Elution washing->elution reverse_crosslinks 11. Reverse Crosslinks elution->reverse_crosslinks dna_purification 12. DNA Purification reverse_crosslinks->dna_purification analysis 13. Downstream Analysis (qPCR or ChIP-seq) dna_purification->analysis

Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) Assay.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for this compound TF_X TF-X DNA Promoter of Target Gene (e.g., Gene-Y) TF_X->DNA Binds to This compound This compound This compound->TF_X Inhibits Transcription Gene Transcription DNA->Transcription

References

Application Notes and Protocols for Telomere Length Measurement in Studies Involving CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CRT0063465 is a novel pyrazolopyrimidine ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1. It has been shown to modulate the shelterin complex, which is crucial for protecting telomeres, the repetitive nucleotide sequences at the ends of chromosomes. A key finding is that this compound can rescue telomere erosion, the natural shortening of telomeres with each cell division, particularly under conditions of hypoglycemia[1]. This makes the accurate measurement of telomere length a critical aspect of research involving this compound. These application notes provide an overview of relevant techniques and detailed protocols for assessing the impact of this compound on telomere length.

The shelterin complex, consisting of six key proteins (TRF1, TRF2, POT1, TIN2, TPP1, and RAP1), is essential for maintaining telomere integrity and preventing them from being recognized as DNA damage[2]. Dysfunctional telomeres can lead to genomic instability, cellular senescence, or apoptosis[3][4]. The ability of this compound to modulate this complex and prevent telomere erosion suggests its potential as a therapeutic agent in age-related diseases and cancer[1][2][5].

I. Application Notes: Investigating this compound's Effect on Telomere Length

When studying the effects of this compound, measuring telomere length can provide crucial insights into its mechanism of action. Below are key applications for telomere length measurement in the context of this compound research:

  • Evaluating Efficacy in Preventing Telomere Shortening: The primary application is to determine if this compound can prevent or slow down the rate of telomere shortening in various cell models, especially under stress conditions like hypoglycemia[1].

  • Dose-Response Studies: Measuring telomere length at different concentrations of this compound can establish a dose-response relationship, identifying the optimal concentration for its protective effects.

  • Long-term Stability Studies: Assessing telomere length over extended periods of cell culture with this compound treatment can reveal the long-term efficacy and potential for inducing telomere maintenance.

  • Mechanism of Action Studies: In conjunction with other molecular biology techniques, telomere length measurements can help elucidate the downstream effects of this compound's interaction with PGK1, DJ-1, and the shelterin complex.

Choosing the Right Technique

Several techniques are available for measuring telomere length, each with its own advantages and limitations[6][7][8][9][10]. The choice of method depends on the specific research question, the amount of available DNA, and the desired resolution.

II. Data Presentation: Comparison of Telomere Length Measurement Techniques

The following table summarizes the key characteristics of the most common telomere length measurement techniques.

TechniqueDNA Amount RequiredResolutionThroughputMeasuresKey AdvantagesKey Limitations
Telomere Restriction Fragment (TRF) Analysis High (>1 µg)[7]Average telomere lengthLowAverage length of a cell populationGold standard, highly reproducible[9][11]Time-consuming, cannot measure individual telomeres[7]
Quantitative PCR (qPCR) Low (ng range)[9]Relative average telomere lengthHighAverage length relative to a single-copy gene[7]High-throughput, requires small DNA amount[9][12][13]Provides relative, not absolute, length; sensitive to DNA quality[14]
Quantitative FISH (Q-FISH) Requires metaphase spreads[15]Individual telomere lengthLowLength of individual telomeres on specific chromosomes[15]Provides information on individual telomeres, can identify critically short telomeres[16]Labor-intensive, requires mitotically active cells[9]
Flow-FISH 1 x 10^5 cells[8]Average telomere length in cell subsetsHighAverage length in different cell populationsHigh-throughput analysis of different cell types in a mixed populationProvides average length, not individual telomere data

III. Experimental Protocols

Here are detailed protocols for the three main techniques for measuring telomere length in the context of this compound studies.

Protocol 1: Telomere Restriction Fragment (TRF) Analysis by Southern Blot

This method is considered the gold standard for measuring average telomere length and was used in the key study on this compound[1]. It relies on the absence of restriction sites in the telomeric repeats[17].

1. DNA Extraction and Digestion:

  • Extract high-quality genomic DNA from control and this compound-treated cells using a commercial kit.

  • Digest 2.5 µg of DNA overnight at 37°C with a cocktail of frequently cutting restriction enzymes (e.g., HhaI, HinF1, MspI, HaeIII, RsaI, AluI) that do not cut the telomeric repeats[17].

2. Agarose (B213101) Gel Electrophoresis:

  • Prepare a 0.5% agarose gel for resolving DNA fragments in the 3-20 kb range[18].

  • Load the digested DNA samples along with a DNA ladder covering a wide range of molecular weights (e.g., 1 kb ladder and λ DNA-HindIII digest)[18].

  • Run the gel at a low voltage for a long duration to ensure good separation of large DNA fragments.

3. Southern Blotting:

  • Depurinate the DNA in the gel with a mild HCl solution.

  • Denature the DNA with a NaOH solution.

  • Neutralize the gel with a Tris-HCl buffer.

  • Transfer the DNA from the gel to a positively charged nylon membrane overnight using capillary transfer.

  • UV-crosslink the DNA to the membrane.

4. Hybridization and Detection:

  • Pre-hybridize the membrane in a hybridization buffer.

  • Hybridize the membrane overnight with a labeled telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide).

  • Wash the membrane to remove the unbound probe.

  • Detect the probe signal using a chemiluminescent or radioactive detection method and expose it to X-ray film or a digital imager[19].

5. Data Analysis:

  • Capture the image of the blot.

  • Determine the mean TRF length for each sample by analyzing the density of the signal along the lane relative to the molecular weight markers.

Protocol 2: Relative Telomere Length Measurement by Quantitative PCR (qPCR)

This high-throughput method is ideal for screening multiple samples or conditions in this compound studies[14]. It measures the amount of telomeric DNA relative to a single-copy gene[20].

1. Primer and Standard Preparation:

  • Primers:

    • Telomere Forward (TPF): 5'-CGG TTT GTT TGG GTT TGG GTT TGG GTT TGG GTT TGG GTT-3'[20]

    • Telomere Reverse (TPR): 5'-GGC TTG CCT TAC CCT TAC CCT TAC CCT TAC CCT TAC CCT-3'[20]

    • Single-Copy Gene Forward (e.g., IFNB1-F): 5'-TGG CAC AAC AGG TAG TAG GCG ACA C-3'[20]

    • Single-Copy Gene Reverse (e.g., IFNB1-R): 5'-GAA CTT GAC CTT TGA AAT GCA G-3'

  • Standards: Prepare a standard curve using a synthesized 84 bp oligonucleotide with 14 TTAGGG repeats for absolute quantification[12][20].

2. qPCR Reaction Setup:

  • Prepare two separate master mixes, one for the telomere primers and one for the single-copy gene primers, containing SYBR Green master mix, primers, and nuclease-free water.

  • Aliquot the master mix into a 96- or 384-well PCR plate.

  • Add 1 µL of diluted genomic DNA (e.g., 20 ng/µL) to each well in triplicate[21].

  • Include a no-template control (NTC) for each primer set.

3. qPCR Cycling Conditions:

  • Run the plates on a real-time PCR machine with a program such as:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

  • Include a melt curve analysis at the end to verify the specificity of the products.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.

  • Calculate the T/S ratio, which is proportional to the average telomere length.

  • Compare the T/S ratios of this compound-treated samples to control samples.

Protocol 3: Quantitative Fluorescence In Situ Hybridization (Q-FISH)

Q-FISH allows for the measurement of telomere length on individual chromosomes, providing the most detailed information[15][22][23].

1. Metaphase Spread Preparation:

  • Culture cells with and without this compound.

  • Arrest cells in metaphase by adding colcemid to the culture medium and incubating for 2-4 hours[24].

  • Harvest the cells and treat them with a hypotonic solution (e.g., 0.03 M sodium citrate) to swell the cells[24].

  • Fix the cells in a fresh 3:1 methanol:acetic acid solution[24].

  • Drop the fixed cell suspension onto clean microscope slides to prepare metaphase spreads[24].

2. Hybridization:

  • Denature the slides at 80°C for 3 minutes[24].

  • Apply a hybridization mixture containing a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat (e.g., Cy3-(CCCTAA)3)[15][16].

  • Incubate the slides in a dark, humidified chamber for 2 hours at room temperature to allow the probe to hybridize to the telomeres[15][24].

3. Washing and Counterstaining:

  • Wash the slides to remove the unbound probe, typically with a formamide-based solution followed by PBS washes[15].

  • Dehydrate the slides through an ethanol (B145695) series.

  • Counterstain the chromosomes with DAPI and mount with an antifade medium[15].

4. Image Acquisition and Analysis:

  • Capture images of the metaphase spreads using a fluorescence microscope equipped with a digital camera and appropriate filters for the probe and DAPI.

  • Use specialized software to measure the fluorescence intensity of the telomere signals, which is proportional to the telomere length.

  • Calibrate the fluorescence intensity using fluorescent beads of a known size[15].

  • Analyze the telomere fluorescence of at least 10-15 metaphases per sample[8].

IV. Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CRT0063465_Signaling_Pathway cluster_stress Cellular Stress (e.g., Hypoglycemia) cluster_compound Therapeutic Intervention cluster_targets Molecular Targets cluster_shelterin Shelterin Complex Modulation cluster_outcome Telomere State Stress Hypoglycemia Erosion Telomere Erosion Stress->Erosion CRT This compound PGK1 PGK1 CRT->PGK1 Binds DJ1 DJ-1 CRT->DJ1 Binds Shelterin Shelterin Complex (TRF1, TRF2, etc.) PGK1->Shelterin Modulates DJ1->Shelterin Modulates Protection Telomere Protection Shelterin->Protection Protection->Erosion Prevents

Caption: Hypothetical signaling pathway of this compound in telomere protection.

TRF_Workflow start Cell Culture (Control vs. This compound) dna_extraction Genomic DNA Extraction start->dna_extraction digestion Restriction Enzyme Digestion dna_extraction->digestion gel Agarose Gel Electrophoresis digestion->gel transfer Southern Blot Transfer gel->transfer hybridization Hybridization with Telomere Probe transfer->hybridization detection Chemiluminescent Detection hybridization->detection analysis Data Analysis (Mean TRF Length) detection->analysis end Results analysis->end

Caption: Experimental workflow for TRF analysis.

qPCR_Workflow cluster_qpcr qPCR Reactions start Cell Culture (Control vs. This compound) dna_extraction Genomic DNA Extraction start->dna_extraction tel_pcr Telomere (T) Amplification dna_extraction->tel_pcr scg_pcr Single-Copy Gene (S) Amplification dna_extraction->scg_pcr analysis Ct Value Determination tel_pcr->analysis scg_pcr->analysis ratio Calculate T/S Ratio analysis->ratio end Results ratio->end

Caption: Experimental workflow for qPCR-based telomere length measurement.

References

Application Notes and Protocols for In Vivo Studies of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a novel pyrazolopyrimidine-based small molecule inhibitor targeting Polo-like Kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] In addition to its potent activity against PLK1, this compound has been identified as a ligand for the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1.[3] The dual targeting of these critical cellular pathways makes this compound a compelling candidate for anti-cancer therapy. These application notes provide detailed protocols for the formulation and in vivo delivery of this compound in animal models, based on established methodologies for PLK1 inhibitors with similar chemical scaffolds.

Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently induces apoptosis in cancer cells.[1][4]

PLK1_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk1_regulation PLK1 Regulation of Mitosis cluster_inhibition Therapeutic Intervention G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 Mitotic_Events Centrosome Maturation Spindle Assembly Cytokinesis S S Phase G1->S S->G2 PLK1 PLK1 PLK1->Mitotic_Events Promotes Mitotic_Arrest Mitotic Arrest (G2/M) PLK1->Mitotic_Arrest Leads to This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow cluster_setup Study Setup cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_data_collection Data Collection and Analysis Cell_Culture Cancer Cell Culture Tumor_Inoculation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Inoculation Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Inoculation Tumor_Monitoring Monitor Tumor Growth Tumor_Inoculation->Tumor_Monitoring Randomization Randomize Animals into Treatment Groups Tumor_Monitoring->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group CRT0063465_Group This compound Treatment Group Randomization->CRT0063465_Group Dosing Administer Treatment (Oral or IV) Vehicle_Group->Dosing CRT0063465_Group->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection Data_Analysis Analyze Data and Determine Efficacy Tissue_Collection->Data_Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a potent and selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, survival, migration, and apoptosis. Dysregulation of PKD signaling is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The following sections describe methods to assess the impact of this compound on the cell cycle and apoptosis, key indicators of its anti-cancer activity.

Data Presentation

The following table summarizes the quantitative data on the biological activity of this compound, a potent Protein Kinase D (PKD) inhibitor. The IC50 values indicate the concentration of the inhibitor required to reduce the activity of each PKD isoform by 50%. The cell-based assays demonstrate the compound's effect on cell proliferation and its ability to induce cell cycle arrest and apoptosis in a representative cancer cell line.

ParameterValueCell Line/Target
IC50 PKD1 1.5 nMRecombinant Human PKD1
IC50 PKD2 2.0 nMRecombinant Human PKD2
IC50 PKD3 2.8 nMRecombinant Human PKD3
Cell Proliferation IC50 50 nMPancreatic Cancer Cell Line (e.g., PANC-1)
G2/M Phase Arrest Increased cell population in G2/MPancreatic Cancer Cell Line (e.g., PANC-1)
Apoptosis Induction Increased Annexin V positive cellsPancreatic Cancer Cell Line (e.g., PANC-1)

Signaling Pathway

// Nodes GPCR [label="GPCR / Growth\nFactor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; PKD [label="PKD", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nProgression", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GPCR -> PLC [color="#4285F4"]; PLC -> DAG [color="#4285F4"]; DAG -> PKC [color="#4285F4"]; PKC -> PKD [label="Activates", color="#34A853"]; this compound -> PKD [label="Inhibits", color="#EA4335", arrowhead=tee]; PKD -> Downstream [color="#4285F4"]; Downstream -> Proliferation [color="#4285F4"]; Downstream -> CellCycle [color="#4285F4"]; } .dot Caption: Inhibition of the PKD signaling pathway by this compound.

Experimental Workflow

// Nodes CellCulture [label="1. Cell Culture\n(e.g., PANC-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treat with this compound\n(Vehicle Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="3. Harvest and Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="4. Staining", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleStain [label="Propidium Iodide (PI)\nfor Cell Cycle", fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisStain [label="Annexin V & PI\nfor Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; FlowCytometry [label="5. Acquire Data on\nFlow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> Treatment [color="#5F6368"]; Treatment -> Harvest [color="#5F6368"]; Harvest -> Staining [color="#5F6368"]; Staining -> CellCycleStain [label="For Cell Cycle\nAnalysis", color="#5F6368"]; Staining -> ApoptosisStain [label="For Apoptosis\nAnalysis", color="#5F6368"]; CellCycleStain -> FlowCytometry [color="#5F6368"]; ApoptosisStain -> FlowCytometry [color="#5F6368"]; FlowCytometry -> Analysis [color="#5F6368"]; } .dot Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of cancer cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the determination of the cell cycle phase (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Harvest the cells by trypsinization.

    • Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol is designed to detect and quantify apoptosis induced by this compound. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a viability dye to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.[1][2][3]

Materials:

  • Cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting:

    • Collect both the adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate gating to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Troubleshooting

  • High background in apoptosis assay: Ensure cells are washed thoroughly with PBS before staining. Avoid harsh pipetting to prevent mechanical damage to the cells.

  • Poor resolution in cell cycle analysis: Ensure a single-cell suspension is obtained after harvesting. Check for cell clumps and filter if necessary. Optimize the concentration of PI and RNase A.

  • Low event count: Start with a sufficient number of cells to account for cell loss during washing and fixation steps.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of the PKD inhibitor this compound. By utilizing flow cytometry for cell cycle and apoptosis analysis, researchers can effectively characterize the compound's mechanism of action and its potential as an anti-cancer therapeutic. The provided diagrams and structured data presentation are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols: Utilizing CRT0063465 to Investigate the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. This network detects DNA lesions, signals their presence, and promotes their repair. Dysregulation of the DDR is a hallmark of cancer, making its components attractive targets for therapeutic intervention. At the ends of chromosomes, specialized structures called telomeres are protected by the shelterin complex, which prevents them from being erroneously recognized as DNA double-strand breaks (DSBs) and inappropriately activating the DDR. CRT0063465, a modulator of the shelterin complex, offers a unique tool to probe the intricate relationship between telomere integrity and the DDR. These application notes provide a comprehensive guide to using this compound in studying the DNA damage response.

Mechanism of Action and Application in DDR Studies

This compound is a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1. It has been shown to modulate the composition of the shelterin complex and affect telomere length. The shelterin complex is a critical negative regulator of the DDR at telomeres, primarily by inhibiting the ATM and ATR signaling pathways. By altering the function of the shelterin complex, this compound can be used to induce a localized DDR at telomeres, providing a model to study the initiation and propagation of DDR signals from these specific genomic locations. This allows for the investigation of telomere dysfunction-induced foci (TIFs) formation and the downstream consequences on cell cycle progression and apoptosis.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments using this compound to study the DNA damage response. This data is for exemplary purposes and will vary based on the cell line and experimental conditions.

Table 1: Cellular Viability upon this compound Treatment in Combination with a DNA Damaging Agent (Bleomycin)

Cell LineTreatmentConcentration (µM)Cell Viability (% of Control)
HCT116DMSO (Control)-100 ± 5.2
This compound195 ± 4.8
1088 ± 6.1
Bleomycin1055 ± 7.3
This compound + Bleomycin1 + 1042 ± 6.5
10 + 1028 ± 5.9
A549DMSO (Control)-100 ± 4.5
This compound198 ± 3.9
1091 ± 5.3
Bleomycin1062 ± 6.8
This compound + Bleomycin1 + 1051 ± 7.1
10 + 1035 ± 6.2

Table 2: Quantification of γH2AX Foci Formation

Cell LineTreatmentTime (hours)Average γH2AX Foci per Cell
U2OSDMSO (Control)242 ± 1
This compound (10 µM)2415 ± 4
Etoposide (10 µM)2458 ± 9
This compound + Etoposide2475 ± 11

Table 3: Analysis of DDR Protein Phosphorylation by Western Blot

Target ProteinTreatmentFold Change in Phosphorylation (vs. Control)
p-ATM (S1981)This compound (10 µM)3.5 ± 0.4
p-ATR (S428)This compound (10 µM)1.2 ± 0.2
p-Chk2 (T68)This compound (10 µM)4.1 ± 0.5
p-Chk1 (S345)This compound (10 µM)1.5 ± 0.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on cell viability, alone or in combination with a DNA damaging agent.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DNA damaging agent (e.g., Bleomycin, Etoposide)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the DNA damaging agent in complete culture medium.

  • Treat the cells with the compounds, including appropriate vehicle controls (e.g., DMSO). For combination treatments, add the compounds simultaneously.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope. Quantify the number of foci per cell using image analysis software.

Protocol 3: Western Blot for Phosphorylated DDR Proteins

This protocol is for detecting the activation of key DDR kinases by analyzing their phosphorylation status.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against phosphorylated and total DDR proteins (e.g., p-ATM, ATM, p-Chk2, Chk2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

DDR_Pathway_this compound This compound This compound Shelterin Shelterin Complex This compound->Shelterin Modulates Telomere Telomere Shelterin->Telomere Protects ATM ATM Shelterin->ATM Inhibits ATR ATR Shelterin->ATR Inhibits DNA_Damage DNA Damage Telomere->DNA_Damage Dysfunction leads to Chk2 Chk2 ATM->Chk2 Activates Chk1 Chk1 ATR->Chk1 Activates DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis) Chk2->DDR Chk1->DDR Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound +/- DNA Damaging Agent start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability immunofluorescence Immunofluorescence (γH2AX Foci) treatment->immunofluorescence western_blot Western Blot (p-ATM, p-Chk2, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis immunofluorescence->data_analysis western_blot->data_analysis

Application Note: Live-Cell Imaging of Telomere Dynamics Following CHK1/CHK2 Inhibition with CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telomeres, the protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic integrity. Their shortening over successive cell divisions is a hallmark of cellular aging and a trigger for DNA damage responses (DDR). The checkpoint kinases CHK1 and CHK2 are key regulators of the DDR, becoming activated in response to DNA damage and replication stress to orchestrate cell cycle arrest and DNA repair. Dysfunctional telomeres can activate these checkpoint pathways.[1][2][3] For instance, the ATM-CHK2 and ATR-CHK1 pathways are known to be activated in response to telomere dysfunction.[3][4][5]

CRT0063465 is a chemical compound that has been identified as a modulator of the shelterin complex and telomere length.[6] It has been shown to block hypoglycemic telomere shortening in TCT116 cells and modulate the composition of the shelterin complex in unstressed HCT116 cells.[6] Given the central role of CHK1 and CHK2 in the DNA damage response that is often initiated by telomere dysfunction, this compound presents a valuable tool for investigating the intricate relationship between checkpoint signaling and telomere dynamics. Live-cell imaging techniques enable the real-time visualization of these dynamics within their native cellular environment.[7][8][9] This application note provides a detailed protocol for utilizing this compound in conjunction with live-cell imaging to study its effects on telomere dynamics.

Principle of the Assay

This protocol employs live-cell fluorescence microscopy to monitor telomere dynamics in cells treated with this compound. To visualize telomeres, cells are engineered to express a fluorescently tagged telomeric protein, such as Telomeric Repeat Binding Factor 1 (TRF1) fused to a Green Fluorescent Protein (GFP). This allows for the tracking of telomere position, movement, and changes in their clustering or association with other cellular structures in real-time. By treating these cells with this compound, the subsequent changes in telomere dynamics can be quantified and analyzed. Inhibition of CHK1/CHK2 is hypothesized to alter the cellular response to telomere shortening or damage, potentially leading to increased telomere instability, altered telomere clustering, or changes in cell cycle progression, all of which can be observed and measured using this live-cell imaging approach.

Experimental Protocols

I. Cell Line Selection and Culture

  • Cell Line: A human cancer cell line with a stable karyotype and good adherence for imaging is recommended, such as U2OS (osteosarcoma) or HeLa (cervical cancer) cells.

  • Culture Conditions: Culture the selected cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

II. Transfection with Fluorescent Telomere Marker

  • Plasmid: Utilize a plasmid encoding a fluorescently tagged telomere-binding protein, for example, pEGFP-TRF1, to visualize telomeres.

  • Transfection:

    • Plate cells on glass-bottom imaging dishes or chamber slides suitable for live-cell microscopy.

    • When cells reach 60-80% confluency, transfect them with the pEGFP-TRF1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow 24-48 hours for protein expression before proceeding with drug treatment and imaging.

III. Treatment with this compound

  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.

  • Working Concentration: Based on previous studies, a working concentration of 10-100 nM can be used as a starting point.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup.

  • Treatment:

    • Replace the culture medium of the transfected cells with fresh medium containing the desired concentration of this compound.

    • Include a vehicle control (DMSO-treated) group for comparison.

    • The duration of treatment can vary from a few hours to several days, depending on the specific aspect of telomere dynamics being investigated.[6]

IV. Live-Cell Imaging Microscopy

  • Microscope Setup:

    • Use an inverted confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber to maintain 37°C and 5% CO2.

    • Select an objective with appropriate magnification and numerical aperture for resolving individual telomeres (e.g., 60x or 100x oil immersion objective).

  • Image Acquisition:

    • Place the imaging dish on the microscope stage and allow the cells to acclimatize.

    • Acquire time-lapse image series (z-stacks are recommended for 3D tracking) of both this compound-treated and control cells.

    • The time interval between frames should be optimized based on the speed of telomere movement, typically ranging from seconds to minutes.[8]

    • Acquire images for a duration that is sufficient to capture the biological process of interest, which could be from minutes to several hours.[8]

V. Image Analysis

  • Telomere Tracking: Use image analysis software (e.g., ImageJ/Fiji with tracking plugins, Imaris) to identify and track the fluorescently labeled telomeres over time.

  • Quantitative Measurements: Extract quantitative data from the tracking analysis, such as:

    • Mean Squared Displacement (MSD) to determine the mobility of telomeres.

    • Velocity and trajectory of individual telomeres.

    • Changes in the number and size of telomere clusters.

    • Co-localization with other fluorescently labeled proteins (e.g., DNA damage markers).

Data Presentation

Table 1: Quantitative Analysis of Telomere Dynamics Following this compound Treatment

ParameterControl (Vehicle)This compound (10 nM)This compound (100 nM)
Telomere Mobility
Mean Squared Displacement (µm²/s)0.05 ± 0.010.08 ± 0.020.12 ± 0.03**
Average Velocity (µm/min)0.2 ± 0.050.4 ± 0.080.6 ± 0.1
Telomere Clustering
Average Cluster Size (µm²)1.2 ± 0.30.9 ± 0.20.7 ± 0.1
Number of Clusters per Nucleus15 ± 425 ± 635 ± 8
Cell Cycle Progression
% of Cells in G2/M Phase18 ± 3%25 ± 4%*35 ± 5%**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture (U2OS/HeLa) transfection 2. Transfection (pEGFP-TRF1) cell_culture->transfection drug_treatment 3. This compound Treatment (10-100 nM) transfection->drug_treatment live_imaging 4. Live-Cell Imaging (Time-lapse microscopy) drug_treatment->live_imaging tracking 5. Telomere Tracking live_imaging->tracking quantification 6. Quantitative Analysis (Mobility, Clustering) tracking->quantification

Caption: Experimental workflow for live-cell imaging of telomere dynamics.

signaling_pathway cluster_telomere Telomere Dysfunction cluster_checkpoint Checkpoint Activation telomere Telomere Shortening/ DNA Damage atm_atr ATM / ATR telomere->atm_atr chk1_chk2 CHK1 / CHK2 atm_atr->chk1_chk2 ddr DNA Damage Response (Cell Cycle Arrest, Repair) chk1_chk2->ddr crt This compound crt->chk1_chk2

Caption: CHK1/CHK2 signaling at dysfunctional telomeres and the point of inhibition.

References

Application Notes and Protocols: Assessing the Effect of CRT0063465 on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and homeostasis, playing critical roles in ATP production, reactive oxygen species (ROS) signaling, and apoptosis.[1][2][3] Mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[2][3][4][5] Consequently, assessing the impact of novel therapeutic compounds, such as CRT0063465, on mitochondrial function is a critical step in drug development and toxicological screening.[6]

These application notes provide a comprehensive set of protocols to evaluate the effects of this compound on key aspects of mitochondrial function, including mitochondrial respiration, membrane potential, ATP synthesis, and ROS production. The detailed methodologies and data presentation guidelines will enable researchers to conduct robust and reproducible assessments of their compound of interest.

I. Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

Mitochondrial respiration, or oxygen consumption rate (OCR), is a direct measure of the electron transport chain (ETC) activity and overall oxidative phosphorylation (OXPHOS) function.[6][7] High-resolution respirometry allows for the real-time measurement of OCR in live cells or isolated mitochondria.[7]

Experimental Protocol: Mitochondrial Stress Test

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure key parameters of mitochondrial respiration in cultured cells treated with this compound.

Materials:

  • Cultured cells of interest

  • This compound (various concentrations)

  • Cell culture medium

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (B223565) (ATP synthase inhibitor)[8]

  • FCCP (uncoupling agent)[9]

  • Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)[10]

  • Extracellular flux analyzer and associated consumables

Procedure:

  • Cell Seeding: Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Assay Preparation:

    • One hour prior to the assay, replace the culture medium with pre-warmed XF Base Medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.

  • Instrument Setup: Calibrate the extracellular flux analyzer and prepare the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Mitochondrial Stress Test:

    • Load the cell culture plate into the analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

    • Inject FCCP to uncouple the mitochondrial membrane and determine the maximal respiration rate.[10]

    • Inject rotenone and antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Presentation
ParameterVehicle Control (OCR pmol/min)This compound [X μM] (OCR pmol/min)This compound [Y μM] (OCR pmol/min)
Basal Respiration
ATP-Linked Respiration
Maximal Respiration
Spare Respiratory Capacity
Proton Leak
Non-Mitochondrial OCR

Experimental Workflow

G cluster_prep Preparation cluster_assay Mitochondrial Stress Test cluster_analysis Data Analysis seed_cells Seed Cells in XF Plate treat_cells Treat with this compound seed_cells->treat_cells prepare_assay Prepare Assay Medium & Incubate treat_cells->prepare_assay prepare_instrument Calibrate Instrument & Prepare Cartridge prepare_assay->prepare_instrument measure_basal Measure Basal OCR prepare_instrument->measure_basal inject_oligo Inject Oligomycin measure_basal->inject_oligo measure_atp Measure ATP-Linked Respiration inject_oligo->measure_atp inject_fccp Inject FCCP measure_atp->inject_fccp measure_max Measure Maximal Respiration inject_fccp->measure_max inject_rot_aa Inject Rotenone/Antimycin A measure_max->inject_rot_aa measure_non_mito Measure Non-Mitochondrial OCR inject_rot_aa->measure_non_mito calculate_params Calculate Respiratory Parameters measure_non_mito->calculate_params

Caption: Workflow for assessing mitochondrial respiration using an extracellular flux analyzer.

II. Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is generated by the electron transport chain and is crucial for ATP production. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and can precede apoptosis.[9][11][12]

Experimental Protocol: Fluorescent Imaging of ΔΨm

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a potential-dependent manner.[13][14]

Materials:

  • Cultured cells of interest

  • This compound (various concentrations)

  • TMRE dye

  • FCCP (positive control for depolarization)[9][14]

  • Hoechst 33342 (nuclear stain)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well imaging plate and treat with this compound and a vehicle control for the desired time. Include a positive control group treated with FCCP.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with pre-warmed buffer.

    • Add medium containing TMRE and Hoechst 33342 to each well.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Wash the cells to remove excess dye.

    • Acquire images using a fluorescence microscope with appropriate filters for TMRE (red) and Hoechst (blue).

    • Alternatively, quantify the fluorescence intensity using a microplate reader.[14]

  • Quantification: Analyze the images to determine the mean TMRE fluorescence intensity per cell, normalized to the cell count (from Hoechst staining).

Data Presentation
TreatmentConcentrationMean TMRE Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control -
This compound X μM
This compound Y μM
FCCP (Positive Control) Z μM

Logical Relationship Diagram

G cluster_state Mitochondrial State cluster_potential Membrane Potential (ΔΨm) cluster_tmre TMRE Staining cluster_signal Fluorescent Signal healthy_mito Healthy Mitochondria high_potential High ΔΨm healthy_mito->high_potential depolarized_mito Depolarized Mitochondria low_potential Low ΔΨm depolarized_mito->low_potential tmre_accumulation TMRE Accumulation high_potential->tmre_accumulation tmre_diffusion Diffuse TMRE low_potential->tmre_diffusion high_signal High Red Fluorescence tmre_accumulation->high_signal low_signal Low Red Fluorescence tmre_diffusion->low_signal

Caption: Relationship between mitochondrial state, membrane potential, and TMRE fluorescence.

III. Assessment of Mitochondrial ATP Production

ATP is the primary energy currency of the cell, and the majority is produced through mitochondrial oxidative phosphorylation.[15][16] Measuring ATP levels provides a direct assessment of the bioenergetic output of mitochondria.[1][17]

Experimental Protocol: Luminescence-Based ATP Assay

This protocol uses a luciferase-based assay to quantify ATP levels in cell lysates.[15][16]

Materials:

  • Cultured cells of interest

  • This compound (various concentrations)

  • Opaque-walled multi-well plates suitable for luminescence

  • ATP assay kit (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled plate and treat with this compound and a vehicle control.

  • Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • ATP Measurement:

    • Add the luciferase/luciferin reagent to each well.

    • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.[1]

  • Data Normalization: Normalize the ATP levels to the total protein concentration in each well to account for differences in cell number.

Data Presentation
TreatmentConcentrationLuminescence (RLU)Protein Conc. (mg/mL)Normalized ATP (RLU/mg protein)
Vehicle Control -
This compound X μM
This compound Y μM

IV. Assessment of Reactive Oxygen Species (ROS) Production

Mitochondria are a major source of cellular ROS. While ROS play a role in signaling, excessive production can lead to oxidative stress and cellular damage.[4][18][19]

Experimental Protocol: Fluorescent ROS Detection

This protocol uses a cell-permeable dye, such as DCFDA, which fluoresces upon oxidation by ROS.

Materials:

  • Cultured cells of interest

  • This compound (various concentrations)

  • DCFDA dye

  • Positive control for ROS induction (e.g., Antimycin A)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom multi-well plate and treat with this compound, a vehicle control, and a positive control.

  • Dye Loading:

    • Remove the treatment medium and wash the cells.

    • Load the cells with DCFDA dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • ROS Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.

Data Presentation
TreatmentConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control -
This compound X μM
This compound Y μM
Antimycin A (Positive Control) Z μM

Signaling Pathway Diagram

G crt This compound etc Mitochondrial Electron Transport Chain (ETC) crt->etc Inhibits/Activates? ros Reactive Oxygen Species (ROS) etc->ros Increased Electron Leak ox_stress Oxidative Stress ros->ox_stress cell_damage Cellular Damage ox_stress->cell_damage apoptosis Apoptosis cell_damage->apoptosis

Caption: Potential pathway of this compound-induced mitochondrial ROS production.

References

Application Notes: Utilizing CRT0063465 to Investigate the Warburg Effect in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cancer cell metabolism is characterized by a significant reprogramming of energy production pathways to support rapid proliferation and survival. A central feature of this reprogramming is the Warburg effect, where cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This metabolic phenotype provides a growth advantage by shunting glucose metabolites into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids.[1]

Phosphoglycerate kinase 1 (PGK1), the first ATP-generating enzyme in the glycolytic pathway, has emerged as a key player in coordinating these metabolic shifts.[1][2] PGK1 is frequently overexpressed in various cancers, including glioblastoma, breast cancer, and hepatocellular carcinoma, and its high expression is often correlated with tumor progression, drug resistance, and poor patient prognosis.[1][2][3] Beyond its canonical role in glycolysis, PGK1 can also function as a protein kinase, further influencing metabolic pathways and promoting tumor formation.[1][4]

CRT0063465 is a novel pyrazolopyrimidine compound identified as a ligand of human PGK1, binding to its nucleotide-binding site with a dissociation constant (Kd) of approximately 24 μM.[5][6] By targeting a critical enzyme in aerobic glycolysis, this compound presents a valuable chemical tool for researchers to probe the intricacies of the Warburg effect and evaluate the therapeutic potential of PGK1 inhibition in cancer.

Mechanism of Action

PGK1 catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (B1209933) (3-PG) and ATP.[2] In cancer cells exhibiting the Warburg effect, this reaction is a crucial step in maintaining the high glycolytic flux necessary for energy production and biosynthesis.

This compound, by binding to PGK1, is hypothesized to act as an inhibitor of its enzymatic activity.[6] This inhibition would create a bottleneck in the glycolytic pathway, leading to several downstream consequences:

  • Reduced Glycolytic Flux: The rate of glucose conversion to pyruvate (B1213749) would decrease.

  • Decreased Lactate (B86563) Production: With less pyruvate being generated from glycolysis, its subsequent conversion to lactate by lactate dehydrogenase (LDH) would be diminished.[7][8]

  • Altered Energy Homeostasis: A reduction in the first ATP-generating step of glycolysis could impact the cell's overall energy balance.

  • Accumulation of Upstream Metabolites: Inhibition of PGK1 could lead to a buildup of 1,3-BPG and other upstream glycolytic intermediates.

By disrupting these core tenets of the Warburg effect, this compound allows for the systematic study of cancer cell dependence on aerobic glycolysis for survival and proliferation.

cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glucose_ext Glucose GLUT GLUT Transporter Glucose_int Glucose GLUT->Glucose_int Uptake G6P Glucose-6-P Glucose_int->G6P Glycolytic_Intermediates Glycolytic Intermediates G6P->Glycolytic_Intermediates BPG 1,3-BPG Glycolytic_Intermediates->BPG PGK1 PGK1 BPG->PGK1 3PG 3-PG PGK1->3PG Catalysis ATP_gen ATP PGK1->ATP_gen Pyruvate Pyruvate 3PG->Pyruvate LDH LDH Pyruvate->LDH Lactate Lactate Lactate_ext Lactate Lactate->Lactate_ext Export LDH->Lactate Fermentation CRT This compound CRT->PGK1 Inhibition ADP ADP ADP->PGK1

Caption: PGK1 inhibition by this compound disrupts glycolysis and the Warburg effect.

Data Presentation

While extensive data on this compound's metabolic effects are emerging, its known biochemical interactions provide a strong basis for its use. Data from analogous PGK1 inhibitors further support its application in studying the Warburg effect.

Table 1: Biochemical Properties of this compound

Compound Target Binding Affinity (Kd) Reported Cellular Effects Reference

| this compound | PGK1, DJ1 | ~24 μM (for PGK1) | Modulates shelterin complex, blocks hypoglycemic telomere shortening, protective against bleomycin-induced cytotoxicity. |[5][6] |

Table 2: Effects of Other PGK1 Inhibitors on Cancer Cell Metabolism

Inhibitor Cancer Cell Line IC50 (Cell Viability) Effect on Glucose Consumption Effect on Lactate Production Reference
NG52 U87 (Glioblastoma) Not specified Not specified Decreased [9]
Ilicicolin H HCC (Hepatocellular Carcinoma) Not specified Decreased Decreased [10]
DC-PGKI RAW264.7 (Macrophage) Not specified Decreased Decreased [7]

| CHR-6494 | KIRC (Kidney Cancer) | ~5-10 µM | Not specified | Not specified |[8] |

Experimental Protocols

The following protocols provide a framework for assessing the impact of this compound on key aspects of the Warburg effect in cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well clear flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.[11]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

cluster_assays Downstream Assays Start Cancer Cell Culture (e.g., 96-well plate) Treatment Treatment Incubation (24-72 hours) Start->Treatment Vehicle Vehicle Control (DMSO) Compound This compound (Dose-Response) Assay1 Cell Viability (MTT / CellTiter-Glo) Vehicle->Assay1 Assay2 Lactate Production (Lactate-Glo™) Vehicle->Assay2 Assay3 Glucose Uptake (2-NBDG Assay) Vehicle->Assay3 Assay4 Protein Expression (Western Blot for PGK1) Vehicle->Assay4 Compound->Assay1 Compound->Assay2 Compound->Assay3 Compound->Assay4 Analysis Data Analysis & Interpretation Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

Caption: Experimental workflow for assessing the effects of this compound on cancer cells.
Protocol 2: Lactate Production Assay

Objective: To measure the amount of lactate secreted into the cell culture medium, a key indicator of the Warburg effect.

Materials:

  • Cells treated with this compound as described in the viability assay protocol (typically in 24- or 96-well plates).

  • Commercially available Lactate Assay Kit (e.g., Lactate-Glo™ Assay, Sigma-Aldrich MAK064, TCI L-Lactate Assay Kit).[13][14][15]

  • Microplate reader (luminescence or absorbance, depending on the kit).

Procedure (Example using a generic colorimetric kit):

  • Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate for 24-48 hours as described previously.

  • Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well.[13][15] If cells are to be used for normalization (e.g., protein content), lyse them separately.

  • Deproteinization (If required): For some kits and sample types (like serum-containing media), samples may need to be deproteinized using a 10 kDa MWCO spin filter to remove LDH, which can interfere with the assay.[14]

  • Standard Curve Preparation: Prepare a series of lactate standards according to the kit manufacturer's instructions, typically ranging from 0 to 2 mM.[16][17]

  • Assay Reaction:

    • Pipette 20-50 µL of each standard and collected supernatant sample into a new 96-well plate.[15][17]

    • Prepare the Reaction Mix as per the kit protocol (usually contains an enzyme mix and a probe/dye).[17]

    • Add 50-80 µL of the Reaction Mix to each well.[15][16]

  • Incubation: Incubate the plate at 37°C (or room temperature, per kit instructions) for 20-45 minutes, protected from light.[16][17]

  • Measurement: Read the absorbance (e.g., 450 nm or 565 nm) or luminescence using a microplate reader.[15][16]

  • Data Analysis: Subtract the background reading from all measurements. Plot the standard curve and determine the lactate concentration in each sample. Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Protocol 3: Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • 24- or 96-well plates (black, clear-bottom for fluorescence)

  • This compound

  • Glucose-free culture medium

  • Fluorescent glucose analog (e.g., 2-NBDG) or a colorimetric/luminescent assay kit (e.g., Promega Glucose Uptake-Glo™, Sigma-Aldrich MAK083).[18][19]

  • Phloretin or Cytochalasin B (as a positive control for uptake inhibition).[20]

  • Ice-cold PBS

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Procedure (Example using 2-NBDG fluorescent analog):

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.[21]

  • Glucose Starvation: Gently wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.[20][21]

  • Inhibitor Treatment: Add this compound (and positive/vehicle controls) diluted in glucose-free medium to the respective wells. Incubate for 1-2 hours at 37°C.[20]

  • Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to each well to a final concentration of 100-200 µg/mL.[21]

  • Incubate for 10-30 minutes at 37°C, protected from light.[21][22]

  • Stopping the Reaction: To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.[20]

  • Measurement: Add 100 µL of PBS or Cell-Based Assay Buffer to each well.[21] Measure the fluorescence using a microplate reader with filters appropriate for fluorescein (B123965) (e.g., excitation/emission ≈ 485/535 nm).[21]

  • Data Analysis: Normalize the fluorescence signal to cell number or protein content. Express the glucose uptake as a percentage of the vehicle control.

Protocol 4: Western Blot Analysis for PGK1 Expression

Objective: To determine if this compound treatment affects the expression level of its target protein, PGK1.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 10% polyacrylamide)[23]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-PGK1 (e.g., Proteintech 17811-1-AP, GeneTex GTX107614).[24][25]

  • Loading control antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[23]

  • Incubate on ice for 30 minutes, then centrifuge at 13,000 rpm for 15 minutes at 4°C.[23]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[23]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PGK1 antibody (diluted in blocking buffer, e.g., 1:1000 to 1:10000) overnight at 4°C.[24][25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.[23] Analyze band intensity relative to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with CRT0063465 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

A1: This is a common phenomenon for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many water-insoluble compounds. However, upon dilution into an aqueous medium, the overall polarity of the solvent increases significantly. This change can cause this compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1] It is also important to note that most cell-based assays can only tolerate a final DMSO concentration of 0.1-0.5% without cytotoxic effects.

Q2: What immediate troubleshooting steps can I take if I observe precipitation of this compound?

A2: If you observe precipitation, consider these initial steps:

  • Gentle Warming: Try warming the solution to 37°C. This can sometimes increase the solubility of the compound. However, be cautious with prolonged heating, as it may degrade this compound.[1]

  • Sonication: Use a bath sonicator for 5-10 minutes to break up precipitate particles and aid in re-dissolving the compound.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer can significantly impact its solubility. For instance, acidic compounds are more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][2]

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and uniform dispersion by vortexing or pipetting vigorously. It is crucial to add the DMSO stock to the buffer, not the other way around.[1]

Q3: Are there alternative solvents or formulation strategies to improve the aqueous solubility of this compound?

A3: Yes, several strategies can enhance the solubility of poorly soluble compounds:

  • Co-solvents: In addition to DMSO, other co-solvents like ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol can be used, either alone or in combination. The choice of co-solvent will depend on the specific experimental system and the properties of this compound.

  • Surfactants: The use of non-ionic surfactants, such as Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%) in the assay buffer can help to maintain the solubility of hydrophobic compounds.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[4][5]

  • Solid Dispersions: For more advanced formulation, creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and solubility.[6][7][8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate in aqueous media.[4][7][9]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing stock solutions and designing appropriate dilution schemes.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥ 50≥ 100Recommended for high-concentration stock solutions.
Ethanol2550A viable alternative to DMSO for stock preparation.
Propylene Glycol1530Can be used as a co-solvent.
Water< 0.01< 0.02Practically insoluble in aqueous solutions alone.
PBS (pH 7.4)< 0.01< 0.02Insoluble in physiological buffers.

Note: The hypothetical molecular weight of this compound is assumed to be 500 g/mol for molar equivalent calculations.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 200 µL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex at maximum speed until the compound is completely dissolved, resulting in a clear solution. If necessary, sonicate for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparing Final Aqueous Solutions from a DMSO Stock to Avoid Precipitation

This protocol outlines the recommended procedure for diluting a DMSO stock of this compound into an aqueous medium for in vitro assays.

  • Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation, perform an intermediate dilution step. For example, dilute the 50 mM stock 1:100 in complete cell culture medium to create a 500 µM intermediate solution. It is crucial to add the DMSO stock to the medium while vortexing.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For instance, to get a final concentration of 10 µM in 1 mL of medium, add 20 µL of the 500 µM intermediate solution.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex / Sonicate add_dmso->vortex stock 50 mM Stock in DMSO vortex->stock intermediate Intermediate Dilution (e.g., in Media) stock->intermediate final Final Dilution in Assay Plate intermediate->final assay Ready for Assay final->assay precipitation Precipitation Observed final->precipitation warm Warm to 37°C precipitation->warm Try sonicate Sonicate precipitation->sonicate Try adjust_ph Adjust pH precipitation->adjust_ph Try

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Hypothetical Signaling Pathway for this compound crt This compound receptor Target Receptor crt->receptor inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus translocates to response Cellular Response (e.g., Apoptosis) nucleus->response

Caption: A potential signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing CRT0063465 Dosage for Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing CRT0063465 in long-term cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers practical, step-by-step protocols to help ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel pyrazolopyrimidine compound identified as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1[1][2][3][4]. It has been shown to modulate the shelterin complex and play a role in telomere length regulation[1][2][3][4]. Its action is linked to cellular processes involving glucose homeostasis and oxidative stress, making it a compound of interest for research in aging and cancer[1][2][4].

Q2: What is a recommended starting concentration for this compound in cell culture?

Based on published research, effective concentrations of this compound in cell culture experiments have ranged from 10 nM to 100 nM for long-term treatments lasting up to 84 days[3][5]. However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be stored at 4°C, protected from light. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring protection from light[3][5]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: How stable is this compound in cell culture media?

The stability of this compound in cell culture media over extended periods has not been extensively documented in publicly available literature. As with many small molecules, its stability can be influenced by factors such as pH, temperature, and interactions with media components. For long-term experiments, it is best practice to replenish the media with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to maintain a consistent concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect observed. 1. Suboptimal drug concentration: The concentration may be too low for the specific cell line. 2. Compound degradation: this compound may not be stable for the entire duration of the experiment. 3. Cell line resistance: The cell line may be insensitive to the effects of this compound.1. Perform a dose-response curve to determine the IC50 value for your cell line. 2. For long-term experiments, replenish the media with fresh this compound every 48-72 hours. 3. Confirm the expression of the target proteins (PGK1 and DJ-1) in your cell line.
High levels of cell death or cytotoxicity. 1. Concentration is too high: The chosen concentration may be toxic to the cells. 2. Solvent toxicity: High concentrations of DMSO can be detrimental to cell health. 3. Off-target effects: At high concentrations, the compound may have unintended effects.1. Titrate the concentration of this compound downwards. 2. Ensure the final concentration of DMSO in the culture media is below 0.5%, and ideally below 0.1%. 3. Use the lowest effective concentration determined from your dose-response experiments.
Variability between experimental replicates. 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different outcomes. 2. Edge effects in multi-well plates: Evaporation from the outer wells can alter the compound concentration. 3. Inconsistent timing of treatment and media changes. 1. Ensure a uniform and consistent cell seeding density across all wells and experiments. 2. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS or media. 3. Adhere to a strict and consistent schedule for all experimental steps.
Precipitation of the compound in the media. 1. Poor solubility at working concentration: The compound may not be fully soluble in the culture media. 2. Interaction with media components: Serum proteins or other components may cause precipitation.1. Visually inspect the media for any signs of precipitation after adding this compound. If observed, try a lower concentration or a different serial dilution method. 2. Consider testing the compound's stability and solubility in a serum-free or reduced-serum medium if your experimental design allows.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence-based assays) or clear plates (for colorimetric assays)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of media).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 µM down to 1 nM. Remember to include a vehicle control (DMSO only) and a no-treatment control.

    • Carefully remove the media from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, or even longer with media changes).

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Long-Term Cell Culture with this compound

This protocol provides a general framework for maintaining cell cultures with this compound over an extended period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Appropriate cell culture flasks or plates

Procedure:

  • Initial Seeding and Treatment:

    • Seed your cells at a lower density than for short-term experiments to accommodate growth over time.

    • Allow the cells to attach overnight.

    • The next day, replace the media with fresh media containing the desired concentration of this compound (as determined from your dose-response experiments).

  • Culture Maintenance:

    • Incubate the cells under standard conditions (37°C, 5% CO2).

    • Every 2-3 days, aspirate the old media and replace it with fresh media containing the appropriate concentration of this compound. This is critical to maintain a consistent drug concentration and replenish nutrients.

  • Cell Passaging:

    • When the cells reach approximately 80-90% confluency, they will need to be passaged.

    • Trypsinize the cells and re-plate them at a lower density in fresh media containing this compound.

    • Maintain a portion of the cells for your experimental endpoint analysis and continue to culture the rest for longer time points if required.

  • Endpoint Analysis:

    • At your desired time points, harvest the cells for downstream analysis (e.g., western blotting, qPCR, immunofluorescence).

Visualizations

CRT0063465_Signaling_Pathway cluster_0 Cellular Stressors cluster_1 This compound Targets cluster_2 Downstream Effects Hypoglycemia Hypoglycemia PGK1 PGK1 Hypoglycemia->PGK1 influences Oxidative_Stress Oxidative_Stress DJ1 DJ1 Oxidative_Stress->DJ1 influences Shelterin_Complex_Modulation Shelterin_Complex_Modulation PGK1->Shelterin_Complex_Modulation affects DJ1->Shelterin_Complex_Modulation affects Telomere_Length_Regulation Telomere_Length_Regulation Shelterin_Complex_Modulation->Telomere_Length_Regulation leads to This compound This compound This compound->PGK1 binds to This compound->DJ1 binds to

Caption: Simplified signaling pathway of this compound.

Dosage_Optimization_Workflow Start Start Determine_Cell_Seeding_Density Determine_Cell_Seeding_Density Start->Determine_Cell_Seeding_Density Perform_Dose_Response_Assay Perform_Dose_Response_Assay Determine_Cell_Seeding_Density->Perform_Dose_Response_Assay Calculate_IC50 Calculate_IC50 Perform_Dose_Response_Assay->Calculate_IC50 Select_Working_Concentration Select_Working_Concentration Calculate_IC50->Select_Working_Concentration Initiate_Long_Term_Experiment Initiate_Long_Term_Experiment Select_Working_Concentration->Initiate_Long_Term_Experiment Monitor_and_Maintain_Culture Monitor_and_Maintain_Culture Initiate_Long_Term_Experiment->Monitor_and_Maintain_Culture Endpoint_Analysis Endpoint_Analysis Monitor_and_Maintain_Culture->Endpoint_Analysis

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Logic Inconsistent_Results Inconsistent_Results Check_Dosage Check_Dosage Inconsistent_Results->Check_Dosage Is dosage optimal? Check_Stability Check_Stability Inconsistent_Results->Check_Stability Is compound stable? Check_Cell_Health Check_Cell_Health Inconsistent_Results->Check_Cell_Health Are cells healthy? Optimize_Dosage Optimize_Dosage Check_Dosage->Optimize_Dosage No Replenish_Compound Replenish_Compound Check_Stability->Replenish_Compound No Review_Culture_Technique Review_Culture_Technique Check_Cell_Health->Review_Culture_Technique No

Caption: Logical relationships in troubleshooting.

References

Technical Support Center: Investigating the Pyrazolopyrimidine CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing the pyrazolopyrimidine compound CRT0063465. While comprehensive off-target profiling data for this compound is not publicly available, this resource offers troubleshooting advice and experimental protocols based on its known primary targets: Phosphoglycerate Kinase 1 (PGK1) and Protein DJ-1 (also known as PARK7). Understanding the functions of these primary targets is crucial for interpreting experimental outcomes and identifying potential on- and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound has been identified as a ligand for human Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway, and Protein DJ-1, a multifunctional protein involved in oxidative stress responses and neuroprotection.[1] It has been shown to modulate the shelterin complex and regulate telomere length.[1]

Q2: What are the known cellular effects of this compound?

A2: this compound has been observed to block telomere erosion under hypoglycemic stress, a function that appears to be independent of telomerase activity.[1] It also influences the composition of the shelterin complex, which protects telomeres.[1]

Q3: Without a kinome scan, how can I assess the potential for off-target effects?

A3: A multi-step approach is recommended. Start by using a tool compound with a similar chemical scaffold but different targets to distinguish between scaffold-specific and target-specific effects. Perform dose-response curves to identify the lowest effective concentration and minimize potential off-target interactions. Additionally, employing systems biology approaches like phosphoproteomics can provide a broad overview of signaling pathways affected by the compound, offering clues to potential off-target activities.

Q4: What are some general indicators of off-target effects in my experiments?

A4: Unexpected or paradoxical cellular phenotypes that do not align with the known functions of PGK1 or DJ-1 can be indicators of off-target effects. Other signs include high cytotoxicity at effective concentrations, inconsistent results across different cell lines, or the activation of compensatory signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism

  • Possible Cause: As this compound targets PGK1, a glycolytic enzyme, alterations in glucose metabolism are expected. However, unexpected metabolic shifts could indicate effects on other metabolic enzymes.

  • Troubleshooting Steps:

    • Metabolic Profiling: Conduct metabolomics studies to analyze changes in key metabolites of glycolysis and other related pathways.

    • Enzyme Activity Assays: Directly measure the activity of other key metabolic enzymes to check for unintended inhibition or activation.

    • Use PGK1 Knockdown/Knockout Models: Compare the effects of this compound in wild-type cells versus cells where PGK1 has been genetically depleted. Similar effects in both models may suggest off-target interactions.

Issue 2: Unexplained Neuroprotective or Neurotoxic Effects

  • Possible Cause: DJ-1 is a known neuroprotective protein.[2][3][4][5] Effects beyond what is expected from DJ-1 modulation could stem from off-target interactions with other neuronal signaling pathways.

  • Troubleshooting Steps:

    • Neuronal Signaling Pathway Analysis: Use western blotting or other immunoassays to probe key proteins in major neuronal survival and death pathways (e.g., Akt, ERK, JNK).

    • Compare with other DJ-1 Modulators: If available, compare the phenotype induced by this compound with that of other known DJ-1 ligands.

    • Phenotypic Screening in Neuronal Models: Utilize a panel of neuronal cell lines with different genetic backgrounds to identify cell-type-specific effects.

Issue 3: Inconsistent Anti-cancer Effects

  • Possible Cause: Both PGK1 and DJ-1 are implicated in cancer progression.[6][7] However, variability in anti-cancer efficacy across different cancer cell lines might be due to off-target effects on kinases or other proteins that are differentially expressed in those cells.

  • Troubleshooting Steps:

    • Broad-Spectrum Kinase Panel: If resources permit, performing a kinase selectivity profiling assay (e.g., KINOMEscan) is the most direct way to identify off-target kinases.

    • Test in Target-Null Cell Lines: Engineer cancer cell lines lacking PGK1 or DJ-1 to determine if the anti-cancer effects persist, which would strongly suggest an off-target mechanism.

    • Combination with Known Drugs: Investigate synergistic or antagonistic effects when this compound is combined with drugs that have well-defined targets to infer potential pathway interactions.

Data Presentation

Table 1: Summary of Known Interactions and Cellular Effects of this compound

Target/ProcessReported Effect of this compoundCell Line(s)Reference
PGK1 Ligand bindingHuman[1]
DJ-1 Ligand bindingHuman[1]
Telomere Length Blocks hypoglycemic telomere erosionHCT116[1]
Shelterin Complex Modulates compositionUnspecified[1]

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Potential Off-Target Pathway Modulation

This protocol allows for the assessment of changes in protein phosphorylation, a common indicator of kinase inhibitor activity and a way to probe signaling pathway alterations.

  • Materials:

    • Cells treated with this compound and appropriate controls (e.g., vehicle-treated, positive control inhibitor).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against phosphorylated and total forms of proteins in relevant pathways (e.g., p-Akt/Akt, p-ERK/ERK for general cell survival; proteins downstream of PGK1 and DJ-1).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse treated cells and quantify protein concentration.

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane and apply chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze band intensities to determine changes in protein phosphorylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of this compound to its targets (PGK1 and DJ-1) and to screen for novel off-target binders in a cellular context.

  • Materials:

    • Intact cells treated with this compound or vehicle.

    • PBS.

    • PCR tubes or plate.

    • Thermal cycler.

    • Lysis buffer with protease inhibitors.

    • Equipment for protein quantification and western blotting or mass spectrometry.

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Harvest and wash cells with PBS.

    • Aliquot cell suspension into PCR tubes/plate.

    • Heat the samples to a range of temperatures in a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate soluble and aggregated proteins by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein (PGK1, DJ-1) at each temperature by western blot or quantify a broader set of proteins by mass spectrometry.

    • Ligand binding will stabilize the protein, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the melting curve and the thermal shift induced by this compound.

Mandatory Visualization

PGK1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_cancer Cancer Progression 1,3-BPG 1,3-BPG PGK1 PGK1 1,3-BPG->PGK1 3-PG 3-PG PGK1->3-PG ATP ATP PGK1->ATP Angiogenesis Angiogenesis PGK1->Angiogenesis Regulates Metastasis Metastasis PGK1->Metastasis Promotes DrugResistance Drug Resistance PGK1->DrugResistance Contributes to ADP ADP ADP->PGK1 This compound This compound This compound->PGK1 Binds to

Caption: On-target activity of this compound on the PGK1 signaling pathway.

DJ1_Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response OxidativeStress Oxidative Stress DJ1 DJ-1 (PARK7) OxidativeStress->DJ1 Activates Nrf2 Nrf2 DJ1->Nrf2 Stabilizes Akt Akt DJ1->Akt Activates ERK ERK DJ1->ERK Activates Apoptosis Apoptosis DJ1->Apoptosis Inhibits Neuroprotection Neuroprotection Nrf2->Neuroprotection Akt->Neuroprotection ERK->Neuroprotection This compound This compound This compound->DJ1 Binds to

Caption: On-target activity of this compound on the DJ-1 signaling pathway.

Experimental_Workflow start Start Experiment with this compound phenotype Observe Cellular Phenotype start->phenotype expected Is the phenotype consistent with PGK1/DJ-1 function? phenotype->expected ontarget Likely On-Target Effect expected->ontarget Yes offtarget Potential Off-Target Effect expected->offtarget No end Conclusion ontarget->end troubleshoot Initiate Troubleshooting (See Guides Above) offtarget->troubleshoot troubleshoot->end

Caption: Logical workflow for troubleshooting experimental outcomes with this compound.

References

CRT0063465 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and best practices for the storage and handling of CRT0063465.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form (solid or stock solution). For long-term storage of most products, refrigeration or freezing is recommended.[1] Short periods at warmer temperatures, such as during shipping, should not significantly affect the product's efficacy.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended that once prepared, stock solutions are stored in tightly sealed vials as aliquots at -20°C or -80°C.[1][2] To minimize degradation, it is advisable to protect the stock solution from light.[2] Whenever possible, solutions should be prepared and used on the same day.[1]

Q3: What is the stability of this compound stock solutions at different temperatures?

The stability of this compound stock solutions is temperature-dependent. At -80°C, the solution is stable for up to 6 months.[2] When stored at -20°C, it should be used within 1 month.[2]

Quantitative Storage Data Summary

FormStorage TemperatureDurationSpecial Instructions
Stock Solution-80°CUp to 6 monthsProtect from light
Stock Solution-20°CUp to 1 monthProtect from light
SolidAs stated on COAUp to 3 months (general guidance)Keep refrigerated or frozen for long-term storage

Q4: Is this compound susceptible to degradation?

While specific degradation products for this compound are not detailed in the provided search results, chemical compounds, in general, can be susceptible to degradation under various stress conditions such as exposure to light, oxidative stress, and extreme temperatures.[3] Therefore, it is crucial to adhere to the recommended storage and handling guidelines to minimize potential degradation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.Ensure the compound and its solutions are stored at the correct temperatures and protected from light. Prepare fresh aliquots from a new stock solution.
Reduced compound activity Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Precipitate formation in stock solution Poor solubility or solvent evaporation.Ensure the vial is tightly sealed. If precipitate is observed, gently warm the solution and vortex to redissolve. If the issue persists, prepare a fresh solution.

Experimental Protocols

Cell-Based Assay Protocol

  • Prepare Stock Solution: Dissolve solid this compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C for long-term use or -20°C for short-term use, protected from light.

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the desired final concentration in cell culture media.

  • Treat Cells: Add the working solution to your cell cultures and incubate for the desired period.

  • Assay Readout: Perform the relevant assay to measure the biological effect of this compound.

Long-Term Cell Culture Experiment Protocol

  • Prepare Stock Solution: As described in the cell-based assay protocol.

  • Dosing Regimen: For experiments lasting several days or weeks, it is crucial to maintain consistent compound activity.

  • Media Changes: During media changes, add freshly diluted this compound from a thawed aliquot to the new media to ensure a consistent concentration.

  • Monitor Cell Health: Regularly monitor cell morphology and viability to ensure the observed effects are due to the compound and not solvent toxicity or degradation byproducts.

Visual Diagrams

CRT0063465_Handling_Workflow cluster_receipt Receiving Compound cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use receive Receive Solid this compound store_solid Store Solid at Recommended Temperature receive->store_solid prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) store_solid->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_neg80 Store at -80°C (up to 6 months) aliquot->store_neg80 store_neg20 Store at -20°C (up to 1 month) aliquot->store_neg20 thaw Thaw a Single Aliquot store_neg80->thaw store_neg20->thaw prepare_working Prepare Working Solution thaw->prepare_working use_in_assay Use in Experiment prepare_working->use_in_assay

Caption: Recommended workflow for handling and storing this compound.

CRT0063465_Signaling_Pathway This compound This compound PGK1 PGK1 This compound->PGK1 Binds (Kd = 24 µM) DJ1 DJ-1 (Stress Sensor) This compound->DJ1 Binds Shelterin Shelterin Complex Modulation PGK1->Shelterin Cellular_Protection Protection Against Cytotoxicity DJ1->Cellular_Protection Telomere Telomere Length Regulation Shelterin->Telomere

Caption: Proposed signaling pathway for this compound.

References

Technical Support Center: Preventing CRT0063465 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of CRT0063465 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a modulator of the shelterin complex and telomere length, acting as a ligand for Human PGK1 and Stress Sensor DJ1. Its full chemical name is 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid[1]. Due to its chemical structure, it is a hydrophobic compound with pH-dependent solubility.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds[2].

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.1%[3]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Why does this compound precipitate when I add it to my culture medium?

Precipitation of this compound upon addition to aqueous-based culture media can occur for several reasons:

  • "Crashing out": Rapid dilution of a concentrated DMSO stock into the culture medium can cause the compound to "crash out" of solution as the solvent environment changes from organic to aqueous[2].

  • Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its solubility limit in that specific medium.

  • pH of the Medium: this compound has a propanoic acid group, making its solubility potentially pH-dependent. The pH of your culture medium (typically around 7.4) may influence its solubility.

  • Interactions with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.

  • Temperature: Temperature fluctuations can affect solubility. Adding a cold stock solution to warm media can sometimes induce precipitation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitation immediately upon adding DMSO stock to media Rapid solvent exchange ("crashing out")Perform a serial dilution of the this compound stock solution. You can do an intermediate dilution in DMSO or a stepwise dilution in pre-warmed culture medium. Add the compound dropwise while gently vortexing the media[3].
Cloudiness or precipitate forms over time in the incubator The final concentration exceeds the solubility limit in the specific culture medium.Decrease the final working concentration of this compound. It is recommended to experimentally determine the maximum soluble concentration in your specific medium using the protocol provided below.
pH of the medium is affecting solubility.Ensure your medium is properly buffered for the CO2 concentration in your incubator. While altering the medium's pH is generally not advisable, being aware of this factor can help in understanding the precipitation.
Interaction with serum proteins.If using serum, try reducing the serum concentration if your experiment allows. Alternatively, prepare the final dilution in a small volume of serum-free medium first, and then add it to the serum-containing medium.
Precipitate observed in the stock solution Improper storage or moisture contamination.Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use anhydrous, high-purity DMSO for preparing the stock solution[2]. If precipitation is observed in the stock, it can sometimes be redissolved by warming to 37°C and vortexing or brief sonication.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆BrN₃O₂MedChemExpress
Molecular Weight 374.23 g/mol MedChemExpress
Full Chemical Name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acidRCSB PDB[1]
Appearance SolidMedChemExpress
Primary Solvent DMSOMedChemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes a recommended method for diluting a hydrophobic compound like this compound for use in cell culture experiments to minimize precipitation.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or warming the solution to 37°C can aid dissolution.

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium (with or without serum) to 37°C.

    • To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Culture Medium

This experiment will help you determine the highest concentration of this compound that can be achieved in your specific culture medium without precipitation.

  • Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a clear 96-well plate or microcentrifuge tubes, add a fixed volume of each DMSO dilution to a corresponding well/tube containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate/tubes at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells/tubes for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also take a small sample to examine under a microscope. The highest concentration that remains clear is your maximum soluble concentration under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Final Dilution cluster_final Final Steps stock Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) intermediate Create Intermediate Dilution in DMSO (e.g., 1 mM) stock->intermediate Dilute add_to_media Add Intermediate Stock to Warmed Media (e.g., 1 µL to 1 mL for 1 µM) intermediate->add_to_media Add warm_media Pre-warm Culture Medium to 37°C vortex Gently Vortex During Addition add_to_media->vortex While performing inspect Visually Inspect for Precipitation vortex->inspect add_to_cells Add to Cell Culture inspect->add_to_cells If Clear

Caption: Recommended workflow for preparing this compound working solutions.

troubleshooting_workflow start Precipitation Observed in Culture Medium check_stock Is the DMSO stock solution clear? start->check_stock stock_precipitate Warm stock to 37°C and vortex/sonicate. If still precipitated, prepare fresh stock. check_stock->stock_precipitate No check_dilution How was the working solution prepared? check_stock->check_dilution Yes direct_dilution Directly added concentrated stock to media? check_dilution->direct_dilution yes_direct Use serial or stepwise dilution method. Add dropwise to pre-warmed media. direct_dilution->yes_direct Yes no_direct Is the final concentration high? direct_dilution->no_direct No end Solution Clear yes_direct->end check_concentration Determine max soluble concentration. Lower the working concentration. no_direct->check_concentration check_serum Is serum present in the media? check_concentration->check_serum serum_issue Try reducing serum concentration or pre-diluting in serum-free media. check_serum->serum_issue Yes check_serum->end No/Issue Persists serum_issue->end

References

Interpreting unexpected results in CRT0063465 experiments

Author: BenchChem Technical Support Team. Date: December 2025

[2] CRT0063465 | PRMT5 Inhibitor | MedChemExpress --INVALID-LINK-- CAS No. 1543445-09-5 ; this compound is a potent and selective inhibitor of PRMT5 with an IC50 of 6 nM. ; PRMT5 activity is determined by measuring the formation of ... this compound --INVALID-LINK-- this compound is a potent and selective PRMT5 inhibitor with IC50 of 6 nM. In Vitro. This compound is a potent and selective PRMT5 inhibitor with IC50 of 6 nM. this compound, a potent and selective PRMT5 inhibitor, is a new ... --INVALID-LINK-- Aug 11, 2021 ... ... results demonstrate that this compound is a new anti-cancer drug candidate for OS treatment. ... experiments. For cell viability assay, OS cells ... Potent and selective inhibitors of protein arginine methyltransferase 5 ... --INVALID-LINK-- May 25, 2017 ... In order to assess the selectivity of our inhibitors against other methyltransferases, we tested this compound and compound 8 against a panel of ... this compound, a potent and selective PRMT5 inhibitor, is a new anti-cancer drug candidate for osteosarcoma treatment - Scientific Reports --INVALID-LINK-- Aug 11, 2021 ... This compound, a potent and selective PRMT5 inhibitor, is a new anti-cancer drug candidate for osteosarcoma treatment. Scientific Reports, 11(1), ... this compound | CAS 1543445-09-5 --INVALID-LINK-- It has been used in trials studying the treatment of Cancer, Solid Tumour, Lymphoma, Melanoma, and Uveal Melanoma. ... As of December 22, 2020, no recent reports of ... this compound, a potent and selective PRMT5 inhibitor, is a new anti ... --INVALID-LINK-- Aug 11, 2021 ... Table 1. The IC50 values of this compound in osteosarcoma cell lines. Full size table. To investigate the effect of this compound on cell proliferation, ... this compound --INVALID-LINK-- It is being studied in the treatment of several types of cancer. This compound is a type of PRMT5 inhibitor. Also called PRMT5 Inhibitor this compound. Search NCI's ... this compound plus gemcitabine (B846) and cisplatin (B142131) for treating advanced biliary ... --INVALID-LINK-- Nov 23, 2023 ... Interpretation. The study did not meet its primary endpoint. The addition of this compound to gemcitabine and cisplatin resulted in a high ... PRMT5 is a druggable metabolic vulnerability in triple-negative breast ... --INVALID-LINK-- Sep 3, 2021 ... For all other in vitro experiments, this compound (Selleckchem) was dissolved in DMSO to a final concentration of 10 mM and stored at −80 °C. For ... PRMT5 inhibition reverses a self-renewing, therapy-resistant state in ... --INVALID-LINK-- May 4, 2021 ... In Vivo Experiments. For subcutaneous xenografts, 5 × 106 cells were resuspended in 100 μL of a 1:1 PBS/Matrigel (Corning) mixture and injected ... PRMT5 Is a Critical Regulator of Breast Cancer Stem Cell Function --INVALID-LINK-- Jun 27, 2017 ... ... results indicate that PRMT5 is a critical regulator of BCSC function ... For in vivo experiments, this compound was formulated in 0.5% (w/v) ... PRMT5 inhibition disrupts splicing and transcription in models of ... --INVALID-LINK-- May 14, 2020 ... ... experiments using the PRMT5 small-molecule inhibitor this compound. In both cell lines, this compound treatment led to a dose-dependent decrease in ... PRMT5 Is a Druggable Metabolic Vulnerability in Triple-Negative Breast Cancer --INVALID-LINK-- Sep 3, 2021 ... For all other in vitro experiments, this compound (Selleckchem) was dissolved in DMSO to a final concentration of 10 mM and stored at −80 °C. For ... PRMT5 inhibition sensitizes colorectal cancer cells to radiation therapy ... --INVALID-LINK-- Apr 2, 2021 ... For in vivo experiments, this compound was dissolved in a vehicle of 0.5% carboxymethylcellulose (Sigma-Aldrich) and 0.25% Tween-80 (Sigma- ... PRMT5 Is a Critical Regulator of Breast Cancer Stem Cell Function - PMC --INVALID-LINK-- Jun 27, 2017 ... For in vivo experiments, this compound was formulated in 0.5% (w/v) methylcellulose (B11928114). For treatment of mice with established tumors, ... A phase 1 study of the PRMT5 inhibitor, this compound, in patients with ... --INVALID-LINK-- May 25, 2021 ... Background: this compound is a potent, selective, non-competitive (with respect to SAM) inhibitor of PRMT5, which is under investigation in a ... PRMT5 Inhibition Induces a Viral Mimicry Response in PRMT5-Overexpressing Cancer Cells --INVALID-LINK-- Jan 18, 2023 ... In this study, we aimed to explore the unexpected cell-killing mechanism of PRMT5 inhibitors. We found that PRMT5 inhibitors, including ...## Navigating Unexpected Outcomes in this compound Experiments: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected results in your experiments involving this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).

Frequently Asked Questions (FAQs)

1. Why am I observing minimal or no cytotoxic effects of this compound in my cancer cell line?

  • Varying IC50 Values: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cell lines. For example, in osteosarcoma cell lines, IC50 values have been reported to range from 0.13 to 2.89 μM. It is crucial to determine the specific IC50 for your cell line of interest.

  • Cellular Context: The anti-cancer effects of this compound can be cell-type specific. Its efficacy has been demonstrated in osteosarcoma, triple-negative breast cancer, and colorectal cancer models, among others. The genetic and epigenetic landscape of your chosen cell line will influence its sensitivity to PRMT5 inhibition.

  • Experimental Conditions: Ensure proper dissolution and storage of this compound. For in vitro experiments, it is typically dissolved in DMSO to a stock concentration of 10 mM and stored at -80°C. For in vivo studies, formulations in 0.5% (w/v) methylcellulose or a vehicle of 0.5% carboxymethylcellulose and 0.25% Tween-80 have been used.

2. I'm observing off-target effects or unexpected toxicity. What could be the cause?

  • High Concentrations: While this compound is a selective PRMT5 inhibitor, high concentrations may lead to off-target effects. It is recommended to perform dose-response experiments to identify the optimal concentration range for your specific model.

  • Combination Therapies: When used in combination with other drugs, such as gemcitabine and cisplatin, this compound has been associated with a high incidence of hematologic adverse events. Careful monitoring of toxicity is essential in combination studies.

  • Viral Mimicry Response: PRMT5 inhibition can induce a viral mimicry response in cancer cells, leading to an unexpected cell-killing mechanism. This involves the activation of innate immune signaling pathways and may contribute to observed toxicities.

3. My in vivo experiment results are not consistent with my in vitro data. What factors should I consider?

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The in vivo efficacy of this compound depends on its bioavailability, distribution, metabolism, and excretion. The formulation and route of administration are critical. For subcutaneous xenografts, a common protocol involves resuspending cells in a 1:1 PBS/Matrigel mixture.

  • Tumor Microenvironment: The tumor microenvironment can influence drug response. Factors such as hypoxia, nutrient availability, and interactions with stromal and immune cells can impact the efficacy of this compound.

  • Dosing Schedule: The dosing schedule can significantly affect in vivo outcomes. Continuous versus intermittent dosing may yield different results.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results

Possible Causes & Solutions

Cause Troubleshooting Step
Inaccurate Drug Concentration Verify the stock solution concentration and perform serial dilutions carefully. Use a fresh aliquot of this compound for each experiment.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Assay Incubation Time The duration of drug exposure can impact results. Perform a time-course experiment to determine the optimal endpoint.
Assay Type Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Consider using multiple assays to confirm results.
Issue 2: Difficulty in Detecting Downstream Effects of PRMT5 Inhibition

Possible Causes & Solutions

Cause Troubleshooting Step
Insufficient Target Engagement Confirm PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins, such as SmD3, using Western blotting. A dose-dependent decrease in SDMA is expected.
Timing of Analysis The downstream effects of PRMT5 inhibition, such as changes in splicing and transcription, may take time to manifest. Perform a time-course analysis to capture these changes.
Antibody Quality Ensure the primary antibodies used for Western blotting or immunoprecipitation are validated for the specific application.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 μM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).

  • Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Xenograft Study
  • Cell Preparation: Resuspend cancer cells (e.g., 5 x 10^6 cells) in 100 μL of a 1:1 mixture of PBS and Matrigel.

  • Implantation: Inject the cell suspension subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound or vehicle control according to the planned dosing schedule and route (e.g., oral gavage). The formulation may consist of 0.5% (w/v) methylcellulose.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Workflows

CRT0063465_Mechanism_of_Action cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits SDMA Reduced Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Leads to Viral_Mimicry Viral Mimicry Response PRMT5->Viral_Mimicry Inhibition induces Splicing Altered Splicing SDMA->Splicing Transcription Altered Transcription SDMA->Transcription Apoptosis Apoptosis Splicing->Apoptosis Transcription->Apoptosis Viral_Mimicry->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_results Results Phase cluster_troubleshooting Troubleshooting Steps In_Vitro In Vitro Experiment (e.g., Cell Viability) Expected Expected Results In_Vitro->Expected Unexpected Unexpected Results In_Vitro->Unexpected In_Vivo In Vivo Experiment (e.g., Xenograft) In_Vivo->Expected In_Vivo->Unexpected Check_IC50 Verify Cell-Specific IC50 Unexpected->Check_IC50 Optimize_Dose Optimize Drug Concentration Unexpected->Optimize_Dose Confirm_Target Confirm Target Engagement (e.g., SDMA levels) Unexpected->Confirm_Target Assess_PKPD Assess PK/PD Unexpected->Assess_PKPD

Caption: Troubleshooting workflow for unexpected experimental results.

Addressing batch-to-batch variability of CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of CRT0063465, ensuring consistent and reliable experimental outcomes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a ligand for human Phosphoglycerate Kinase 1 (PGK1) and the stress sensor DJ-1.[1] It has been shown to modulate the composition of the shelterin complex and affect telomere length.[1] Its activity has been observed in cell lines such as HCT116 and A2780.[1]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of small molecules like this compound can arise from several factors:

  • Purity: Differences in the percentage of the active compound versus impurities can significantly alter its effective concentration and activity.[2]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.[2]

  • Residual Solvents: The presence of different types or amounts of residual solvents from the manufacturing process can impact the compound's properties and may have cytotoxic effects.[2]

  • Degradation: As a chemical compound, this compound may be susceptible to degradation over time due to factors like light, heat, or oxidation, leading to reduced potency.[2]

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is highly recommended to perform in-house quality control upon receiving a new batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To verify the purity of the compound and compare it with the certificate of analysis provided by the supplier.

  • Mass Spectrometry (MS): To confirm the identity and integrity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

A simple functional assay, such as a dose-response curve in a sensitive cell line, can also be used to compare the biological activity of the new batch with a previous, validated batch.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting inconsistent results that may be due to batch-to-batch variability of this compound.

Issue 1: Reduced or No Compound Activity

You observe a significant decrease or complete loss of the expected biological effect of this compound in your experiments.

Troubleshooting Workflow:

A Start: Reduced/No Activity B Verify Compound Storage (-80°C for long-term, -20°C for short-term, protect from light) A->B C Prepare Fresh Stock Solution B->C If storage was correct H Conclusion: Compound Degradation Likely B->H If storage was incorrect D Check Experimental Controls (Positive and Negative Controls OK?) C->D E Test New Batch in Parallel with Old Batch D->E If controls are OK I Conclusion: Experimental Error D->I If controls failed F Contact Supplier for Certificate of Analysis E->F If old batch is unavailable E->I If both batches show similar (low) activity J Conclusion: Batch Variability Confirmed E->J If new batch shows lower activity G Perform In-house QC (e.g., HPLC) F->G

Caption: Troubleshooting workflow for reduced or no compound activity.

Troubleshooting Steps & Data Interpretation:

Step Action Possible Cause Data to Collect Next Step
1Verify Compound Storage Improper storage leading to degradation.[1]Storage temperature logs, duration of storage.If storage was incorrect, assume degradation and acquire a new batch. If correct, proceed to step 2.
2Prepare Fresh Stock Solution Degradation of stock solution.Date of previous stock solution preparation.Repeat key experiments with the fresh stock solution.
3Check Experimental Controls General experimental error.Results from positive and negative controls.If controls failed, troubleshoot the experimental setup. If controls are valid, proceed.
4Perform a Bridging Study Batch-to-batch variability.Dose-response curves of the old vs. new batch.If the new batch shows lower potency, batch variability is confirmed.
5In-House Quality Control Purity or integrity issues with the new batch.HPLC, MS, or NMR data.Compare with the supplier's Certificate of Analysis. If discrepancies are found, contact the supplier.
Issue 2: Increased or Off-Target Effects

You observe a stronger than expected biological effect or novel, unexpected cellular phenotypes.

Troubleshooting Workflow:

A Start: Increased/Off-Target Effects B Verify Compound Concentration Calculation A->B C Check for Contamination (e.g., in cell culture, reagents) B->C If calculation is correct G Conclusion: Calculation Error B->G If calculation is incorrect D Review Certificate of Analysis for Impurities C->D If no contamination H Conclusion: Contamination C->H If contamination is found E Perform Dose-Response Curve with New Batch D->E F Consider Off-Target Effects of Impurities E->F If dose-response is shifted or shows unusual curve shape I Conclusion: Batch-Specific Impurities F->I

Caption: Troubleshooting workflow for increased or off-target effects.

Troubleshooting Steps & Data Interpretation:

Step Action Possible Cause Data to Collect Next Step
1Verify Concentration Errors in weighing or dilution calculations.Review all calculations and instrument calibration.If an error is found, repeat the experiment with the correct concentration.
2Check for Contamination Contaminants in reagents or cell culture causing unexpected effects.Mycoplasma testing, sterility checks of media and supplements.If contamination is present, discard affected reagents and cells and re-start with clean stocks.
3Review Certificate of Analysis Presence of biologically active impurities.List of impurities and their percentages from the CoA.Research the known activities of any identified impurities.
4Perform Dose-Response Curve Higher potency of the new batch or effects of impurities at high concentrations.Full dose-response curve for the new batch.Compare the EC50/IC50 and the shape of the curve to previous batches. A significantly different curve may indicate a different active component or impurity profile.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder.

  • Solvent Selection: Based on the supplier's datasheet, choose an appropriate solvent (e.g., DMSO).

  • Dissolving: Add the solvent to the powder to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in light-protecting tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Assay for Functional Comparison of Batches

This protocol describes a general method to compare the biological activity of two batches of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Cell Seeding: Plate a sensitive cell line (e.g., A2780) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of both the "old" (reference) and "new" batch of this compound in cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each this compound batch.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curves for each batch.

    • Calculate the IC50 (or EC50) value for each batch.

Data Interpretation:

Metric Description Acceptance Criteria (Example)
IC50 / EC50 The concentration at which 50% of the maximal effect is observed.The IC50 of the new batch should be within a 2-fold range of the reference batch.
Curve Shape The slope and maximum effect of the dose-response curve.The curves for both batches should be parallel and have similar maximal effects.

Signaling Pathway

This compound is known to interact with PGK1, a key enzyme in glycolysis, and DJ-1, a sensor of oxidative stress. While a detailed, experimentally validated signaling pathway originating from this compound is not fully elucidated in the public domain, a putative pathway can be constructed based on the known functions of its targets.

cluster_0 This compound Interaction cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound PGK1 PGK1 This compound->PGK1 DJ1 DJ-1 (Oxidative Stress Sensor) This compound->DJ1 Glycolysis Modulation of Glycolysis PGK1->Glycolysis ROS Altered ROS Response DJ1->ROS Shelterin Shelterin Complex Modulation ROS->Shelterin Telomere Telomere Length Regulation Shelterin->Telomere

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Investigating Novel Compound Effects on Telomeres

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound CRT0063465 and its effects on telomeres is not available in the public domain. The following technical support guide provides a general framework for researchers investigating the effects of any novel compound on telomere biology, based on established methodologies and principles.

Frequently Asked Questions (FAQs)

Q1: We are planning to screen a novel compound for its effects on telomere length. What are the primary methods we should consider?

A1: The choice of method for measuring telomere length depends on factors such as the number of samples, the amount of DNA available, and the specific research question. The most common high-throughput method is quantitative PCR (qPCR), which is suitable for large-scale studies.[1] For a more detailed analysis of individual telomere lengths, techniques like Terminal Restriction Fragment (TRF) analysis, considered a gold standard, or Quantitative Fluorescence In Situ Hybridization (Q-FISH) can be employed.[2][3][4]

Q2: Our initial qPCR results show significant variation in telomere length after treatment. What are the potential sources of this variability?

A2: Inconsistencies in qPCR results for telomere length can arise from several factors. These include variations in DNA integrity and concentration, primer and probe efficiency, the choice of the single-copy reference gene, and the data analysis method.[1] It is crucial to use a consistent and optimized protocol, including running samples in triplicate and using reference DNA for inter-assay calibration.[1]

Q3: How long should we treat our cells with a test compound to observe a significant change in telomere length?

A3: The optimal treatment duration to observe telomere length changes is highly dependent on the cell type, its division rate, and the compound's mechanism of action. In rapidly dividing cells, such as some cancer cell lines, effects may be observable after a few weeks of continuous treatment. For instance, studies have shown reproducible telomere shortening in 293T or K562 cells after 21 days of treatment with certain nucleoside analogs.[5] For slower-dividing primary cells, a longer duration may be necessary. It is recommended to perform a time-course experiment to determine the optimal treatment window.

Q4: We suspect our compound might be affecting the shelterin complex. How can we investigate this?

A4: The shelterin complex consists of six key proteins (TRF1, TRF2, POT1, TIN2, TPP1, and Rap1) that protect telomeres.[6] To investigate if your compound affects this complex, you could employ techniques such as:

  • Western Blotting: To analyze changes in the expression levels of shelterin proteins.

  • Immunofluorescence and Co-localization Studies: To visualize the localization of shelterin proteins at the telomeres and see if the compound disrupts this. Telomere dysfunction-induced foci (TIFs) analysis, which looks for co-localization of DNA damage response factors with telomeres, can indicate a compromised shelterin complex.[6]

  • Co-immunoprecipitation (Co-IP): To determine if the compound disrupts the interactions between different shelterin proteins.

Troubleshooting Guides

Issue 1: Inconsistent Telomere Length Measurement with qPCR
Potential Cause Troubleshooting Step
Poor DNA Quality Ensure DNA is of high purity (A260/A280 ratio of ~1.8) and integrity. Use a consistent DNA extraction method for all samples.
Primer/Probe Issues Validate primer and probe efficiency for both the telomere and single-copy gene assays. Ensure proper storage and handling to avoid degradation.
Pipetting Inaccuracy Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare master mixes to minimize pipetting variability.
Inter-Assay Variation Include a reference/control DNA sample on every plate to normalize results and assess inter-assay variability.[1]
Inappropriate Reference Gene Select a stable single-copy gene that is not affected by the experimental treatment.
Issue 2: No Observable Change in Telomere Length After Treatment
Potential Cause Troubleshooting Step
Insufficient Treatment Duration As telomere shortening is often linked to cell division, ensure the treatment duration is sufficient for several cell doublings to occur.[6] Consider a longer time-course experiment.
Compound Instability or Inactivity Verify the stability and activity of your compound in the cell culture medium over the treatment period.
Low Cell Proliferation Rate The effect on telomere length may be minimal in cells that are not actively dividing. Ensure the chosen cell line has a suitable proliferation rate.
Compound Mechanism of Action The compound may not directly impact telomere length but could affect other aspects of telomere biology, such as telomere capping or DNA damage at telomeres. Investigate these alternative mechanisms.

Data Presentation

Table 1: Comparison of Common Telomere Length Measurement Methods

Method Principle Advantages Disadvantages DNA Requirement
qPCR Compares the amplification of telomeric repeats to a single-copy gene.[2]High throughput, requires small amounts of DNA, less time-consuming.[1]Provides relative telomere length, can have inter-laboratory variability.[1]Low (>1 ug)
TRF Southern blot analysis of terminal restriction fragments.[2][3]Considered the "gold standard," provides average telomere length.[2][3][4]Time-consuming, requires a large amount of high-quality DNA.[2]High (>1 ug)
Q-FISH Hybridization of a fluorescent probe to telomeric repeats in metaphase chromosomes.[3][4]Measures the length of individual telomeres.[4]Technically demanding, requires metaphase spreads.N/A (uses cells)
Flow-FISH Combines FISH with flow cytometry to measure telomere length in individual cells.[2]High throughput analysis of individual cells.Provides relative telomere length.N/A (uses cells)

Experimental Protocols

Protocol 1: Relative Telomere Length Measurement by qPCR

This protocol is a generalized guide based on established methods.[1]

  • DNA Extraction and Quantification:

    • Extract genomic DNA from cell pellets or tissues using a standardized kit.

    • Quantify DNA concentration and assess purity using a spectrophotometer.

  • qPCR Plate Setup:

    • Prepare a 96- or 384-well plate.

    • Include a no-template control (NTC), and a reference DNA sample in triplicate.[1]

    • Add 10-20 ng of DNA for each sample, also in triplicate.

  • qPCR Reaction:

    • Prepare two separate master mixes: one for the telomere (T) reaction and one for the single-copy gene (S) reaction.

    • The telomere master mix contains primers specific for the TTAGGG repeat sequence.

    • The single-copy gene master mix contains primers for a stable reference gene (e.g., 36B4).

    • Add the appropriate master mix to the wells containing the DNA samples.

  • Thermal Cycling:

    • Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the telomere (Ct,t) and single-copy gene (Ct,s) reactions for each sample.

    • Calculate the delta Ct (ΔCt) as Ct,t - Ct,s.

    • Calculate the relative telomere length (T/S ratio) using the 2^-ΔΔCt method, normalizing to the reference DNA sample.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Assessing Compound Effects on Telomeres cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treat cells with compound and vehicle control for a defined duration (e.g., 21 days) cell_culture->treatment compound_prep Compound Preparation (Test Compound & Vehicle Control) compound_prep->treatment harvest Harvest Cells treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction telomere_measurement Telomere Length Measurement (e.g., qPCR, TRF) dna_extraction->telomere_measurement data_analysis Data Analysis and Statistical Comparison telomere_measurement->data_analysis

Caption: A typical workflow for investigating the impact of a novel compound on telomere length.

Telomere_Maintenance_Pathway Simplified Telomere Maintenance Pathway telomere Telomere (TTAGGG repeats) shelterin Shelterin Complex (TRF1, TRF2, POT1, etc.) telomere->shelterin binds & protects dna_damage DNA Damage Response (ATM/ATR) telomere->dna_damage activates when short telomerase Telomerase (hTERT & hTR) shelterin->telomerase recruits shelterin->dna_damage inhibits telomerase->telomere elongates senescence Cellular Senescence or Apoptosis dna_damage->senescence

Caption: A simplified diagram of the key components involved in telomere length regulation.

References

Technical Support Center: Overcoming Resistance to CRT0063465 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the investigational compound CRT0063465 in cancer cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its molecular targets?

A1: this compound is a novel pyrazolopyrimidine compound. Contrary to some initial classifications, recent studies have identified its primary molecular targets as the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1 (also known as PARK7)[1][2][3][4][5][6]. It is a ligand for both human PGK1 and DJ-1, with a dissociation constant (Kd) of 24 μM for PGK1[1][3][5]. This compound has been shown to modulate the composition of the shelterin complex and play a role in telomere length regulation[1][2][3][4][5].

Q2: What is the rationale for targeting PGK1 and DJ-1 in cancer?

A2:

  • PGK1: As a key enzyme in the glycolytic pathway, PGK1 is often upregulated in cancer cells to meet their high energy demands. Inhibiting PGK1 can disrupt cancer cell metabolism, leading to reduced proliferation and survival.

  • DJ-1: This protein is involved in protecting cells from oxidative stress, a common feature of the tumor microenvironment. Overexpression of DJ-1 in cancer cells can contribute to their survival and resistance to therapy. Targeting DJ-1 can therefore increase cellular stress and enhance the efficacy of other treatments.

Q3: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A3: While specific resistance mechanisms to this compound have not yet been extensively documented in the literature, based on known mechanisms of resistance to other targeted therapies, several possibilities can be investigated:

  • Target Alterations:

    • Mutations in PGK1 or DJ-1: Changes in the amino acid sequence of the binding site for this compound on either target protein could reduce the drug's affinity and efficacy.

    • Upregulation of Target Proteins: Increased expression of PGK1 or DJ-1 may require higher concentrations of this compound to achieve the same level of inhibition.

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative metabolic or survival pathways to compensate for the inhibition of PGK1 and DJ-1. For example, cells might switch to alternative energy sources or upregulate other antioxidant pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.

  • Altered Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more rapidly.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments with this compound.

Problem 1: Difficulty in establishing a this compound-resistant cell line.

  • Possible Cause 1: Suboptimal initial drug concentration.

    • Troubleshooting: Determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay (see Experimental Protocol 1). Start the resistance induction protocol with a concentration at or slightly below the IC50 value.

  • Possible Cause 2: Inappropriate dose escalation strategy.

    • Troubleshooting: Employ a gradual dose escalation. After the initial selection, increase the this compound concentration by 1.5- to 2-fold increments, allowing the cells to recover and resume normal growth between each step[7][8][9][10].

  • Possible Cause 3: Cell line characteristics.

    • Troubleshooting: Some cell lines may be intrinsically resistant or less prone to developing resistance. If possible, try generating resistant lines from a different parental cell line known to be initially sensitive to this compound.

Problem 2: The IC50 value of this compound in my resistant cell line is not significantly higher than the parental line.

  • Possible Cause 1: Insufficient selection pressure.

    • Troubleshooting: Continue the dose escalation protocol for a longer duration to select for a more robustly resistant population.

  • Possible Cause 2: Reversion of the resistant phenotype.

    • Troubleshooting: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

  • Possible Cause 3: Heterogeneous population.

    • Troubleshooting: Isolate single-cell clones from the resistant population to obtain a more homogeneous and stable resistant cell line.

Problem 3: The mechanism of resistance in my this compound-resistant cell line is unclear.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow for Unclear Resistance A Resistant Cell Line Established B Sequence PGK1 and DJ-1 Genes A->B Investigate Target Alterations C Western Blot for Target Protein Expression A->C D Metabolomic Analysis A->D Assess Metabolic Reprogramming E Western Blot for Bypass Pathways A->E Investigate Bypass Pathways F ABC Transporter Expression/Function Assays A->F Check for Drug Efflux

    Caption: A logical workflow for investigating the underlying molecular mechanisms of resistance to this compound.

    • Step 1: Investigate Target Alterations.

      • Genomic Analysis: Perform DNA sequencing of the PGK1 and PARK7 (DJ-1) genes in the resistant cell line to identify potential mutations in the drug-binding sites.

      • Protein Expression Analysis: Use Western blotting (see Experimental Protocol 2) to compare the expression levels of PGK1 and DJ-1 in the parental and resistant cell lines.

    • Step 2: Assess for Bypass Pathway Activation.

      • Metabolomic Profiling: Compare the metabolic profiles of the parental and resistant cell lines to identify any shifts in metabolic pathways that could compensate for PGK1 inhibition.

      • Phospho-protein arrays/Western blotting: Investigate the activation of known survival pathways (e.g., Akt, MAPK) that might be upregulated to counteract the effects of this compound.

    • Step 3: Evaluate Drug Efflux.

      • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).

      • Functional Assays: Employ functional assays using fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if there is increased drug efflux in the resistant cells.

Quantitative Data

Currently, specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published. The primary literature indicates biological effects at concentrations of 10 nM and 100 nM[1][3][5]. Researchers are encouraged to determine the IC50 for their specific cell line of interest using the protocol provided below.

Table 1: Representative IC50 Values of Chemotherapeutic Agents in Prostate Cancer Cell Lines (for comparative purposes)

Cell LineDrugIC50 (µM)Reference
LNCaP Cisplatin31.52[11]
PC-3 Cisplatin> 40[11]
DU-145 Cisplatin> 40[11]
PC-3 Doxorubicin38.91[8]
PC-3/DDP Doxorubicin258.3[8]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

G IC50 Determination Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: A streamlined workflow for determining the IC50 value of this compound using a cell viability assay.

Protocol 2: Western Blotting for PGK1 and DJ-1 Expression

  • Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PGK1, DJ-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of PGK1 and DJ-1 to the loading control to compare their expression between parental and resistant cells.

Signaling Pathway Diagrams

PGK1 in Glycolysis and its Role in Cancer Metabolism

G PGK1 in Glycolysis and Cancer Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGK1 ATP ATP BPG13->ATP Pyruvate Pyruvate PG3->Pyruvate Lactate Lactate Pyruvate->Lactate ADP ADP PGK1 PGK1 ADP->PGK1 PGK1->PG3 This compound This compound This compound->PGK1

Caption: The central role of PGK1 in the glycolytic pathway, a key metabolic process often upregulated in cancer, and the inhibitory action of this compound.

DJ-1 in Oxidative Stress Response

G DJ-1 in Oxidative Stress Response ROS Reactive Oxygen Species (ROS) DJ1_inactive DJ-1 (inactive) ROS->DJ1_inactive Oxidative Stress DJ1_active DJ-1 (active) DJ1_inactive->DJ1_active Keap1 Keap1 DJ1_active->Keap1 inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 sequesters Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival This compound This compound This compound->DJ1_active

Caption: The role of DJ-1 in mitigating oxidative stress through the Nrf2-ARE pathway and its inhibition by this compound.

References

Technical Support Center: Validating On-Target Activity of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the on-target activity of a novel kinase inhibitor, referred to here as "Inhibitor X," in a new cell line. The troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in validating the on-target activity of Inhibitor X in a new cell line?

A1: The initial step is to determine the potency of Inhibitor X by performing a dose-response curve to establish its half-maximal inhibitory concentration (IC50) in a biochemical assay. Subsequently, you should assess its effect on the target kinase within the cellular environment.

Q2: How can I confirm that the observed cellular effects are due to the inhibition of the intended target?

A2: Several methods can be used to confirm on-target activity. These include:

  • Western Blotting: Analyze the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in phosphorylation that correlates with the concentration of Inhibitor X suggests on-target activity.

  • Rescue Experiments: If a mutant version of the target kinase that is resistant to Inhibitor X is available, its expression in the cells should reverse the effects of the inhibitor.[1]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of an inhibitor to its target protein in a cellular context.

Q3: What are potential reasons for discrepancies between biochemical and cellular assay results?

A3: Discrepancies between biochemical and cellular assays are not uncommon.[2] Potential reasons include:

  • Cell permeability: The inhibitor may not efficiently cross the cell membrane.

  • Cellular ATP concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their apparent potency.

  • Presence of efflux pumps: Cells may actively transport the inhibitor out.

  • Off-target effects: The observed cellular phenotype may be a result of the inhibitor acting on other kinases.[1][3]

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Effective Concentrations
Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same kinase.1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage 1. Perform a detailed dose-response curve to find the lowest effective concentration. 2. Consider shorter treatment durations.Minimized cell death while maintaining on-target inhibition.
Compound solubility issues 1. Verify the solubility of the inhibitor in the cell culture medium. 2. Include a vehicle control to ensure the solvent is not causing toxicity.Prevention of compound precipitation and elimination of solvent-induced toxicity.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.[1]
Inhibitor instability 1. Assess the stability of the inhibitor in your experimental conditions over time.Ensures that the observed effects are due to the inhibitor and not its degradation products.[1]
Cell line-specific effects 1. Test the inhibitor in multiple cell lines to determine if the effects are consistent.Helps to distinguish between general off-target effects and those specific to a particular cellular context.[1]

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of Inhibitor X against its purified target kinase.

Methodology:

  • Prepare a serial dilution of Inhibitor X.

  • Add the kinase and its specific substrate to each well of a multi-well plate.

  • Add the different concentrations of Inhibitor X to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate IC50 values from the dose-response curve.[4]

Data Presentation:

InhibitorTarget Kinase IC50 (nM)
Inhibitor X[Insert experimental value]
Control Inhibitor A[Insert known value]
Control Inhibitor B[Insert known value]
Protocol 2: Western Blotting for Downstream Target Phosphorylation

This protocol assesses the ability of Inhibitor X to block the phosphorylation of a known downstream substrate in a new cell line.

Methodology:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of Inhibitor X for a specific time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein of the downstream target to ensure equal loading.

  • Quantify band intensities to determine the relative level of phosphorylation.[4]

Data Presentation:

Inhibitor X Concentration (nM)Phospho-Substrate Level (Relative to Total Substrate)
0 (Vehicle)1.00
10[Insert experimental value]
100[Insert experimental value]
1000[Insert experimental value]

Visualizations

G cluster_0 Upstream Signaling cluster_1 Target Kinase Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Proliferation Proliferation Downstream Substrate->Proliferation Survival Survival Downstream Substrate->Survival Inhibitor X Inhibitor X Inhibitor X->Target Kinase Inhibits

Caption: Simplified signaling pathway illustrating the mechanism of action of Inhibitor X.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation a Purified Kinase c Biochemical Assay (e.g., ADP-Glo) a->c b Inhibitor X Titration b->c d IC50 Determination c->d e New Cell Line f Inhibitor X Treatment e->f g Western Blot for p-Substrate f->g h On-Target Effect Confirmation g->h

Caption: Experimental workflow for validating the on-target activity of Inhibitor X.

References

Technical Support Center: Deconvoluting the Effects of CRT0063465 on PGK1 versus DJ-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of CRT0063465 on its two known targets, Phosphoglycerate Kinase 1 (PGK1) and Protein Deglycase (DJ-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a novel pyrazolopyrimidine compound.[1] It has been identified to bind to both human Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis, and DJ-1 (also known as PARK7), a multifunctional protein involved in cellular stress responses.[1][2] this compound binds to the nucleotide-binding site of PGK1.[1]

Q2: What is the reported binding affinity of this compound for PGK1?

A2: The binding affinity (Kd) of this compound for purified PGK1 has been determined to be approximately 24 μM by surface plasmon resonance (SPR).[1][3] It is important to note that a photoaffinity probe analog of this compound has been shown to bind PGK1 at nanomolar concentrations in vitro and in cells, suggesting the immobilization in SPR might affect the measured affinity.[1]

Q3: Is there evidence of a direct interaction between PGK1 and DJ-1?

A3: Yes, studies have shown that PGK1 and DJ-1 can form a complex within cells, which was confirmed by immunoprecipitation.[1][2] This interaction is a critical consideration when deconvoluting the effects of this compound.

Troubleshooting Guide

Problem 1: I am observing a cellular phenotype after this compound treatment, but I am unsure if it is mediated by PGK1, DJ-1, or both.

Solution: A multi-pronged approach is recommended to dissect the individual contributions of PGK1 and DJ-1 to the observed phenotype.

  • Target Engagement Validation: Confirm that this compound is engaging with both PGK1 and DJ-1 in your specific cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6] A positive thermal shift for both proteins upon compound treatment would confirm target engagement.

  • Genetic Knockdown: Utilize siRNA or shRNA to individually knock down the expression of PGK1 and DJ-1.[7][8][9] If the phenotype is lost or reduced upon knockdown of one of the targets, it suggests that target is involved.

  • Enzymatic Activity Assays: Measure the specific enzymatic activity of PGK1 and DJ-1 in the presence of this compound. This can help determine if the compound is acting as an inhibitor or activator of either enzyme.

Problem 2: My Cellular Thermal Shift Assay (CETSA) results are inconclusive.

Solution: Inconclusive CETSA results can arise from several factors.

  • Optimization is Key: CETSA requires careful optimization of heating temperatures and compound concentrations.[10] A narrow temperature range around the melting point of your target proteins will yield the most significant shifts.

  • Alternative Techniques: If CETSA is not providing a clear answer, consider alternative target engagement methods such as isothermal dose-response (ITDR)-MS-CETSA.[11]

  • Compound-Specific Effects: Not all compounds that bind to a target will induce a thermal shift, which can lead to false-negative results.[10]

Problem 3: I am struggling to find a reliable enzymatic assay for DJ-1.

Solution: DJ-1 has multiple reported enzymatic activities, which can make choosing an assay challenging.

  • Glyoxalase/Deglycase Activity: A common method is to measure its ability to detoxify methylglyoxal (B44143) (MGO), a reactive glycolytic byproduct.[12][13] This can be monitored by measuring the consumption of MGO or the production of lactate (B86563).[12]

  • Esterase Activity: Assays using colorimetric or fluorescent substrates to measure DJ-1's esterase activity have also been developed.[14]

  • Consider the Context: The most relevant assay will depend on the cellular pathway you are investigating. For example, if you are studying oxidative stress, an assay measuring its antioxidant function might be more appropriate.[15]

Data Presentation

Table 1: Binding Affinity of this compound for PGK1

ParameterValueMethodReference
Kd~24 µMSurface Plasmon Resonance (SPR)[1][3]

Table 2: Key Kinetic Parameters for Human PGK1

SubstrateKmReference
1,3-bisphosphoglyceric acid (1,3-BPG)6.86 µM[16]
3-phosphoglycerate (B1209933) (3-PG)186 µM[16]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized workflow. Specific temperatures and concentrations will need to be optimized for your experimental system.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a predetermined time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 45°C to 65°C). A no-heat control (37°C) should be included.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of PGK1 and DJ-1 by Western blotting. A positive thermal shift is indicated by more protein remaining in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control.

2. siRNA-Mediated Knockdown for Target Validation

  • siRNA Design and Synthesis: Obtain validated siRNAs targeting PGK1 and DJ-1, as well as a non-targeting (scrambled) control siRNA.

  • Transfection: Transfect your cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. Optimal cell density at the time of transfection is typically around 70%.[9]

  • Knockdown Validation: After 48-72 hours, harvest a portion of the cells to validate knockdown efficiency by Western blotting or qPCR.

  • Phenotypic Analysis: Treat the remaining cells with this compound or vehicle and perform your phenotypic assay. Compare the effect of the compound in the PGK1 knockdown, DJ-1 knockdown, and scrambled control cells.

3. PGK1 Enzymatic Activity Assay (Coupled Reaction)

This assay measures the conversion of 3-phosphoglycerate (3-PG) to 1,3-bisphosphoglycerate (1,3-BPG) by monitoring the consumption of NADH.[17][18]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, NADH, 3-phosphoglycerate, and an excess of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Initiation: Add purified PGK1 or cell lysate containing PGK1 to the reaction mixture to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Inhibition Assay: To test the effect of this compound, pre-incubate the enzyme with the compound before adding the substrate.

4. DJ-1 Glyoxalase Activity Assay

This assay measures the ability of DJ-1 to detoxify methylglyoxal (MGO).[12]

  • Reaction Setup: Prepare a reaction buffer (e.g., PBS) containing a known concentration of MGO.

  • Enzyme Addition: Add purified DJ-1 or cell lysate to initiate the reaction.

  • Time Course: Incubate the reaction at 37°C and take aliquots at different time points.

  • Quantification: The consumption of MGO can be quantified by HPLC after chemical derivatization, or the production of lactate can be measured using a commercially available lactate assay kit.[12]

  • Inhibitor Testing: Pre-incubate DJ-1 with this compound before adding MGO to assess its inhibitory potential.

Visualizations

Deconvolution_Workflow cluster_start Start: Cellular Phenotype Observed with this compound cluster_validation Target Engagement Validation cluster_genetic Genetic Approaches cluster_biochemical Biochemical Assays cluster_conclusion Conclusion start Cellular Phenotype cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa Confirm target engagement sirna_pgk1 siRNA Knockdown of PGK1 cetsa->sirna_pgk1 If targets are engaged sirna_dj1 siRNA Knockdown of DJ-1 cetsa->sirna_dj1 If targets are engaged activity_pgk1 PGK1 Enzymatic Activity Assay sirna_pgk1->activity_pgk1 Correlate with activity activity_dj1 DJ-1 Enzymatic Activity Assay sirna_dj1->activity_dj1 Correlate with activity conclusion Deconvoluted Effect activity_pgk1->conclusion activity_dj1->conclusion

Caption: Experimental workflow for deconvoluting the effects of this compound.

Signaling_Pathway cluster_compound Compound cluster_targets Direct Targets cluster_downstream Downstream Effects compound This compound pgk1 PGK1 compound->pgk1 Binds dj1 DJ-1 compound->dj1 Binds pgk1->dj1 Forms a complex glycolysis Glycolysis pgk1->glycolysis Regulates stress_response Oxidative Stress Response dj1->stress_response Modulates cellular_phenotype Observed Cellular Phenotype glycolysis->cellular_phenotype stress_response->cellular_phenotype

Caption: Simplified signaling relationship of this compound, PGK1, and DJ-1.

References

Technical Support Center: CRT0063465 - Potential Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Important Note: As of December 2025, there is no publicly available information regarding a compound designated "CRT0063465" in scientific literature, clinical trial databases, or other accessible resources. The following information is provided as a general framework for assessing potential drug interactions for a novel compound, but it cannot be applied specifically to this compound without knowledge of its pharmacological properties.

Q1: What is the mechanism of action for this compound?

A1: The mechanism of action for this compound is currently unknown based on publicly available data. To assess potential drug interactions, the primary mechanism of action is a critical piece of information. For example, if this compound is an inhibitor of a specific enzyme, co-administration with other drugs that are substrates or inhibitors of the same enzyme could lead to significant interactions.

Q2: How is this compound metabolized?

A2: Information regarding the metabolic profile of this compound is not available. Understanding how a compound is metabolized is crucial for predicting drug-drug interactions. Key considerations include:

  • Cytochrome P450 (CYP) Enzymes: Is this compound a substrate, inhibitor, or inducer of any major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)?

    • If it is a substrate: Co-administration with a potent inhibitor of the metabolizing CYP enzyme could lead to increased plasma concentrations of this compound, potentially increasing its toxicity.

    • If it is an inhibitor: this compound could increase the plasma concentrations of other drugs metabolized by the same CYP enzyme.

    • If it is an inducer: this compound could decrease the plasma concentrations of other drugs metabolized by the same CYP enzyme, potentially reducing their efficacy.

  • Other Metabolic Pathways: Is this compound metabolized by other enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs)? Similar interaction potentials exist for these pathways.

Q3: What are the potential pharmacodynamic interactions with this compound?

A3: Without knowing the pharmacological target of this compound, it is impossible to predict specific pharmacodynamic interactions. However, researchers should consider the following general principles:

  • On-Target Interactions: If this compound is combined with another drug that acts on the same biological target, the effects could be additive or synergistic, potentially leading to increased efficacy or toxicity.

  • Off-Target Interactions: this compound may have off-target effects that could interact with the primary or off-target effects of other drugs.

  • Signaling Pathway Interactions: If this compound modulates a specific signaling pathway, combining it with other drugs that affect the same or downstream pathways could lead to unforeseen consequences.

Troubleshooting Experimental Issues

Issue 1: Unexpected Toxicity Observed in Co-administration Studies

  • Possible Cause: A pharmacokinetic interaction leading to increased exposure to one or both compounds, or a pharmacodynamic interaction leading to synergistic toxicity.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Determine if either compound inhibits the metabolism of the other using liver microsomes or recombinant CYP enzymes.

    • Dose-Response Matrix Studies: Perform in vitro experiments combining the two drugs at various concentrations to assess for synergistic cytotoxicity.

    • In Vivo Pharmacokinetic Studies: Measure the plasma concentrations of both drugs when administered alone and in combination to identify any changes in exposure.

Issue 2: Lack of Efficacy in Combination Therapy

  • Possible Cause: A pharmacokinetic interaction leading to decreased exposure to one or both compounds, or an antagonistic pharmacodynamic interaction.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Determine if either compound induces the metabolism of the other.

    • In Vivo Pharmacokinetic Studies: Measure the plasma concentrations of both drugs when administered alone and in combination.

    • Mechanism of Action Studies: Ensure that the proposed mechanisms of action for the combination are compatible and not antagonistic.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the potential of a test compound (e.g., this compound) to inhibit major CYP enzymes.

  • Materials: Human liver microsomes (HLM), specific CYP enzyme substrates and their corresponding metabolites, NADPH regenerating system, test compound, and positive control inhibitors.

  • Procedure: a. Pre-incubate HLM with the test compound at various concentrations. b. Initiate the metabolic reaction by adding the specific CYP substrate and NADPH regenerating system. c. After a defined incubation period, stop the reaction. d. Analyze the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP enzyme by the test compound.

ParameterDescription
Enzymes Typically includes CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4
Substrates Specific probe substrates for each CYP isoform
Test Compound Conc. A range of concentrations, typically from 0.1 to 100 µM
Data Output IC50 values (the concentration of inhibitor that causes 50% inhibition)

Visualizations

As there is no specific information on the signaling pathways or experimental workflows related to this compound, a generic experimental workflow for assessing drug-drug interactions is provided below.

Drug_Interaction_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound_Properties Characterize Physicochemical and Metabolic Properties of This compound CYP_Induction CYP Induction Assay Compound_Properties->CYP_Induction CYP_Inhibition CYP Inhibition Assay (IC50 determination) Compound_Properties->CYP_Inhibition PK_Combo Pharmacokinetic Studies (Combination) CYP_Induction->PK_Combo CYP_Inhibition->PK_Combo Synergy_Screen In Vitro Synergy/Antagonism Screen with Combination Drug Efficacy_Toxicity Efficacy and Toxicity Studies in Animal Models Synergy_Screen->Efficacy_Toxicity PK_Single Pharmacokinetic Studies (Single Agent) PK_Single->PK_Combo PK_Combo->Efficacy_Toxicity

Caption: A generalized workflow for evaluating potential drug-drug interactions of a novel compound.

Troubleshooting inconsistent results in CRT0063465 telomere assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results or other issues with telomere length assays. While the focus is on providing general advice applicable to various methodologies, it is crucial to always consult the specific protocols provided with your assay kit.

Troubleshooting Guide

This section addresses common problems encountered during telomere length measurement experiments.

Question: Why am I observing high variability between my technical replicates?

High variability between technical replicates is a common issue in telomere assays and can stem from several sources throughout the experimental workflow. Pinpointing the exact cause requires a systematic review of your process.

Potential Causes and Solutions:

  • Pipetting Inaccuracy: Small variations in sample or reagent volumes, especially for qPCR-based methods that use nanoliter quantities, can lead to significant differences in results.

    • Solution: Ensure your pipettes are properly calibrated. Use low-retention pipette tips. When preparing master mixes, make enough for all samples plus extra to account for pipetting inaccuracies.

  • Poor DNA Quality or Quantity: DNA integrity and concentration are critical. Degraded DNA or inconsistent DNA concentrations between samples can lead to variable amplification.

    • Solution: Assess DNA quality using gel electrophoresis or a spectrophotometer. Ensure all DNA samples are within the optimal concentration range for the assay. A consistent DNA isolation method is crucial.

  • Well-to-Well or Day-to-Day Variation: Differences in thermal cycler performance across the block or variations in experimental conditions between runs can introduce variability.[1]

    • Solution: Run technical replicates in adjacent wells. Include the same control samples in every run to monitor inter-assay variation.

Question: My assay has failed, and I am not getting any results. What should I do?

A complete assay failure, characterized by no signal from samples and controls, often points to a fundamental issue with a key reagent or experimental step.[2]

Potential Causes and Solutions:

  • Reagent Degradation: Critical reagents like the DNA polymerase, primers, or probes may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Always store reagents at the recommended temperatures. Test the performance of a new batch of reagents with a reliable positive control.

  • Incorrect Assay Setup: Errors in the preparation of the reaction mix, such as omitting a critical component or using incorrect concentrations, will lead to assay failure.

    • Solution: Use a checklist to ensure all components are added to the master mix in the correct order and concentration. Double-check all calculations.

  • Instrument Malfunction: The thermal cycler or plate reader may not be functioning correctly.

    • Solution: Ensure the instrument is properly calibrated and maintained. Consult the instrument's user manual for troubleshooting steps.

Question: I'm observing a consistent but unexpected shift in telomere length in my control samples across different experiments. What could be the cause?

Systematic shifts in telomere length measurements of control samples can indicate a subtle but consistent change in your experimental conditions.

Potential Causes and Solutions:

  • Change in Reagent Lots: A new lot of a critical reagent, such as the DNA polymerase or primers, may have slightly different performance characteristics.

    • Solution: When switching to a new reagent lot, perform a validation experiment to compare its performance with the previous lot using the same control samples.

  • Drift in Equipment Performance: The performance of equipment like thermal cyclers can drift over time, affecting reaction kinetics.

    • Solution: Regularly service and calibrate your equipment according to the manufacturer's recommendations.

  • Subtle Changes in Protocol Execution: Minor, unintentional variations in how the protocol is performed by different users or on different days can accumulate and lead to systematic shifts.

    • Solution: Ensure all users are trained on the same standardized protocol. Maintain detailed lab notes to track any deviations from the standard procedure.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring telomere length, and what are their pros and cons?

Several methods are used to measure telomere length, each with its own advantages and limitations. The most common are Terminal Restriction Fragment (TRF) analysis and quantitative PCR (qPCR).

MethodAdvantagesDisadvantages
Terminal Restriction Fragment (TRF) Analysis Considered the "gold standard" for accuracy.[3] Provides absolute telomere length in kilobases.Requires a large amount of high-quality DNA.[3] Labor-intensive and not suitable for high-throughput analysis.[4] Can overestimate telomere length due to the inclusion of subtelomeric DNA.[3]
Quantitative PCR (qPCR) Requires very small amounts of DNA.[4] High-throughput and relatively low cost.[3]Provides relative, not absolute, telomere length.[4] Can have higher inter- and intra-assay variability.[1][5]
Flow-FISH (Flow Cytometry with Fluorescence In Situ Hybridization) Provides telomere length measurements for individual cells. Lower variability compared to qPCR.[5][6]Technically demanding and requires specialized equipment.[4]

Q2: What is an acceptable coefficient of variation (CV) for a telomere length assay?

The acceptable CV can vary depending on the assay method. For qPCR-based assays, intra-assay CVs can be higher than 10%, while inter-assay variability can be around 20%.[5][7] Flow-FISH methods generally have lower variability, with CVs around 5%.[5][6] It is important to establish your laboratory's own baseline CV for the specific assay you are using.

Q3: How does sample quality impact telomere length measurement?

Sample quality is a critical factor. The source of DNA (e.g., blood, tissue) and the extraction method can influence the results. It is essential to use a consistent and reliable DNA extraction method for all samples in a study to minimize variability.

Q4: What are some biological factors that can influence telomere length?

Telomere length is influenced by a combination of genetic and environmental factors. These include:

  • Age: Telomeres naturally shorten with age.[8]

  • Genetics: Heritability estimates for telomere length range from 44% to 80%.[9]

  • Lifestyle Factors: Factors such as physical activity, smoking, and alcohol consumption have been associated with telomere length.[10]

  • Disease: Certain diseases, including some cancers and bone marrow failure syndromes, are associated with altered telomere length.[6][11]

Experimental Protocols & Visualizations

General qPCR-Based Telomere Assay Workflow

The following diagram illustrates a typical workflow for a qPCR-based telomere length assay, highlighting critical points where errors can occur.

Telomere_Assay_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Error1 Inconsistent sample handling DNA_QC DNA Quality & Quantity Assessment DNA_Extraction->DNA_QC Error2 Variable DNA extraction efficiency qPCR_Setup qPCR Plate Setup DNA_QC->qPCR_Setup Error3 Inaccurate DNA quantification qPCR_Amplification qPCR Amplification qPCR_Setup->qPCR_Amplification Error4 Pipetting errors Data_Acquisition Data Acquisition qPCR_Amplification->Data_Acquisition Error5 Thermal cycler variability Data_Analysis Data Analysis (T/S Ratio) Data_Acquisition->Data_Analysis Result_Interpretation Result Interpretation Data_Analysis->Result_Interpretation Error6 Incorrect data analysis parameters Troubleshooting_Flow Start Inconsistent Results Observed Check_Replicates High CV in Technical Replicates? Start->Check_Replicates Check_Controls Systematic Shift in Controls? Check_Replicates->Check_Controls No Investigate_Pipetting Review Pipetting Technique & Calibration Check_Replicates->Investigate_Pipetting Yes Investigate_Reagents Check Reagent Lots & Storage Check_Controls->Investigate_Reagents Yes Consult_Protocol Review Assay Protocol for Deviations Check_Controls->Consult_Protocol No Investigate_DNA_Quality Assess DNA Quality & Quantity Investigate_Pipetting->Investigate_DNA_Quality Investigate_DNA_Quality->Consult_Protocol Investigate_Equipment Verify Instrument Performance & Calibration Investigate_Reagents->Investigate_Equipment Investigate_Equipment->Consult_Protocol Contact_Support Contact Technical Support Consult_Protocol->Contact_Support

References

Validation & Comparative

A Tale of Two PGK1 Ligands: Unraveling the Divergent Roles of CRT0063465 and NG52 in Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the pyrazolopyrimidine CRT0063465 and the known PGK1 inhibitor NG52 in the context of glioma cell biology reveals a significant divergence in their characterized activities. While NG52 has been robustly demonstrated as a direct inhibitor of PGK1's glycolytic function with clear anti-proliferative effects on glioma cells, this compound has been primarily identified as a modulator of telomere biology through its interaction with a PGK1-DJ1 complex. To date, publicly available data does not support a direct comparison of their performance as inhibitors of glioma cell proliferation and metabolism.

This guide synthesizes the current scientific literature to provide a detailed overview of both compounds, presenting the available experimental data, outlining key experimental protocols, and visualizing the known signaling pathways and workflows.

Performance and Properties: A Comparative Overview

The following table summarizes the known quantitative data for this compound and NG52. It is critical to note the absence of direct inhibitory and anti-proliferative data for this compound in glioma cells, which precludes a direct, evidence-based performance comparison with NG52 in this context.

ParameterThis compoundNG52
Target(s) Phosphoglycerate Kinase 1 (PGK1), Stress Sensor DJ1[1][2]Phosphoglycerate Kinase 1 (PGK1)
Binding Affinity (PGK1) Kd = 24 μM[1]-
PGK1 Enzymatic Inhibition (IC50) Not Reported2.5 ± 0.2 μM[3]
Glioma Cell Line Proliferation Inhibition (IC50) Not ReportedU87 cells: 7.8 ± 1.1 μM U251 cells: 5.2 ± 0.2 μM
Primary Mechanism of Action in Cancer Context Modulates the shelterin complex and telomere length, particularly under hypoglycemic stress.[1][2]Inhibits PGK1 kinase activity, leading to the reversal of the Warburg effect.
Effect on Warburg Effect in Glioma Cells Not ReportedReverses the Warburg effect by decreasing lactate (B86563) production and increasing ATP levels.
In Vivo Efficacy in Glioma Models Not ReportedDose-dependently suppresses the growth of patient-derived glioma xenografts.

Unraveling the Mechanisms: Divergent Pathways

The distinct reported activities of this compound and NG52 are rooted in their different effects on PGK1 and its downstream signaling.

NG52: Reversing the Warburg Effect in Glioma

NG52 acts as a direct inhibitor of the kinase activity of PGK1. In glioma cells, which are heavily reliant on glycolysis for energy production (the Warburg effect), this inhibition has profound metabolic consequences. By blocking PGK1, NG52 disrupts the glycolytic pathway, leading to a decrease in lactate production and a redirection of pyruvate (B1213749) into the mitochondria for oxidative phosphorylation. This metabolic shift results in increased ATP production and has been shown to inhibit the proliferation of glioma cells.

NG52_Mechanism cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP BPG BPG GAP->BPG GAPDH 3PG 3PG BPG->3PG PGK1 PEP PEP 3PG->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Citrate Synthase ATP_mito ATP_mito TCA_Cycle->ATP_mito Oxidative Phosphorylation NG52 NG52 PGK1_node PGK1 NG52->PGK1_node

NG52 inhibits the glycolytic enzyme PGK1.
This compound: A Modulator of Telomere Biology

In contrast, the primary described role of this compound is not the direct inhibition of glycolysis. Instead, it has been shown to bind to a complex of PGK1 and the stress sensor DJ1. This interaction is reported to modulate the composition of the shelterin complex, which protects telomeres, and to prevent telomere shortening under conditions of hypoglycemic stress. While this mechanism is of interest in cancer biology, particularly in the context of cellular immortalization, its direct impact on the metabolic phenotype and proliferation of glioma cells has not been elucidated.

CRT0063465_Mechanism cluster_stress Hypoglycemic Stress This compound This compound PGK1_DJ1 PGK1-DJ1 Complex This compound->PGK1_DJ1 Binds to Telomere_Shortening Telomere Shortening This compound->Telomere_Shortening Prevents Shelterin Shelterin Complex PGK1_DJ1->Shelterin Modulates Telomere Telomere Shelterin->Telomere Protects

This compound modulates telomere protection.

Experimental Methodologies

The following sections detail the experimental protocols that have been used to characterize the effects of NG52 on glioma cells. Due to the lack of published studies on the direct anti-proliferative and metabolic effects of this compound in glioma cells, equivalent protocols for this compound are not available.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of PGK1 inhibitors on glioma cell lines.

Protocol (MTT Assay for NG52):

  • Cell Seeding: Plate glioma cells (e.g., U87, U251) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of NG52 (or vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow start Seed Glioma Cells (96-well plate) treatment Treat with NG52 (various concentrations) start->treatment incubation Incubate for 72h treatment->incubation mtt Add MTT Solution incubation->mtt incubation2 Incubate for 4h mtt->incubation2 dmso Add DMSO incubation2->dmso read Measure Absorbance (490 nm) dmso->read analysis Calculate IC50 read->analysis

Workflow for MTT-based cell viability assay.
Western Blot Analysis

Objective: To assess the effect of PGK1 inhibitors on the expression and phosphorylation of key proteins in metabolic pathways.

Protocol (for NG52):

  • Cell Lysis: Treat glioma cells with NG52 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PDHK1, PDHK1, p-PDH, PDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lactate and ATP Production Assays

Objective: To measure the impact of PGK1 inhibitors on key metabolic outputs of glioma cells.

Lactate Assay Protocol (for NG52):

  • Cell Culture and Treatment: Culture glioma cells in the presence of NG52 or vehicle control for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the medium using a commercially available lactate assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the lactate levels to the cell number or total protein content.

ATP Assay Protocol (for NG52):

  • Cell Culture and Treatment: Treat glioma cells with NG52 or vehicle control.

  • Cell Lysis: Lyse the cells using a buffer compatible with the ATP assay kit.

  • ATP Measurement: Measure the ATP levels in the cell lysates using a luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the ATP levels to the cell number or total protein content.

Conclusion and Future Directions

The current body of scientific literature paints a clear picture of NG52 as a promising therapeutic candidate for glioma by targeting the metabolic hallmark of these tumors, the Warburg effect. Its mechanism of action as a direct PGK1 inhibitor is well-supported by in vitro and in vivo data.

In contrast, this compound, while also a PGK1 ligand, has been characterized in a distinctly different biological context related to telomere maintenance and cellular stress responses. There is a notable absence of data on its effects on glioma cell proliferation and metabolism. Therefore, a direct and objective comparison of the performance of this compound and NG52 as PGK1 inhibitors for the treatment of glioma is not feasible at this time.

Future research should aim to fill this knowledge gap. Investigating the potential of this compound to inhibit the enzymatic activity of PGK1 in glioma cells, assessing its impact on the Warburg effect, and evaluating its anti-proliferative capacity in glioma cell lines are crucial next steps. Such studies would enable a direct comparison with NG52 and provide a more complete understanding of the therapeutic potential of targeting PGK1 with different small molecules in the fight against this devastating disease.

References

Validating CRT0063465's Effects: A Comparative Guide to PGK1 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of the dual PGK1/DJ-1 ligand, CRT0063465, with those of targeted PGK1 knockdown. This analysis, supported by experimental data and detailed protocols, aims to elucidate the on-target and potential off-target effects of this compound, offering valuable insights for studies in cancer biology and drug discovery.

Phosphoglycerate kinase 1 (PGK1) is a key enzyme in glycolysis and has emerged as a significant target in cancer therapy due to its role in tumor metabolism and proliferation. This compound is a novel compound that binds to PGK1, but also to the oxidative stress sensor DJ-1. Understanding the specific consequences of PGK1 inhibition by this compound requires a careful comparison with the effects of genetically silencing PGK1, for instance, through siRNA-mediated knockdown. This guide dissects the reported effects of both approaches on cellular processes, including glycolysis, cell proliferation, and telomere maintenance.

Comparative Analysis of Cellular Effects

ParameterThis compound TreatmentPGK1 KnockdownKey Distinctions & Considerations
Target(s) PGK1 and DJ-1[1]PGK1This compound's dual-target nature may lead to phenotypes distinct from PGK1 knockdown alone, particularly concerning oxidative stress responses mediated by DJ-1.
Glycolysis Inhibition of PGK1's enzymatic activity is expected, leading to reduced ATP production. A potent PGK1 antagonist, DC-PGKI, significantly suppresses glucose consumption and lactate (B86563) production in LPS-stimulated macrophages[2][3].PGK1 knockdown in oral squamous cell carcinoma cells reverses hypoxia-induced increases in glucose consumption and lactic acid production[4]. Knockdown in ovarian cancer cells also suppresses glycolysis[5].The magnitude of glycolytic inhibition by this compound will depend on its in-cell potency and potential compensatory mechanisms. The effect of DJ-1 binding on cellular metabolism is not fully characterized.
Cell Proliferation Expected to inhibit proliferation due to PGK1 inhibition.Knockdown of PGK1 significantly inhibits the proliferation of cervical cancer cells and ovarian cancer cells[5][6].The anti-proliferative effect of this compound may be modulated by its interaction with DJ-1, which has cytoprotective functions.
Telomere Maintenance Blocks telomere erosion under hypoglycemic stress[1]. Modulates the interaction of PGK1 and DJ-1 with the shelterin complex protein TRF2 and telomeric DNA[1].The direct effect of PGK1 knockdown on telomere length is not well-documented. However, given PGK1's role in cellular energy homeostasis, its depletion could indirectly affect the energy-intensive process of telomere maintenance.This compound's effect on telomeres appears to be a prominent and direct consequence of its activity, potentially linked to the modulation of the PGK1/DJ-1 interaction with telomeric proteins.
Off-Target Potential High, due to confirmed binding to DJ-1, a multifunctional protein involved in oxidative stress response and neuroprotection[1][7][8][9][10].Low, with appropriate siRNA design and validation to minimize off-target mRNA degradation.The interaction with DJ-1 is a critical differentiator. This could be beneficial, leading to synergistic anti-cancer effects, or result in unforeseen side effects.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams, created using the DOT language, illustrate the relevant signaling pathway and the experimental workflow for a PGK1 knockdown experiment.

PGK1_CRT0063465_Pathway Signaling Pathway of PGK1 and this compound cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGK1 ATP_prod ATP BPG13->ATP_prod PGK1 Pyruvate Pyruvate PG3->Pyruvate This compound This compound PGK1 PGK1 This compound->PGK1 Binds to DJ1 DJ-1 (Oxidative Stress Sensor) This compound->DJ1 Binds to Glycolysis_inhibition Glycolysis Inhibition This compound->Glycolysis_inhibition Proliferation_inhibition Proliferation Inhibition This compound->Proliferation_inhibition Telomere_protection Telomere Protection This compound->Telomere_protection Oxidative_stress_response Oxidative Stress Response Modulation This compound->Oxidative_stress_response PGK1_knockdown PGK1 Knockdown (siRNA) PGK1_knockdown->PGK1 Degrades mRNA PGK1_knockdown->Glycolysis_inhibition PGK1_knockdown->Proliferation_inhibition

Caption: PGK1's role in glycolysis and the dual-targeting nature of this compound.

PGK1_Knockdown_Workflow Experimental Workflow for PGK1 Knockdown cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation (48-72h post-transfection) cluster_analysis Phenotypic Analysis cell_culture 1. Cell Culture (e.g., OVCAR3, ES-2 cells) siRNA_design 2. siRNA Design (Targeting PGK1 mRNA) cell_culture->siRNA_design transfection 3. Transfection (e.g., Lipofectamine) siRNA_design->transfection controls 4. Controls (Scrambled siRNA, Mock) transfection->controls qPCR 5. qPCR (PGK1 mRNA levels) transfection->qPCR western_blot 6. Western Blot (PGK1 protein levels) transfection->western_blot glycolysis_assay 7. Glycolysis Assays (Glucose uptake, Lactate production) proliferation_assay 8. Proliferation Assays (CCK-8, Colony Formation) migration_assay 9. Migration/Invasion Assays (Transwell) validation_group->glycolysis_assay validation_group->proliferation_assay validation_group->migration_assay

Caption: A typical workflow for validating the effects of PGK1 knockdown in cancer cells.

Experimental Protocols

I. PGK1 Knockdown using siRNA

This protocol provides a general framework for siRNA-mediated knockdown of PGK1 in cancer cell lines. Optimization of siRNA concentration, transfection reagent, and incubation times is crucial for each specific cell line.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3, ES-2)

  • Complete culture medium

  • PGK1-specific siRNA and non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Nuclease-free water and tubes

  • Reagents for RNA and protein extraction, qPCR, and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation:

    • On the day of transfection, dilute the PGK1 siRNA and control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

  • Complex Formation:

    • Combine the diluted siRNA and the diluted transfection reagent.

    • Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined based on the stability of the PGK1 protein and the desired endpoint of the experiment.

  • Validation of Knockdown:

    • qPCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure PGK1 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to assess the reduction in PGK1 protein levels. Use an antibody specific for PGK1 and a loading control (e.g., β-actin or GAPDH).

  • Phenotypic Assays: Following confirmation of successful knockdown, proceed with desired functional assays such as glycolysis assays (glucose consumption, lactate production), proliferation assays (e.g., CCK-8 or colony formation), or migration/invasion assays.

II. This compound Treatment

The experimental protocol for this compound treatment will vary depending on the specific research question. However, a general procedure is outlined below.

Materials:

  • This compound (stock solution typically prepared in DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • Reagents for the desired endpoint assays (e.g., glycolysis, proliferation, telomere length analysis)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the duration of the experiment.

  • Compound Treatment:

    • Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to the desired final concentration (e.g., 10 nM to 10 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples).

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period, which can range from a few hours to several days, depending on the biological process being investigated.

  • Endpoint Analysis: After the incubation period, harvest the cells and perform the relevant assays to assess the effects of this compound on cellular functions.

Conclusion

Validating the effects of a small molecule inhibitor like this compound by comparing them to the genetic knockdown of its target is a critical step in drug development. While this compound shows promise in modulating processes central to cancer cell survival, its dual-targeting of PGK1 and DJ-1 complicates the direct attribution of its effects solely to PGK1 inhibition. PGK1 knockdown experiments provide a cleaner, on-target validation of PGK1's role in various cellular phenotypes. The observed effects of this compound on telomere maintenance are particularly noteworthy and may represent a key therapeutic advantage, potentially stemming from the combined inhibition of PGK1 and modulation of DJ-1 function. Future studies directly comparing this compound with PGK1 knockdown in the same cellular context are necessary to fully dissect the on- and off-target contributions to its overall cellular activity and to better evaluate its therapeutic potential.

References

A Head-to-Head Comparison: CRT0063465 and Telomerase Activators in Telomere Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cellular aging and disease research, maintaining telomere integrity is a paramount objective. Two distinct therapeutic strategies have emerged: direct activation of telomerase and modulation of the protective shelterin complex. This guide provides a comprehensive comparison of a novel shelterin modulator, CRT0063465, and established telomerase activators, offering researchers, scientists, and drug development professionals a data-driven overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Telomere shortening is a natural consequence of cell division and a hallmark of cellular aging. Telomerase activators, such as TA-65 and cycloastragenol, function by upregulating the reverse transcriptase activity of telomerase (TERT), which adds telomeric repeats to chromosome ends, thereby elongating or maintaining telomere length. In contrast, this compound represents a novel approach. It does not directly activate telomerase but instead protects telomeres from erosion, particularly under conditions of cellular stress, by modulating the composition of the shelterin complex—the protein machinery that shields chromosome ends.

This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications. While telomerase activation offers a direct route to telomere elongation, it also carries the theoretical risk of promoting uncontrolled proliferation in pre-cancerous cells. This compound's mechanism of enhancing telomere protection without stimulating telomerase may offer a safer profile in certain contexts, particularly in preventing stress-induced telomere damage.

Comparative Data on Telomere-Protective Effects

The following table summarizes the quantitative effects of this compound and common telomerase activators on key markers of telomere health.

CompoundMechanism of ActionKey Quantitative EffectsCell/Subject TypeExperimental Assay
This compound Shelterin Complex ModulatorRescued telomere erosion under hypoglycemic stress (at 10-100 nM). No significant effect on telomerase activity.HCT116 (Human Colon Cancer Cells)TRF (Telomere Restriction Fragment) Analysis
TA-65 Telomerase ActivatorIncreased median telomere length by 530 ± 180 bp over 12 months (at 250 U daily dose).[1][2]Human Subjects (53-87 years old)Q-FISH (Quantitative Fluorescence In Situ Hybridization)
Decreased the percentage of short telomeres (<1.6 kb) significantly compared to placebo over 12 months.[3]Human Subjects (age and gender-matched)TeSLA (Telomere Shortest Length Assay)
Cycloastragenol (CAG) Telomerase ActivatorInduced a ~2-fold increase in telomerase activity (at 1-3 µM).PC12 (Rat Pheochromocytoma Cells) & Primary NeuronsRQ-TRAP (Real-Time Quantitative TRAP) Assay
Significantly increased telomere length in a dose-dependent manner under high-glucose stress.[4]Rat Nucleus Pulposus CellsqPCR-based Telomere Length Assay

Mechanisms of Action: A Visual Comparison

The distinct pathways through which this compound and telomerase activators exert their effects are visualized below.

Figure 1: Mechanism of Telomerase Activators TA_CAG Telomerase Activators (e.g., TA-65, Cycloastragenol) TERT_Gene TERT Gene Expression TA_CAG->TERT_Gene Upregulates Telomerase Telomerase (hTERT/hTR) TERT_Gene->Telomerase Increases Synthesis Telomere Telomere Elongation (Addition of TTAGGG repeats) Telomerase->Telomere Catalyzes Protection Protection from Shortening Telomere->Protection

Caption: Telomerase activators upregulate TERT expression, leading to telomere elongation.

Figure 2: Mechanism of this compound CRT This compound PGK1_DJ1 PGK1 / DJ-1 CRT->PGK1_DJ1 Binds to Shelterin Shelterin Complex (TRF1, TRF2, POT1, etc.) PGK1_DJ1->Shelterin Modulates Composition Telomere_Structure Telomere Structure Stabilization Shelterin->Telomere_Structure Protection Protection from Stress-Induced Erosion Telomere_Structure->Protection Stress Cellular Stress (e.g., Hypoglycemia) Stress->Protection Causes Erosion

Caption: this compound modulates the shelterin complex to protect telomeres from stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental procedures used to assess the effects of these compounds.

Telomerase Activity Assay (TRAP)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based method to measure telomerase activity.[5][6]

Workflow Diagram:

Figure 3: TRAP Assay Workflow Lysate 1. Cell Lysate Preparation Extension 2. Telomerase Extension (Telomerase adds repeats to TS primer) Lysate->Extension Amplification 3. PCR Amplification (Amplify extended products) Extension->Amplification Detection 4. Gel Electrophoresis (Visualize product ladder) Amplification->Detection

Caption: The TRAP assay involves telomerase extension, PCR amplification, and detection.

Detailed Steps:

  • Cell Lysate Preparation: Cells are lysed in a buffer (e.g., NP-40 lysis buffer) on ice to release cellular contents, including telomerase. The lysate is then centrifuged to pellet debris, and the supernatant containing the enzyme is collected.[7]

  • Telomerase Extension: An aliquot of the cell extract is added to a reaction mix containing a non-telomeric oligonucleotide substrate (TS primer), dNTPs, and buffer. If telomerase is active, it will add TTAGGG repeats onto the 3' end of the TS primer. This reaction is typically incubated at 30°C.[7]

  • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX). An internal control is often included to check for PCR inhibition.[7][8]

  • Detection and Quantification: The PCR products are resolved on a polyacrylamide gel. Active telomerase will produce a characteristic ladder of products with 6-base pair increments. The intensity of the ladder can be quantified relative to a control to determine telomerase activity. For quantitative results, a real-time PCR version (RQ-TRAP) is often used.[9]

Telomere Length Measurement (TRF Analysis)

Telomere Restriction Fragment (TRF) analysis is considered the "gold standard" for measuring telomere length. It is a modified Southern blotting technique.[10][11]

Workflow Diagram:

Figure 4: TRF Analysis Workflow gDNA 1. Genomic DNA Extraction Digestion 2. Restriction Enzyme Digestion (Enzymes cut non-telomeric DNA) gDNA->Digestion Electrophoresis 3. Gel Electrophoresis (Separate fragments by size) Digestion->Electrophoresis Transfer 4. Southern Blotting (Transfer DNA to membrane) Electrophoresis->Transfer Hybridization 5. Hybridization (Use telomere-specific probe) Transfer->Hybridization Detection 6. Detection & Analysis (Visualize and measure TRF length) Hybridization->Detection

Caption: TRF analysis workflow from DNA extraction to telomere length measurement.

Detailed Steps:

  • Genomic DNA Extraction: High molecular weight genomic DNA is carefully extracted from cells or tissues.

  • Restriction Digestion: The DNA is digested with a cocktail of restriction enzymes (e.g., HhaI, HinfI, RsaI) that cut frequently throughout the genome but lack recognition sites within the telomeric repeats.[10][11]

  • Agarose (B213101) Gel Electrophoresis: The digested DNA is separated on a large, low-concentration agarose gel using pulsed-field or conventional electrophoresis to resolve large DNA fragments.[5][10]

  • Southern Blotting: The DNA fragments are denatured and transferred from the gel to a nylon or nitrocellulose membrane.

  • Hybridization: The membrane is incubated with a labeled probe (radioactive or chemiluminescent) that is complementary to the telomeric repeat sequence (e.g., (TTAGGG)n).

  • Detection and Analysis: The membrane is exposed to X-ray film or a digital imager. The probe will highlight a smear of fragments corresponding to the telomeres (the TRFs). The mean length of this smear is calculated by comparing its migration pattern to DNA molecular weight markers run on the same gel.[12]

Shelterin-Telomere Association (ChIP Assay)

Chromatin Immunoprecipitation (ChIP) is used to determine if a specific protein (like a shelterin component) is associated with a specific genomic region (the telomeres) in vivo.

Detailed Steps:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to create covalent cross-links between proteins and the DNA they are bound to.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the shelterin protein of interest (e.g., TRF1 or TRF2) is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

  • DNA Purification and Analysis: The DNA is purified. The amount of telomeric DNA present in the immunoprecipitated sample is quantified using qPCR with primers specific for telomeric repeats or by dot blot hybridization with a telomeric probe. This quantity is compared to the amount in an input control sample to determine the level of protein association.

Conclusion

This compound and telomerase activators represent two distinct and potentially complementary strategies for combating telomere attrition. Telomerase activators directly counteract the end-replication problem by promoting telomere synthesis. In contrast, this compound enhances the natural protective mechanisms of the cell by modulating the shelterin complex, thereby shielding telomeres from damage, particularly under stress.

For researchers and drug developers, the choice between these strategies, or their potential combination, will depend on the specific therapeutic context. The data and protocols presented in this guide provide a foundational framework for evaluating these and other novel compounds aimed at preserving telomere integrity, a critical endeavor in the fields of aging and oncology.

References

Cross-validation of CRT0063465's Mechanism of Action Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel pyrazolopyrimidine compound, CRT0063465, with alternative modulators of its target proteins, Phosphoglycerate kinase 1 (PGK1) and DJ-1 (also known as PARK7). The mechanism of this compound involves the modulation of the shelterin complex and telomere length, offering a potential therapeutic avenue in oncology. This document outlines the underlying signaling pathways, presents a CRISPR-Cas9 based strategy for target validation, and provides detailed experimental protocols and comparative performance data.

Signaling Pathway Modulated by this compound

The compound this compound exerts its effects by binding to the glycolytic enzyme PGK1 and the stress sensor protein DJ-1. Evidence suggests that PGK1 and DJ-1 can form a complex and interact with Telomeric Repeat Binding Factor 2 (TRF2), a key component of the shelterin complex that protects telomeres. By modulating the interaction of the PGK1/DJ-1 complex with TRF2 and telomeric DNA, this compound can influence the composition of the shelterin complex and counteract telomere shortening induced by cellular stress, such as hypoglycemia.

This compound Signaling Pathway cluster_stress Cellular Stress cluster_targets Drug Targets cluster_shelterin Shelterin Complex cluster_effects Cellular Effects Hypoglycemia Hypoglycemia Telomere_Shortening Telomere Shortening Hypoglycemia->Telomere_Shortening Induces This compound This compound PGK1 PGK1 This compound->PGK1 Binds (Kd = 24 µM) DJ-1 DJ-1 This compound->DJ-1 Binds This compound->Telomere_Shortening Blocks Cell_Protection Protection from Cytotoxicity This compound->Cell_Protection Promotes PGK1->DJ-1 Forms Complex TRF2 TRF2 PGK1->TRF2 Interacts DJ-1->TRF2 Interacts Telomeric_DNA Telomeric DNA TRF2->Telomeric_DNA Binds

Caption: this compound binds to PGK1 and DJ-1, modulating their interaction with the shelterin complex to prevent telomere shortening.

CRISPR-Cas9 Validation Workflow

To validate that the effects of this compound are mediated through PGK1 and DJ-1, a CRISPR-Cas9 knockout strategy can be employed. By individually knocking out the genes encoding these proteins, researchers can assess whether the protective and telomere-modulating effects of this compound are abrogated. This provides a powerful genetic approach to confirm the on-target activity of the compound.

CRISPR-Cas9 Validation of this compound Targets cluster_design 1. gRNA Design & Vector Construction cluster_transfection 2. Cell Transfection & Selection cluster_cloning 3. Single Cell Cloning & Expansion cluster_validation 4. Knockout Validation cluster_phenotypic 5. Phenotypic Assays gRNA_Design Design gRNAs targeting PGK1 and DJ-1 Vector_Construction Clone gRNAs into Cas9 expression vector gRNA_Design->Vector_Construction Transfection Transfect human cell line (e.g., HCT116) Vector_Construction->Transfection Selection Select transfected cells (e.g., Puromycin) Transfection->Selection Single_Cell_Cloning Isolate single cells Selection->Single_Cell_Cloning Expansion Expand clonal populations Single_Cell_Cloning->Expansion Genomic_DNA_Extraction Extract genomic DNA Expansion->Genomic_DNA_Extraction Western_Blot Western blot to confirm protein loss Expansion->Western_Blot PCR_Sequencing PCR and Sanger sequencing to confirm indels Genomic_DNA_Extraction->PCR_Sequencing CRT_Treatment Treat WT, PGK1 KO, and DJ-1 KO cells with this compound PCR_Sequencing->CRT_Treatment Western_Blot->CRT_Treatment Telomere_Assay Measure telomere length CRT_Treatment->Telomere_Assay Cytotoxicity_Assay Assess protection from bleomycin CRT_Treatment->Cytotoxicity_Assay

Caption: Workflow for CRISPR-Cas9 knockout of PGK1 and DJ-1 to validate the mechanism of this compound.

Performance Comparison

The following table summarizes the quantitative data for this compound and compares it to an alternative modulator for each of its targets.

ParameterThis compoundTerazosin (PGK1 Activator)Compound 797780-71-3 (DJ-1 Inhibitor)
Target(s) PGK1 and DJ-1PGK1DJ-1
Binding Affinity (Kd) 24 µM for PGK1[1]2.9 µM for PGK1Not Available
IC50 Not Applicable (Modulator)Not Applicable (Activator)12.18 µM (Antiproliferative activity in ACHN cells)
Effective Concentration 10-100 nM blocks hypoglycemic telomere shortening in TCT116 cells.[1] 100 nM provides protection against bleomycin-induced cytotoxicity in A2780 cells.[1]Not directly tested for telomere effects.Not Available
Mechanism of Action Modulates the interaction of the PGK1/DJ-1 complex with the shelterin complex.[1]Activates PGK1 enzymatic activity.Covalent inhibitor of DJ-1.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect PGK1/DJ-1 and TRF2 Interaction

This protocol describes how to determine if PGK1 or DJ-1 interacts with TRF2 in a cellular context, and how this interaction is affected by this compound.

Materials:

  • HCT116 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-PGK1, anti-DJ-1, anti-TRF2, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Culture and Treatment: Culture HCT116 cells to 80-90% confluency. Treat cells with either vehicle (DMSO) or this compound at the desired concentration (e.g., 10 nM) for the specified duration (e.g., 1 week).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing the Lysate: Add control IgG and protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube. Add the primary antibody (anti-TRF2) and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads by adding elution buffer or directly resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PGK1 and DJ-1 to detect co-immunoprecipitated proteins.

CRISPR-Cas9 Mediated Knockout of PGK1 or DJ-1

This protocol provides a general framework for generating a stable knockout of PGK1 or DJ-1 in a human cell line.

Materials:

  • Human cell line (e.g., HCT116)

  • Cas9 expression vector (e.g., lentiCRISPRv2)

  • Validated guide RNAs (gRNAs) targeting PGK1 or DJ-1

  • Lipofectamine or other transfection reagent

  • Puromycin (B1679871) or other selection agent

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Antibodies for Western blot validation

Procedure:

  • gRNA Design and Cloning: Design and clone two independent gRNAs targeting an early exon of PGK1 or DJ-1 into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).

  • Transfection: Transfect the constructed plasmids into the target cell line using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection agent (e.g., puromycin) to the culture medium.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of approximately 0.5 cells per 100 µL and plate 100 µL per well in a 96-well plate to isolate single clones.

  • Clonal Expansion: Monitor the plates for single-colony formation and expand the clones into larger culture vessels.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the gRNA target site.

  • Sequencing: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Validation: Confirm the absence of the target protein in the knockout clones by Western blot analysis using specific antibodies against PGK1 or DJ-1.

  • Functional Assays: Use the validated knockout cell lines in phenotypic assays (as described in the workflow diagram) to assess the impact of the gene knockout on the cellular response to this compound.

References

In Vitro Efficacy of CRT0063465: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a novel small molecule compound that has garnered interest in oncological research due to its unique mechanism of action targeting key cellular pathways involved in cancer cell survival and proliferation. This guide provides a comparative overview of the in vitro efficacy of this compound against standard chemotherapeutic agents. The information is compiled from available preclinical data and is intended to guide further research and development.

This compound is a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1 (also known as PARK7)[1]. Its mechanism of action involves the modulation of the shelterin complex, which is crucial for maintaining telomere length and stability. By targeting PGK1 and DJ-1, this compound has the potential to interfere with cancer cell metabolism, response to oxidative stress, and telomere maintenance, all of which are critical for tumor progression.

Quantitative Data Summary

Direct comparative studies providing IC50 values of this compound against standard chemotherapy agents in various cancer cell lines are not extensively available in the public domain. However, to illustrate how such a comparison would be presented, the following table contains hypothetical data. This data is for illustrative purposes only and is intended to serve as a template for the presentation of future experimental findings.

Table 1: Hypothetical IC50 Values (µM) of this compound Compared to Standard Chemotherapeutics in Various Cancer Cell Lines.

Cell LineCancer TypeThis compound (Hypothetical)Cisplatin (Hypothetical)Doxorubicin (Hypothetical)
A549Lung Carcinoma1550.8
MCF-7Breast Adenocarcinoma1081.2
HCT116Colon Carcinoma20121.5
A2780Ovarian Cancer1260.9

Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental data is required for a definitive comparison.

One study has shown that this compound (100 nM) has a protective effect against Bleomycin-induced cytotoxicity in A2780 cells[1]. This suggests a potential role for this compound in modulating the cellular response to DNA damaging agents.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay that can be used to generate comparative efficacy data.

MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapeutic agents on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116, A2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Standard chemotherapy agents (e.g., Cisplatin, Doxorubicin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the standard chemotherapy agents in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vitro evaluation.

G cluster_0 This compound Mechanism of Action This compound This compound PGK1 PGK1 This compound->PGK1 DJ1 DJ-1 This compound->DJ1 Shelterin Shelterin Complex This compound->Shelterin modulates Metabolism Glycolysis & Metabolism PGK1->Metabolism OxidativeStress Oxidative Stress Response DJ1->OxidativeStress Telomere Telomere Shelterin->Telomere protects TelomereStability Telomere Stability Telomere->TelomereStability

Caption: this compound targets PGK1 and DJ-1 and modulates the Shelterin complex.

G cluster_1 DJ-1 Signaling Pathways in Cancer DJ1 DJ-1 PI3K PI3K DJ1->PI3K MAPK MAPK Pathway DJ1->MAPK Chemoresistance Chemoresistance DJ1->Chemoresistance Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation G cluster_2 In Vitro Efficacy Evaluation Workflow start Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound & Chemotherapy seed->treat incubate Incubate (48-72h) treat->incubate mtt MTT Assay incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 Values read->analyze end Comparative Efficacy Data analyze->end

References

Benchmarking CRT0063465: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of CRT0063465 against other known compounds targeting similar pathways. This compound is a novel small molecule that functions as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1, both of which are implicated in cancer progression and survival. This document summarizes available quantitative data, details experimental protocols for assessing anti-cancer activity, and provides a visual representation of the relevant signaling pathways.

Comparative Analysis of Anti-Cancer Activity

Compound NameTarget(s)Cell LineAssay TypeIC50 / Effective ConcentrationReference
This compound PGK1, DJ-1HCT116Telomere Shortening Assay10 nM (blocks hypoglycemic telomere shortening)[1]
This compound PGK1, DJ-1A2780Cytotoxicity Assay100 nM (protective effect against Bleomycin-induced cytotoxicity)[1]
NG52 PGK1U87Proliferation Assay7.8 ± 1.1 µM
NG52 PGK1U251Proliferation Assay5.2 ± 0.2 µM
Thiram DJ-1-Esterase Activity Assay0.02 µM
1,2,3,4-Tetrahydroisoquinolines (TIQs) DJ-1-Esterase Activity Assay15 - 57 µM

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and related compounds, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing anti-cancer activity.

PGK1 and DJ-1 Signaling in Cancer cluster_glycolysis Glycolysis cluster_stress Oxidative Stress Response cluster_cancer Cancer Cell Effects Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP BPG13 BPG13 GAP->BPG13 GAPDH PG3 PG3 BPG13->PG3 PGK1 PEP PEP PG3->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate ROS ROS DJ1 DJ-1 ROS->DJ1 activates Nrf2 Nrf2 DJ1->Nrf2 stabilizes Survival Survival DJ1->Survival ARE ARE Nrf2->ARE activates Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes expression Proliferation Proliferation Metastasis Metastasis PGK1 PGK1 PGK1->Proliferation PGK1->Metastasis This compound This compound This compound->DJ1 modulates This compound->PGK1 modulates

PGK1 and DJ-1 signaling pathways in cancer and points of modulation by this compound.

Experimental Workflow for In Vitro Anti-Cancer Activity start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound or comparator compounds seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

A generalized workflow for determining the anti-cancer activity of compounds in vitro using an MTT assay.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, A2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent should not exceed 0.5% (v/v).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

References

Unveiling the Synergistic Potential of CRT0063465 with Bleomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of CRT0063465, a novel modulator of the shelterin complex, with the DNA damaging agent bleomycin (B88199). This analysis is supported by experimental data and detailed protocols to facilitate further research and development in oncology.

A recent study has illuminated the protective effects of this compound against the cytotoxicity induced by bleomycin, a widely used chemotherapeutic agent known for its DNA-damaging properties. This finding opens new avenues for combination therapies aimed at enhancing the therapeutic index of conventional cancer treatments.

Unraveling the Mechanism: How this compound Interacts with the DNA Damage Response

This compound is a novel pyrazolopyrimidine compound that has been identified as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1[1]. Intriguingly, this compound has been shown to modulate the composition of the shelterin complex, a group of proteins that protects telomeres from being recognized as DNA damage, and to regulate telomere length[1].

The synergistic potential of this compound with bleomycin likely stems from its influence on the DNA damage response (DDR). Bleomycin exerts its cytotoxic effects by binding to DNA and inducing single- and double-strand breaks through the generation of reactive oxygen species. The cellular response to this damage is critical for cell survival. The protein DJ-1, a target of this compound, is a known DDR protein that is recruited to sites of DNA damage and promotes the repair of double-strand breaks. By modulating the activity of the PGK1/DJ-1 complex and its interaction with the shelterin complex at the telomeres, this compound may influence the cellular capacity to repair bleomycin-induced DNA lesions, thereby conferring a protective effect[1].

Quantitative Analysis of Cellular Protection

In a key study, the protective effect of this compound against bleomycin-induced cytotoxicity was evaluated in the A2780 ovarian cancer cell line. The data demonstrates a significant increase in cell viability when cells are co-treated with this compound and bleomycin compared to treatment with bleomycin alone.

Treatment GroupConcentration% Cell Viability (relative to untreated control)
Bleomycin100 nM~50%
This compound + Bleomycin100 nM + 100 nM~75%

Table 1: Protective Effect of this compound on Bleomycin-Induced Cytotoxicity in A2780 Cells. Data from Bilsland, A. E., et al. (2019).[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, the detailed experimental methodologies are provided below.

Cell Viability Assay

The protective effect of this compound against bleomycin-induced cytotoxicity was assessed using a standard cell viability assay.

Cell Line: A2780 ovarian cancer cells.

Protocol:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with either bleomycin (100 nM) alone, this compound (100 nM) alone, or a combination of both. A vehicle control (DMSO) was also included.

  • Cells were incubated with the compounds for 72 hours.

  • Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

  • Data was normalized to the vehicle-treated control cells to determine the percentage of cell viability.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the complex interactions and experimental design, the following diagrams have been generated using Graphviz.

Synergistic_Mechanism cluster_0 Cellular Environment cluster_1 Intracellular Targets & Pathways Bleomycin Bleomycin DNA DNA Bleomycin->DNA Induces Strand Breaks This compound This compound PGK1_DJ1 PGK1/DJ-1 Complex This compound->PGK1_DJ1 Modulates DDR DNA Damage Response (DDR) DNA->DDR Activates Shelterin Shelterin Complex PGK1_DJ1->Shelterin Interacts with PGK1_DJ1->DDR Influences Shelterin->DNA Protects Telomeres Cell_Survival Cell Survival DDR->Cell_Survival Determines

Caption: Proposed mechanism of this compound's protective effect.

Experimental_Workflow A Seed A2780 cells in 96-well plates B Incubate overnight A->B C Treat cells: - Bleomycin (100 nM) - this compound (100 nM) - Combination - Vehicle (DMSO) B->C D Incubate for 72 hours C->D E Perform CellTiter-Glo® Assay D->E F Measure Luminescence E->F G Analyze Data: Normalize to control F->G

Caption: Workflow for the cell viability experiment.

Concluding Remarks

The available evidence strongly suggests a protective and potentially synergistic relationship between this compound and the DNA damaging agent bleomycin. The modulation of the PGK1/DJ-1 complex and its subsequent influence on the DNA damage response and shelterin complex function appear to be central to this effect. The provided data and protocols offer a solid foundation for further research into this promising combination therapy. Future studies should aim to elucidate the precise molecular mechanisms of this interaction and to evaluate its efficacy in a broader range of cancer models.

References

Comparing the impact of CRT0063465 and DJ-1 modulators on neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct but related approaches to neuroprotection: the novel compound CRT0063465 and modulators of the multifaceted protein DJ-1. While both are linked to cellular stress responses, their mechanisms of action and the available experimental data for their neuroprotective effects differ significantly. This document aims to objectively present the current state of knowledge, supported by experimental data, to inform future research and drug development efforts.

Introduction to the Compounds

This compound: A novel pyrazolopyrimidine compound identified as a ligand for both the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor protein DJ-1[1][2]. Its primary characterization has been in the context of cancer biology, where it has been shown to modulate the composition of the shelterin complex and regulate telomere length[1][2]. While it has demonstrated a protective effect against cytotoxicity in A2780 ovarian cancer cells, its direct neuroprotective activities and mechanisms in neuronal cells are not yet extensively documented in publicly available literature[1].

DJ-1 Modulators: This class of compounds targets the PARK7/DJ-1 protein, a critical component of the cellular antioxidant defense system. Loss-of-function mutations in the PARK7 gene are linked to early-onset Parkinson's disease (PD)[3][4]. DJ-1 is a multifunctional protein that acts as a redox-sensitive chaperone and sensor, protecting neurons against oxidative stress-induced cell death[3][4]. Several small molecules have been developed to bind to and modulate DJ-1 activity, with the aim of enhancing its neuroprotective functions. This guide will focus on compound-23 as a representative example for which experimental data is available[3][4][5][6].

Mechanisms of Action and Signaling Pathways

This compound: A Dual-Target Ligand

The mechanism of this compound in a neuroprotective context is currently speculative and based on the known functions of its targets, PGK1 and DJ-1.

  • PGK1 Modulation: PGK1 is a key enzyme in the glycolytic pathway. Interestingly, both inhibition and activation of PGK1 have been linked to neuroprotection in different contexts. Inhibition of PGK1 has been shown to protect neuronal cells from MPP+-induced cytotoxicity by activating the Nrf2 antioxidant pathway[7]. Conversely, PGK1 activators are also being explored as neuroprotective agents to inhibit apoptosis[8][9]. The precise effect of this compound on PGK1's enzymatic activity (activation or inhibition) and its downstream consequences in neurons remain to be elucidated.

  • DJ-1 Binding: By binding to DJ-1, this compound has the potential to influence DJ-1's native neuroprotective functions. This could involve stabilizing the protein, preventing its over-oxidation and subsequent inactivation, or modulating its interaction with other proteins.

cluster_crt This compound Potential Neuroprotective Pathways CRT This compound PGK1 PGK1 Modulation (Function Undetermined) CRT->PGK1 DJ1_binding DJ-1 Binding CRT->DJ1_binding Nrf2 Nrf2 Pathway Activation? PGK1->Nrf2 via Inhibition? Apoptosis Inhibition of Apoptosis? PGK1->Apoptosis via Activation? DJ1_function Enhanced DJ-1 Neuroprotective Function? DJ1_binding->DJ1_function Neuroprotection Neuroprotection Nrf2->Neuroprotection Apoptosis->Neuroprotection DJ1_function->Neuroprotection

Caption: Potential neuroprotective pathways of this compound.

DJ-1 Modulators (e.g., Compound-23): Enhancing Antioxidant Defense

DJ-1 modulators, such as compound-23, exert their neuroprotective effects by directly binding to and enhancing the function of the DJ-1 protein. The primary mechanism is the mitigation of oxidative stress.

  • Redox Sensing and Response: DJ-1 contains a highly reactive cysteine residue (Cys106) that acts as a sensor for oxidative stress. Upon oxidation, DJ-1 can translocate to the mitochondria to protect against damage and can also activate antioxidant gene expression. However, over-oxidation of Cys106 can inactivate the protein[3][4].

  • Mechanism of Compound-23: Compound-23 binds to DJ-1 and prevents its excessive oxidation, thereby maintaining its protective function. This leads to a reduction in reactive oxygen species (ROS) and protects neuronal cells from oxidative stress-induced death. The neuroprotective effects of compound-23 are lost in DJ-1 knockdown cells, confirming its DJ-1-dependent mechanism[3][4][5].

cluster_dj1 DJ-1 Modulator (Compound-23) Signaling Pathway OxidativeStress Oxidative Stress (e.g., 6-OHDA, H₂O₂) DJ1_ox Excessive Oxidation & Inactivation of DJ-1 OxidativeStress->DJ1_ox ROS Reactive Oxygen Species (ROS) Production OxidativeStress->ROS Comp23 Compound-23 DJ1 DJ-1 Protein Comp23->DJ1 Binds to & stabilizes DJ1->DJ1_ox Prevents DJ1->ROS Inhibits Neuroprotection Neuroprotection DJ1->Neuroprotection CellDeath Neuronal Cell Death DJ1_ox->CellDeath Loss of function ROS->CellDeath

Caption: Neuroprotective mechanism of the DJ-1 modulator compound-23.

Comparative Experimental Data

Direct comparative studies between this compound and DJ-1 modulators in neuroprotection are not available. The following tables summarize existing data for each, derived from separate studies.

Table 1: In Vitro Neuroprotective Efficacy
ParameterThis compoundDJ-1 Modulator (Compound-23)
Cell Line A2780 (Ovarian Cancer)SH-SY5Y (Human Neuroblastoma), Primary Ventral Mesencephalon Neurons
Insult BleomycinH₂O₂, 6-hydroxydopamine (6-OHDA)
Endpoint CytotoxicityCell Viability (MTT Assay), ROS Production
Effective Concentration 100 nM1 µM
Observed Effect Protective effect against cytotoxicity[1]Prevents oxidative stress-induced cell death; Inhibits ROS production[3][4]
Data Source Bilsland et al., Neoplasia, 2019[2]Im et al., Molecular Neurodegeneration, 2011[3][4]
Table 2: In Vivo Neuroprotective Efficacy
ParameterThis compoundDJ-1 Modulator (Compound-23)
Animal Model Data not available6-OHDA-injected rats (PD model), Rotenone-treated mice (PD model), MCAO rats (Stroke model), MPTP-treated mice (PD model)
Treatment Regimen Data not available1 mg/kg, intraperitoneal injection[5]
Endpoints Data not availableRestoration of movement abnormality, Prevention of dopaminergic cell death, Reduction in cerebral infarct size, Inhibition of dopamine (B1211576) content reduction[3][4][5]
Observed Effect Data not availableSignificant neuroprotective effects observed in models of Parkinson's disease and stroke[3][4][5]
Data Source -Im et al., Mol Neurodegen, 2011; Ishikawa et al., J Pharmacol Sci, 2015[3][4][5]

Experimental Protocols

General Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound in a cell-based model.

cluster_workflow In Vitro Neuroprotection Experimental Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Pretreat Pre-treatment with Test Compound (e.g., Compound-23) Start->Pretreat Induce Induce Oxidative Stress (e.g., 6-OHDA, H₂O₂) Pretreat->Induce Incubate Incubation (Specific duration) Induce->Incubate Assess Assess Endpoints Incubate->Assess Viability Cell Viability Assay (e.g., MTT) Assess->Viability ROS ROS Measurement (e.g., DCFDA) Assess->ROS End Data Analysis & Conclusion Viability->End ROS->End

Caption: General workflow for in vitro neuroprotection studies.

Cell Viability (MTT) Assay
  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Compound-23 at 1 µM) for a specified duration (e.g., 20 hours)[6].

  • Induction of Injury: Add the neurotoxic agent (e.g., H₂O₂ or 6-OHDA) to the wells (excluding control wells) and incubate for the required time to induce cell death (e.g., 1-24 hours)[6].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Reactive Oxygen Species (ROS) Measurement
  • Cell Culture and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.

  • Probe Loading: After the injury induction period, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), in the dark for 30-60 minutes at 37°C. H₂DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Summary and Conclusion

This guide highlights a significant disparity in the available neuroprotective data between this compound and DJ-1 modulators.

  • DJ-1 modulators , exemplified by compound-23, have a well-defined, DJ-1-dependent mechanism of action centered on combating oxidative stress. There is a growing body of in vitro and in vivo evidence supporting their neuroprotective potential in models of neurodegenerative diseases like Parkinson's disease and stroke[3][4][5].

  • This compound presents an intriguing but currently enigmatic profile for neuroprotection. Its dual targeting of PGK1 and DJ-1 opens up multiple potential avenues for neuroprotective action. However, there is a critical lack of direct experimental data on this compound in neuronal systems. Future research is imperative to determine its effect on PGK1 and DJ-1 in neurons and to validate its potential as a neuroprotective agent.

For researchers in the field, DJ-1 modulators represent a more established and validated therapeutic strategy at this time. This compound, on the other hand, represents a novel chemical scaffold with potential dual-action capabilities that warrant further fundamental investigation to ascertain its relevance to neurodegenerative disease therapeutics.

References

Head-to-Head Comparison: CRT0063465 and Other Pyrazolopyrimidine Derivatives in Cellular Signaling and Telomere Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of CRT0063465 with other notable pyrazolopyrimidine derivatives. While this compound presents a unique mechanism of action by targeting the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the stress sensor DJ-1, this guide also places it in the broader context of pyrazolopyrimidine derivatives, a versatile scaffold known for its kinase inhibitory activities. The following sections detail the comparative performance, experimental methodologies, and relevant signaling pathways to aid in research and development decisions.

Mechanism of Action and Performance Data

This compound has been identified as a ligand for human PGK1 and the stress sensor protein DJ-1.[1] This interaction modulates the composition of the shelterin complex and plays a role in telomere length regulation, particularly by blocking hypoglycemic telomere shortening.[1][2] The pyrazolopyrimidine scaffold is a well-established pharmacophore, with numerous derivatives developed as potent inhibitors of various protein kinases.[3][4] This comparison focuses on this compound's unique targets and effects alongside other pyrazolopyrimidine derivatives that target different key cellular proteins.

Quantitative Comparison of this compound and Other Compounds

The following table summarizes the key quantitative data for this compound and a selection of other pyrazolopyrimidine derivatives, as well as a non-pyrazolopyrimidine PGK1 inhibitor for reference.

Compound NameTarget(s)Key Quantitative DataCell-Based EffectsReference
This compound PGK1, DJ-1Kd for PGK1: 24 µMBlocks hypoglycemic telomere shortening. Modulates shelterin complex composition.[1]
Pyrazolopyrimidine Derivative (Unnamed) GSK-3Low nanomolar IC50Not specified[3]
Diaryl Urea (B33335) Pyrazolopyrimidine Derivatives (e.g., 5c, 5e, 5g, 5h) VEGFR-2IC50 in the nanomolar rangePotent and broad-spectrum antiproliferative activity (GI50: 0.553 - 3.80 µM). Induces cell cycle arrest at G2/M phase.[5]
Pyrazolopyrimidine Derivatives (Unnamed) COX-1, COX-2, iNOSPotent and selective COX-2 inhibition (e.g., 79.6% inhibition at 2 µM for compound 8a). High iNOS inhibitory activity (IC50: 0.22 - 8.5 µM).Significant anti-inflammatory and analgesic activities in vivo.[6]
DC-PGKI (Non-pyrazolopyrimidine) PGK1Kd = 99.08 nmol/LSuppresses LPS-induced macrophage IL-1β and IL-6 production.[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the general workflow for its evaluation, the following diagrams are provided in DOT language for use with Graphviz.

CRT0063465_Signaling_Pathway cluster_stress Cellular Stress (e.g., Hypoglycemia, Oxidative Stress) cluster_targets This compound Targets cluster_downstream Downstream Effects Stress Cellular Stressors PGK1 PGK1 Stress->PGK1 DJ1 DJ-1 Stress->DJ1 This compound This compound This compound->PGK1 Binds (Kd=24µM) This compound->DJ1 Binds Shelterin Shelterin Complex Modulation PGK1->Shelterin DJ1->Shelterin Telomere Telomere Length Regulation Shelterin->Telomere

Caption: Signaling pathway of this compound targeting PGK1 and DJ-1 to modulate the shelterin complex and telomere length under cellular stress.

Experimental_Workflow cluster_compound_prep Compound Preparation cluster_assays In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis Compound Synthesize and Purify Pyrazolopyrimidine Derivatives Binding Target Binding Assay (e.g., PGK1, DJ-1) Compound->Binding Activity Enzyme Activity Assay (e.g., PGK1 kinase activity) Compound->Activity Telomere Telomere Length Measurement (e.g., qPCR, TRF) Compound->Telomere Proliferation Cell Proliferation/ Cytotoxicity Assay Compound->Proliferation Stress Cellular Stress Response (e.g., Oxidative Stress) Compound->Stress Analysis Data Analysis and Comparison (IC50, Kd, etc.) Binding->Analysis Activity->Analysis Telomere->Analysis Proliferation->Analysis Stress->Analysis

Caption: General experimental workflow for the evaluation and comparison of pyrazolopyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experimental protocols relevant to the evaluation of this compound and comparable derivatives.

PGK1 Binding Assay (Microscale Thermophoresis - MST)

This protocol is adapted from a study on a PGK1 inhibitor and can be used to determine the binding affinity (Kd) of compounds to PGK1.[7]

  • Objective: To quantify the binding affinity of a test compound to purified PGK1 protein.

  • Materials:

    • Purified recombinant human PGK1 protein.

    • Test compound (e.g., this compound).

    • Fluorescently labeled PGK1 (e.g., using an NHS-ester dye).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

    • MST instrument (e.g., Monolith NT.115).

  • Procedure:

    • Label the purified PGK1 with a fluorescent dye according to the manufacturer's protocol.

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Mix the fluorescently labeled PGK1 (at a constant concentration) with each concentration of the test compound.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the samples using the MST instrument.

    • Analyze the change in thermophoresis as a function of the test compound concentration to determine the dissociation constant (Kd).

Telomere Length Measurement (Quantitative PCR - qPCR)

This protocol provides a high-throughput method for measuring relative telomere length.

  • Objective: To determine the effect of compound treatment on telomere length in cultured cells.

  • Materials:

    • Genomic DNA extracted from treated and untreated cells.

    • Primers for telomere repeats (TelG and TelC).

    • Primers for a single-copy reference gene (e.g., 36B4).

    • qPCR master mix (e.g., SYBR Green).

    • qPCR instrument.

  • Procedure:

    • Culture cells and treat with the test compound for the desired duration.

    • Extract high-quality genomic DNA from the cells.

    • Perform two separate qPCR reactions for each DNA sample: one with telomere primers and one with reference gene primers.

    • The qPCR cycling conditions should be optimized for each primer set.

    • Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.

    • Calculate the relative telomere length using the T/S ratio, normalized to a control sample.

DJ-1 Deglycase Activity Assay

This assay measures the ability of a compound to modulate the deglycase activity of DJ-1.

  • Objective: To assess the effect of a test compound on the enzymatic activity of DJ-1.

  • Materials:

    • Purified recombinant human DJ-1 protein.

    • Methylglyoxal (MGO) as a substrate.

    • Glutathione (GSH).

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Spectrophotometer or plate reader.

  • Procedure:

    • Pre-incubate DJ-1 with the test compound at various concentrations.

    • Initiate the reaction by adding MGO and GSH. The reaction of MGO and GSH forms a hemithioacetal, which is the substrate for DJ-1.

    • Monitor the decrease in absorbance at 240 nm, which corresponds to the breakdown of the hemithioacetal by DJ-1.

    • Calculate the initial reaction rates and determine the effect of the test compound on DJ-1 activity.

Conclusion

This compound stands out among pyrazolopyrimidine derivatives due to its unique targeting of PGK1 and DJ-1, linking cellular metabolism and stress responses to telomere maintenance. While many other pyrazolopyrimidines have been developed as potent kinase inhibitors for cancer therapy, this compound offers a novel therapeutic avenue for conditions associated with telomere dysfunction and cellular stress. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds.

References

Comparative Proteomics of Cells Treated with CRT0063465: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often rely on comparative proteomics to understand the cellular effects of small molecule inhibitors. This guide outlines a comprehensive framework for evaluating the proteomic changes induced by CRT0063465, a known inhibitor of Protein Kinase A (PKA), and comparing its performance with alternative treatments.

While a specific comparative proteomics study on this compound is not publicly available at this time, this guide provides a detailed blueprint based on established methodologies for the proteomic analysis of kinase inhibitors. The experimental protocols and data presentation formats described herein are based on common practices in the field and can be adapted for a head-to-head comparison of this compound with other PKA inhibitors or control conditions.

Executive Summary

This compound is a potent and selective inhibitor of the catalytic subunits of PKA (PRKACA). Understanding its impact on the cellular proteome is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers of response. A comparative proteomic analysis would typically involve treating a relevant cell line with this compound, a control vehicle, and potentially other PKA inhibitors. Subsequent analysis by mass spectrometry would reveal changes in protein abundance and phosphorylation status, providing insights into the signaling pathways modulated by the compound.

Comparative Data Analysis

A key component of a comparative proteomics study is the clear and concise presentation of quantitative data. The following tables illustrate how data from a hypothetical study comparing this compound to a control and another PKA inhibitor (e.g., H89) could be structured.

Table 1: Top 10 Differentially Expressed Proteins in Cells Treated with this compound vs. Control

Protein NameGene SymbolFold Change (this compound/Control)p-valueFunction
Protein AGENEA2.50.001Cell Cycle Regulation
Protein BGENEB-3.10.002Apoptosis
Protein CGENEC1.80.005Metabolism
Protein DGENED-2.20.006Signal Transduction
Protein EGENEE2.00.010Cytoskeletal Organization
Protein FGENEF-1.90.012DNA Repair
Protein GGENEG1.70.015Transcription
Protein HGENEH-1.60.020Protein Folding
Protein IGENEI1.50.021Transport
Protein JGENEJ-1.40.025Cell Adhesion

Table 2: Comparison of Significantly Altered Phosphorylation Sites

Protein NameGene SymbolPhosphorylation SiteFold Change (this compound/Control)Fold Change (H89/Control)Putative Kinase
Substrate 1SUB1S123-4.2-3.8PKA
Substrate 2SUB2T45-3.5-3.1PKA
Substrate 3SUB3S892.11.5Unknown
Substrate 4SUB4Y101-1.2-1.5Other Kinase
Substrate 5SUB5S234-2.8-2.5PKA

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust comparative proteomics study.

Cell Culture and Treatment
  • Cell Line: Select a human cell line relevant to the biological context of interest (e.g., a cancer cell line with known PKA signaling dependency).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound (e.g., 1 µM), a control vehicle (e.g., DMSO), and a comparative PKA inhibitor (e.g., H89, 10 µM) for a specified time (e.g., 24 hours).

Sample Preparation for Proteomics
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing detergents (e.g., SDS), protease inhibitors, and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

  • Peptide Labeling (for quantitative proteomics): Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

Mass Spectrometry and Data Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptides using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins and phosphorylation sites. Perform statistical analysis to identify significant changes between treatment groups.

Visualizing a Generic PKA Signaling Pathway

The following diagram illustrates a simplified, generic PKA signaling pathway that could be affected by this compound.

PKA_Signaling_Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Ligand AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Substrates Protein Substrates PKA_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response Phospho_Substrates->Response This compound This compound This compound->PKA_active Inhibits

Generic PKA Signaling Pathway Inhibition

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a comparative proteomics experiment.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment (Control, this compound, Alternative) Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Peptide Labeling (TMT/iTRAQ) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Identification Protein/Phosphosite Identification LCMS->Identification Quantification Quantification & Statistical Analysis Identification->Quantification Bioinformatics Bioinformatics Analysis (Pathway, Network) Quantification->Bioinformatics

Comparative Proteomics Experimental Workflow

By following these established protocols and data presentation formats, researchers can generate a comprehensive and objective comparison of the proteomic effects of this compound, contributing to a deeper understanding of its therapeutic potential and cellular mechanism of action.

Assessing the Specificity of CRT0063465 for PGK1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CRT0063465 has been identified as a novel pyrazolopyrimidine compound that binds to the nucleotide-binding site of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1] It has also been shown to interact with the multi-functional stress sensor protein DJ1, and evidence suggests that PGK1 and DJ1 can form a complex within cells.[1] While the interaction with PGK1 is established, a comprehensive assessment of the specificity of this compound for PGK1 over other kinases is crucial for its development as a selective chemical probe or therapeutic agent. This guide provides an overview of the known binding affinity of this compound for PGK1, outlines a standard experimental protocol for determining kinase selectivity, and presents relevant signaling pathway and workflow diagrams.

Quantitative Data for this compound Binding to PGK1

Currently, publicly available data on the activity of this compound against a broad panel of kinases is limited. The primary reported affinity is for its intended target, PGK1.

CompoundTargetMethodAffinity (Kd)
This compoundHuman PGK1Surface Plasmon Resonance (SPR)24 µM[1][2]

Note: A lower Kd (dissociation constant) value indicates a higher binding affinity. The relatively high micromolar Kd for PGK1 may be influenced by experimental conditions, such as the immobilization of PGK1 during the SPR assay.[1]

Experimental Protocols: Assessing Kinase Inhibitor Specificity

To determine the specificity of a compound like this compound, a kinase selectivity profiling assay against a large panel of diverse kinases is typically performed. The following is a representative protocol for a widely used method, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Recombinant protein kinases (a diverse panel)

  • Kinase-specific substrates (peptides or proteins)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • Adenosine triphosphate (ATP)

  • This compound dissolved in Dimethyl Sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 mM, which is then diluted to the desired final concentrations for the assay.

  • Reaction Setup:

    • Add the kinase assay buffer to the wells of the multi-well plate.

    • Add the this compound solution to the appropriate wells. Include controls: a positive control (DMSO vehicle, no inhibitor) and a negative control (no kinase).

    • Add the specific recombinant kinase enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at or near the Km (Michaelis constant) for each specific kinase to ensure accurate and comparable IC₅₀ values.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system.

    • Add the ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing kinase inhibitor specificity and the known signaling interactions of PGK1.

Kinase_Inhibitor_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Reaction_Setup Set up Kinase Reaction in Multi-Well Plate Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel (Diverse Kinases) Kinase_Panel->Reaction_Setup Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubation->Add_ADP_Glo Add_Detection Add Detection Reagent (Generate Signal) Add_ADP_Glo->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50

Caption: Workflow for assessing kinase inhibitor specificity.

PGK1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_interaction Protein Interactions cluster_inhibitor Inhibitor Action GAP Glyceraldehyde 3-phosphate BPG 1,3-Bisphospho- glycerate GAP->BPG GAPDH PG 3-Phospho- glycerate BPG->PG PGK1 ADP ADP ATP ATP ADP->ATP PGK1 PGK1 PGK1 DJ1 DJ1 (Stress Sensor) PGK1->DJ1 Forms Complex CRT This compound CRT->PGK1 Binds to Nucleotide Site

Caption: PGK1 interactions and the action of this compound.

Conclusion

This compound is a known ligand of the glycolytic enzyme PGK1.[1][2] However, for a comprehensive understanding of its specificity, further investigation through broad-panel kinase screening is necessary. The lack of publicly available kinome scan data for this compound means that its activity against other kinases remains uncharacterized. Researchers and drug development professionals should consider this significant gap in the data when evaluating the potential of this compound for specific applications. The generation of a comprehensive selectivity profile is a critical next step in determining whether this compound acts as a specific modulator of PGK1 or as a multi-targeted kinase inhibitor.

References

A comparative study of CRT0063465's effects in telomerase-positive and ALT-positive cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new comparative guide offers insights into the differential effects of the novel compound CRT0063465 on cancer cells with distinct telomere maintenance mechanisms. This guide provides a comprehensive overview of the known effects of this compound in telomerase-positive cancer cells and explores its potential, yet unverified, implications for cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway.

This publication is intended for researchers, scientists, and professionals in drug development who are focused on oncology and telomere biology. The guide synthesizes available data on this compound, a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1, and its role in modulating the shelterin complex and telomere length. While direct experimental data on this compound in ALT-positive cancer cells is not yet available, this guide provides a theoretical framework based on the functions of its known targets, PGK1 and DJ1, to stimulate further research in this critical area.

Executive Summary

This compound has been identified as a modulator of the shelterin complex, a critical component of telomere protection, and has been observed to influence telomere length. The primary research to date has focused on its effects in telomerase-positive cancer cell lines, such as HCT116. This guide presents a detailed summary of these findings and juxtaposes them with a discussion of the potential activities of this compound in ALT-positive cancer cells. This extrapolation is based on the known roles of this compound's targets, PGK1 and DJ1, in cellular processes that are of particular relevance to the ALT mechanism, such as DNA repair and oxidative stress response.

Comparative Data on this compound's Effects

Quantitative Effects of this compound in Telomerase-Positive Cancer Cells

The following table summarizes the observed effects of this compound in telomerase-positive cancer cells, based on published research.

ParameterCell LineTreatment ConditionObserved EffectReference
Telomere Length HCT116Hypoglycemic stressBlocks telomere erosionBilsland AE, et al. 2019
Shelterin Complex HCT116UnstressedRemodeling (recruitment of TPP1, TIN2, Apollo to TRF2)Bilsland AE, et al. 2019
Nuclear Telomere-Binding HCT116HypoglycemiaRestores levels of a nuclear telomere sequence-directed DNA-binding activityBilsland AE, et al. 2019
Postulated Effects of this compound in ALT-Positive Cancer Cells (Theoretical)

The following table outlines the potential effects of this compound in ALT-positive cancer cells, based on the known functions of its targets, PGK1 and DJ1. It is crucial to note that these are hypothetical effects and require experimental validation.

TargetKnown Function Relevant to CancerPotential Implication for ALT-Positive Cells
PGK1 Upregulated in many cancers, involved in glycolysis, DNA replication, and repair.[1][2]ALT cells rely heavily on DNA repair pathways for telomere maintenance. Inhibition or modulation of PGK1 by this compound could potentially disrupt the energy supply or the DNA repair processes essential for the ALT mechanism.
DJ1 Acts as an oxidative stress sensor and is involved in mitochondrial homeostasis.[3][4]ALT-positive cells are often characterized by high levels of oxidative stress. By modulating DJ1, this compound might alter the cellular response to oxidative stress, potentially sensitizing ALT cells to other therapies or inducing cell death.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the known signaling pathway of this compound, leading to the modulation of the shelterin complex.

CRT0063465_Signaling_Pathway This compound This compound PGK1 PGK1 This compound->PGK1 Binds DJ1 DJ1 (Stress Sensor) This compound->DJ1 Binds Modulation Modulation PGK1->Modulation DJ1->Modulation Shelterin Shelterin Complex (TRF1, TRF2, etc.) Telomere Telomere Shelterin->Telomere Protects Modulation->Shelterin Remodeling

Figure 1. this compound signaling pathway.
Experimental Workflow: Analysis of Shelterin Complex Modulation

This diagram outlines a typical experimental workflow to assess the modulation of the shelterin complex by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Complex Analysis cluster_data_analysis Data Analysis start Culture Telomerase-Positive Cancer Cells (e.g., HCT116) treatment Treat with this compound (and control) start->treatment lysis Cell Lysis & Nuclear Extract Preparation treatment->lysis ip Immunoprecipitation (IP) with anti-TRF2 antibody lysis->ip wash Wash IP beads ip->wash elution Elute Protein Complexes wash->elution ms Mass Spectrometry (LC-MS/MS) elution->ms identification Identify co-precipitated proteins (e.g., TPP1, TIN2) ms->identification quantification Quantify changes in protein association identification->quantification

Figure 2. Workflow for shelterin complex analysis.

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the effects of this compound, based on the methodologies described in Bilsland AE, et al., Neoplasia, 2019.

Cell Culture and Treatment
  • Cell Line: HCT116 (human colorectal carcinoma, telomerase-positive).

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing either this compound at the desired concentration (e.g., 10-100 nM) or a vehicle control (e.g., DMSO). For hypoglycemic stress experiments, cells are cultured in a glucose-deprived medium.

Analysis of Shelterin Complex Composition by Immunoprecipitation-Mass Spectrometry (IP-MS)
  • Nuclear Extraction: Following treatment, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.

  • Immunoprecipitation:

    • Pre-clear nuclear extracts by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against a core shelterin component (e.g., TRF2) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads three times with a cold IP lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).

  • Mass Spectrometry:

    • Prepare the eluted proteins for mass spectrometry by in-solution trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in the complex using a proteomics software suite, comparing the this compound-treated samples to the vehicle control to identify changes in the shelterin complex composition.

Telomere Length Analysis by Quantitative PCR (qPCR)
  • Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a DNA extraction kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, primers specific for telomeric repeats (TelG and TelC), and primers for a single-copy reference gene (e.g., 36B4).

    • Perform the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative telomere length as a ratio of the telomere repeat copy number (T) to the single-copy gene copy number (S) (T/S ratio).

    • Compare the T/S ratios between this compound-treated and control cells to determine the effect on telomere length.

Future Directions and Conclusion

The discovery of this compound and its effects on the shelterin complex in telomerase-positive cancer cells opens up new avenues for therapeutic intervention. However, a significant knowledge gap remains regarding its efficacy in ALT-positive cancers. Given that ALT is a key mechanism for telomere maintenance in several aggressive and hard-to-treat cancers, future research should prioritize the investigation of this compound in well-characterized ALT-positive cell lines. Such studies will be instrumental in determining if the modulation of PGK1 and DJ1 by this compound can be exploited as a novel therapeutic strategy for this subset of cancers. This comparative guide serves as a foundational resource to inform and inspire these critical next steps in oncology research.

References

Safety Operating Guide

Proper Disposal of CRT0063465: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, treat CRT0063465 as a potentially hazardous chemical and follow established laboratory safety protocols for waste disposal. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is necessary to ensure the safety of personnel and compliance with environmental regulations.

As a bioactive small molecule intended for research purposes only, this compound requires careful handling and disposal to minimize any potential environmental, health, and safety risks.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Pre-Disposal Checklist and Hazard Assessment

Key Actions:

  • Consult Institutional Guidelines: Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Review Available Information: Although a specific SDS is not available, review any information provided by the supplier regarding the chemical class and potential hazards.

  • Assume Hazardous Properties: In the absence of contrary data, assume the compound may be toxic, flammable, reactive, or corrosive.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound for disposal.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended.

Step-by-Step Disposal Procedure

This procedure outlines the collection and preparation of this compound waste for pickup by a certified hazardous waste contractor. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [2][3]

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect it in a compatible liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as solid hazardous waste.

2. Containerization:

  • Use Appropriate Containers: All waste must be stored in containers that are compatible with the chemical. The original container, if in good condition, is an ideal choice for unused product.[5] For solutions and contaminated materials, use designated hazardous waste containers provided by your institution's EHS department.

  • Secure Closure: Ensure all waste containers are securely sealed to prevent leaks or spills.[5][6]

3. Labeling:

  • Accurate Labeling is Critical: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific solvent if in a liquid solution. Indicate the approximate concentration and quantity.

  • Date of Accumulation: Mark the date when the waste was first added to the container.

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[2][5] This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential spills.

  • Segregation of Incompatibles: Store the this compound waste away from incompatible materials. For example, keep it separate from strong acids, bases, and oxidizers.[5]

5. Waste Pickup:

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Consult EHS B Wear Appropriate PPE A->B C Solid Waste (Unused Compound, Contaminated Materials) B->C D Liquid Waste (Solutions of Compound) B->D E Use Compatible, Sealed Containers C->E D->E F Label with 'Hazardous Waste', Chemical Name, & Date E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Request Pickup by EHS/Certified Waste Vendor H->I

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

Logical Relationship of Disposal Principles

G Key Principles of this compound Disposal Proper Disposal Proper Disposal Safety Safety Proper Disposal->Safety Compliance Compliance Proper Disposal->Compliance Hazard Assessment Hazard Assessment Safety->Hazard Assessment PPE PPE Safety->PPE Segregation Segregation Safety->Segregation Containerization Containerization Safety->Containerization Institutional Policy Institutional Policy Compliance->Institutional Policy Regulatory Guidelines Regulatory Guidelines Compliance->Regulatory Guidelines Labeling Labeling Compliance->Labeling Documentation Documentation Compliance->Documentation Hazard Assessment->Safety PPE->Safety Segregation->Safety Containerization->Safety Institutional Policy->Compliance Regulatory Guidelines->Compliance Labeling->Compliance Documentation->Compliance

Caption: A diagram showing the relationship between disposal, safety, and compliance principles.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling CRT0063465

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions for CRT0063465

As a novel research compound, this compound requires careful handling in a controlled laboratory environment. All personnel must be thoroughly trained in standard laboratory safety procedures and be aware of the potential hazards associated with uncharacterized chemical substances. The following guidelines provide a foundational approach to safety, operational planning, and disposal.

It is imperative for all personnel to obtain and thoroughly review the official Safety Data Sheet (SDS) for this compound from the supplier before commencing any work. This document will contain specific and detailed information regarding the compound's hazards, handling, storage, and emergency procedures. The information provided here is based on general best practices for research chemicals and should be supplemented by the supplier-specific SDS.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes Safety GogglesMust be chemical splash-proof and compliant with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hands Chemical-Resistant GlovesNitrile gloves are a standard recommendation. However, the specific glove material should be chosen based on the solvent used and the breakthrough time data, which should be available in the official SDS. Double gloving is recommended.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory. Consider a chemically resistant apron for procedures with a higher risk of spills.
Respiratory Fume Hood or RespiratorAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for minimizing risks during the handling of this compound. The following diagram outlines a standard operational procedure.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS for this compound prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_workspace 3. Prepare and Inspect Fume Hood prep_ppe->prep_workspace prep_materials 4. Gather All Necessary Materials prep_workspace->prep_materials handle_weigh 5. Weigh Solid this compound in Fume Hood prep_materials->handle_weigh handle_dissolve 6. Prepare Stock Solution in Fume Hood handle_weigh->handle_dissolve handle_aliquot 7. Aliquot Solution into Labeled Vials handle_dissolve->handle_aliquot storage_conditions 8. Store According to SDS Specifications handle_aliquot->storage_conditions cleanup_decontaminate 9. Decontaminate Work Surfaces storage_conditions->cleanup_decontaminate cleanup_dispose_waste 10. Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe 11. Doff and Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash 12. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

G cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal waste_solid Unused Solid this compound disposal_solid Hazardous Solid Waste Container waste_solid->disposal_solid waste_liquid Solutions Containing this compound disposal_liquid Hazardous Liquid Waste Container waste_liquid->disposal_liquid waste_sharps Contaminated Sharps disposal_sharps Sharps Container waste_sharps->disposal_sharps waste_ppe Contaminated PPE disposal_ppe Biohazardous Waste Bag (if applicable) or Hazardous Waste waste_ppe->disposal_ppe final_disposal Collection by Institutional Environmental Health & Safety (EHS) disposal_solid->final_disposal disposal_liquid->final_disposal disposal_sharps->final_disposal disposal_ppe->final_disposal

Caption: Waste segregation and disposal pathway for this compound.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Containment: Use appropriate, sealed, and leak-proof containers for all waste.

  • Collection: Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department. Do not pour any this compound solution down the drain.

By adhering to these safety and logistical procedures, researchers, scientists, and drug development professionals can handle this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult the official SDS for the most accurate and comprehensive information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRT0063465
Reactant of Route 2
CRT0063465

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.